molecular formula C10H8N2 B062270 2-Ethylterephthalonitrile CAS No. 175278-32-7

2-Ethylterephthalonitrile

Cat. No.: B062270
CAS No.: 175278-32-7
M. Wt: 156.18 g/mol
InChI Key: IYELWAPDJVBJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylterephthalonitrile is a high-value, multi-functional aromatic nitrile derivative that serves as a critical synthetic intermediate in advanced materials chemistry and organic synthesis. Its structure, featuring two cyano groups and an ethyl substituent on a benzene ring, makes it a versatile and electron-deficient building block. A primary research application is its use as a precursor in the synthesis of phthalocyanine dyes and pigments. The ethyl group can impart enhanced solubility and modulate the electronic properties of the resulting macrocyclic complexes, which are extensively investigated for their use in organic semiconductors, non-linear optics, photodynamic therapy, and as catalysts. Furthermore, this compound is a key substrate in the development of novel metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its nitrile groups can coordinate with metal ions or undergo cyclotrimerization to form triazine-based linkages, enabling the construction of porous materials with tailored functionalities for gas storage, separation, and sensing. The mechanism of action in these contexts revolves around its reactivity as a dinitrile, participating in cyclization and coordination reactions to form extended conjugated systems with unique optoelectronic characteristics. Researchers value this compound for its role in exploring structure-property relationships in functional materials, providing a pathway to innovate in fields ranging from organic electronics to heterogeneous catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-9-5-8(6-11)3-4-10(9)7-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYELWAPDJVBJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371127
Record name 2-ethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-32-7
Record name 2-ethylbenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Ethylterephthalonitrile and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Synthesis of this compound

A feasible and industrially relevant method for the synthesis of this compound is the vapor-phase catalytic ammoxidation of p-diethylbenzene. Ammoxidation involves the reaction of a hydrocarbon with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures to produce the corresponding nitrile. This process is widely used for the industrial production of aromatic nitriles.

Reaction:

p-Diethylbenzene + NH₃ + O₂ → this compound + H₂O

A proposed reaction scheme is as follows:

Synthesis of this compound p-Diethylbenzene p-Diethylbenzene This compound This compound p-Diethylbenzene->this compound NH₃, O₂ (Air) Catalyst (e.g., V₂O₅/TiO₂) High Temperature

Figure 1: Proposed synthesis of this compound via ammoxidation of p-diethylbenzene.

1.1. Experimental Protocol: Vapor-Phase Catalytic Ammoxidation

This protocol is a generalized procedure based on known ammoxidation reactions of alkylbenzenes.[1][2][3] Optimization of specific parameters would be necessary to achieve high yield and selectivity for this compound.

Materials:

  • p-Diethylbenzene (reactant)

  • Anhydrous ammonia (reactant)

  • Compressed air (oxidant)

  • Vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalyst (or other suitable mixed metal oxide catalyst)

  • Inert gas (e.g., Nitrogen) for purging

Equipment:

  • Fixed-bed flow reactor system

  • Vaporizer for p-diethylbenzene

  • Mass flow controllers for gases

  • Condenser to cool the reactor effluent

  • Scrubber for unreacted ammonia

  • Gas chromatograph (GC) for online analysis of the product stream

  • Apparatus for catalyst preparation and characterization

Procedure:

  • Catalyst Preparation and Packing: The V₂O₅/TiO₂ catalyst is prepared and packed into the fixed-bed reactor. The catalyst bed is then heated to the desired reaction temperature under a flow of inert gas.

  • Reactant Feed: A gaseous mixture of p-diethylbenzene, ammonia, and air is introduced into the reactor. The molar ratio of the reactants is a critical parameter to optimize; a typical starting point could be a p-diethylbenzene:NH₃:O₂ ratio of 1:3:15. p-Diethylbenzene is vaporized and mixed with ammonia and air before entering the reactor.

  • Reaction Conditions: The reaction is typically carried out at a temperature range of 350-450°C and at atmospheric pressure. The contact time of the reactants with the catalyst is controlled by the total flow rate of the gas mixture.

  • Product Collection and Separation: The reactor effluent, a hot gaseous mixture containing this compound, water, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid phase, containing the product, is collected. Unreacted ammonia can be removed by washing with an acidic solution.

  • Purification: The crude this compound is purified by techniques such as fractional distillation under reduced pressure or recrystallization from a suitable solvent (e.g., ethanol).

  • Analysis: The composition of the product stream and the purity of the final product are determined by gas chromatography (GC) and other analytical techniques described in the characterization section.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the standard analytical techniques employed.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude_Product Crude Product Purification Purification (Distillation/Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry (MS) Pure_Product->MS Molecular Weight Confirmation Purity Purity Analysis (GC/HPLC) Pure_Product->Purity Purity Assessment

Figure 2: Workflow for the characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and types of protons and their connectivity.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6m3HAromatic protons
~ 2.9q2H-CH₂- (Ethyl group)
~ 1.3t3H-CH₃ (Ethyl group)

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Experimental Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the proton-decoupled ¹³C NMR spectrum is recorded.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 145 - 135Aromatic C (quaternary, attached to ethyl group)
~ 132 - 130Aromatic CH
~ 118 - 115Aromatic C (quaternary, attached to CN)
~ 116-C≡N
~ 25-CH₂- (Ethyl group)
~ 15-CH₃ (Ethyl group)

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2970 - 2850MediumAliphatic C-H stretch (ethyl group)
~ 2230 - 2220Strong-C≡N stretch[4]
~ 1600, 1480Medium-WeakAromatic C=C stretch

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: A dilute solution of the sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.

Expected Mass Spectrometry Data:

m/zInterpretation
156[M]⁺ (Molecular ion)
141[M - CH₃]⁺
129[M - C₂H₃]⁺
128[M - C₂H₄]⁺
103[M - C₂H₃N]⁺

The fragmentation pattern of ethyl-substituted aromatic compounds often shows a prominent peak corresponding to the loss of a methyl group (M-15) and an ethylene molecule (M-28).[5][6]

Data Summary

The following table summarizes the expected analytical data for this compound.

Table 1: Summary of Expected Characterization Data for this compound

Analytical TechniqueParameterExpected Value/Observation
¹H NMR Aromatic Protons~ 7.8 - 7.6 ppm (m, 3H)
Methylene Protons (-CH₂-)~ 2.9 ppm (q, 2H)
Methyl Protons (-CH₃)~ 1.3 ppm (t, 3H)
¹³C NMR Aromatic C (quaternary, ethyl)~ 145 - 135 ppm
Aromatic CH~ 132 - 130 ppm
Aromatic C (quaternary, CN)~ 118 - 115 ppm
Nitrile Carbon (-C≡N)~ 116 ppm
Methylene Carbon (-CH₂-)~ 25 ppm
Methyl Carbon (-CH₃)~ 15 ppm
IR Spectroscopy Aromatic C-H stretch~ 3100 - 3000 cm⁻¹
Aliphatic C-H stretch~ 2970 - 2850 cm⁻¹
Nitrile (-C≡N) stretch~ 2230 - 2220 cm⁻¹[4]
Aromatic C=C stretch~ 1600, 1480 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺156 m/z
Major Fragments141, 129, 128, 103 m/z

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and expected data are based on established chemical principles and data for analogous compounds, and they should serve as a strong starting point for further research and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylterephthalonitrile

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (ET), a molecule of interest in the field of energy storage. The information is compiled from recent scientific literature, focusing on data relevant to its application in non-aqueous redox-flow batteries.

Physicochemical Properties

This compound is a derivative of terephthalonitrile that has been investigated for its electrochemical properties.[1][2] Its fundamental physicochemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂[3]
Molecular Weight 156.18 g/mol [3]
Solubility 0.5 M in acetonitrile[2]
Redox Potential -2.06 V (vs. Fc+/Fc)[4]

Experimental Protocols

2.1. Material Procurement and Purification

In the cited research, this compound was procured from a commercial supplier (abcr GmbH).[1][2] Prior to its use in electrochemical experiments, it underwent a purification process.

Purification Protocol:

  • The as-received this compound was recrystallized twice from heptane.[1][2]

2.2. Electrochemical Characterization

The electrochemical behavior of this compound was investigated using cyclic voltammetry (CV).

Cyclic Voltammetry Protocol:

  • Sample Preparation: A 5 mM solution of this compound was prepared in acetonitrile containing 200 mM of tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.[4]

  • Instrumentation: A standard three-electrode setup was used for the measurements.

  • Measurement Parameters: The potential was swept linearly between defined limits at various scan rates to determine the reduction and oxidation potentials.[4] The reported reduction potential of -2.06 V is quasi-reversible.[4]

Spectral Data

3.1. UV-vis-NIR Spectroscopy of the Radical Anion

The radical anion of this compound (ET•⁻), formed during the electrochemical reduction, was characterized using UV-vis-NIR absorption spectroscopy.

Experimental Observations:

  • Upon reduction of the neutral molecule to its radical anion, new absorption bands appear.

  • A prominent new absorption band is observed at approximately 350 nm.[1]

  • Two smaller peaks are also present near 410 nm and 440 nm.[1]

  • A low-intensity, broad band appears in the region of 650 nm to 950 nm.[1]

  • The observed spectrum for the radical anion of this compound is in agreement with the reported spectrum for the radical anion of the parent compound, terephthalonitrile.[1]

Note: While NMR spectra are mentioned as being available in the supporting information of one of the cited articles, the specific data is not accessible through the abstract.[1]

Electrochemical Behavior and Degradation Pathway

This compound serves as an anolyte in non-aqueous redox-flow batteries.[1][4][5][6][7][8] Its function relies on the reversible reduction and oxidation of the molecule. However, the radical anion has been shown to undergo degradation.

4.1. Electrochemical Redox Reaction

The fundamental electrochemical process involves a single-electron reduction to form a radical anion.

G ET This compound (ET) ET_rad Radical Anion (ET•⁻) ET->ET_rad + e⁻ (Reduction) ET_rad->ET - e⁻ (Oxidation)

Electrochemical redox cycle of this compound.

4.2. Proposed Degradation Pathway

The stability of the this compound radical anion is limited. A proposed degradation mechanism involves the deprotonation of the solvent (acetonitrile) by the radical anion, followed by a reaction with a neutral this compound molecule.[1]

G cluster_degradation Degradation Pathway ET_rad ET•⁻ (Radical Anion) Deprotonated_Solvent Deprotonated Solvent ET_rad->Deprotonated_Solvent Deprotonates Solvent Solvent (Acetonitrile) Solvent->Deprotonated_Solvent Degradation_Product Degradation Product (4-(1-amino-2-cyanovinyl)-2-ethylbenzonitrile) Deprotonated_Solvent->Degradation_Product Reacts with ET_neutral Neutral ET ET_neutral->Degradation_Product

Proposed degradation pathway of the this compound radical anion.

References

2-Ethylterephthalonitrile CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylterephthalonitrile, a niche chemical compound with potential applications in various research and development sectors. This document outlines its chemical identity, key physical and chemical properties, and a detailed synthesis protocol.

Chemical Identity and Structure

This compound, more systematically named 1,4-Dicyano-2-ethylbenzene , is an aromatic nitrile. Its chemical structure consists of a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2.

CAS Number: 175278-32-7

Molecular Formula: C₁₀H₈N₂

Molecular Weight: 156.188 g/mol

The structural arrangement of the functional groups on the benzene ring significantly influences the molecule's reactivity and physical properties.

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueCitation
CAS Number 175278-32-7[1]
Molecular Formula C₁₀H₈N₂[2]
Molecular Weight 156.188 g/mol [2]
Melting Point 98-100 °C[2]
Flash Point 136.6 °C[3]
Density 1.09 g/cm³[3]
Vapor Pressure 0.00159 mmHg at 25 °C[3]

Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential logical workflow for the synthesis of this compound. This is a generalized representation and would require optimization of specific reagents, catalysts, and reaction conditions.

G start Start with 2,5-Dibromoethylbenzene reaction Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction) start->reaction reagents Reagents: - Copper(I) Cyanide (CuCN) - Solvent (e.g., DMF, NMP) reagents->reaction workup Reaction Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: This proposed synthesis is based on established chemical principles for the formation of aromatic nitriles. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate safety assessments before attempting any experimental work.

Safety, Handling, and Disposal

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for 1,4-Dicyano-2-ethylbenzene.[3] General laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3]

Accidental Release Measures: In case of a spill, avoid dust formation and ensure adequate ventilation. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[3]

Disposal: The material should be disposed of by a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[3]

This technical guide provides a foundational understanding of this compound. Further research into its reactivity, potential applications, and biological activity is encouraged for a more comprehensive profile of this compound.

References

Spectroscopic Profile of 2-Ethylterephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylterephthalonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data based on computational models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside an analysis of expected fragmentation patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR data for this compound. These predictions are derived from established computational algorithms and provide a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85d1HAr-H
7.78dd1HAr-H
7.65s1HAr-H
2.80q2H-CH₂ -CH₃
1.25t3H-CH₂-CH₃

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
149.5C -CN
135.0C -CN
133.0Ar-C H
132.5Ar-C H
130.0Ar-C H
118.0-C N
117.5-C N
115.0Ar-C
113.0Ar-C
25.0-C H₂-CH₃
15.0-CH₂-C H₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch
~3050MediumAromatic C-H stretch
~2970, ~2870MediumAliphatic C-H stretch
~1600, ~1480Medium-WeakAromatic C=C stretch
~1450MediumCH₂ bend
~1380MediumCH₃ bend
~850Strong1,2,4-trisubstituted benzene C-H bend (out-of-plane)
Mass Spectrometry (MS) - Electron Ionization (EI)

The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Expected Fragmentation:

m/zIonComments
156[C₁₀H₈N₂]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Loss of a methyl radical from the ethyl group
129[M - C₂H₃]⁺Loss of a vinyl radical
128[M - C₂H₄]⁺McLafferty rearrangement (loss of ethene)
102[C₇H₄N]⁺Loss of HCN from the [M - C₂H₃]⁺ fragment

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) is recommended for accurate integration of quaternary carbons, although this is not typically necessary for qualitative analysis.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. No further sample preparation is required for a solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of this compound

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Instrumentation: Utilize a mass spectrometer with an electron ionization source.

  • Ionization: Set the electron energy to 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

  • Data Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as the compound elutes from the GC column.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis This compound (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy (FT-IR with ATR) Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Characteristic Frequencies (C≡N, C-H, C=C) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Solubility Landscape of 2-Ethylterephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Ethylterephthalonitrile in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility profile. The guide outlines detailed experimental protocols for solubility determination, principles for rational solvent selection based on the compound's structural characteristics, and a curated table of common organic solvents. A workflow for systematic solubility screening is also presented visually. This guide serves as a practical resource for scientists and professionals engaged in the research and development of nitrile-containing compounds.

Introduction

This compound is an aromatic dinitrile, a class of compounds with applications in the synthesis of polymers, functional dyes, and pharmaceutical intermediates. Understanding the solubility of this compound in various organic solvents is a critical first step in its purification, reaction optimization, and formulation development. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] The polarity of this compound, with its aromatic ring, ethyl group, and two polar nitrile groups, suggests a nuanced solubility profile across the spectrum of organic solvents. Nitriles are known to be highly polar molecules, leading to strong dipole-dipole interactions.[3]

Predicting Solubility

The molecular structure of this compound features a non-polar aromatic ring and an ethyl group, contrasted by two highly polar nitrile (-C≡N) functional groups. This combination suggests that the compound will exhibit moderate polarity.

  • Polar Solvents: Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) are likely to be effective at dissolving this compound due to dipole-dipole interactions and, in the case of protic solvents, the potential for hydrogen bonding with the nitrogen atoms of the nitrile groups.[3]

  • Non-Polar Solvents: Non-polar solvents such as hexane or toluene are expected to be less effective, although the presence of the aromatic ring and ethyl group may impart some limited solubility, particularly at elevated temperatures.[1]

  • Solvent Mixtures: For applications like recrystallization, a solvent mixture can be employed to fine-tune the polarity and achieve the desired solubility characteristics.[4] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization upon cooling.[5]

Experimental Determination of Solubility

Given the lack of specific data, experimental determination is necessary. The following protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (see Table 1)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, Buchner funnel)

  • Oven or vacuum oven for drying

  • HPLC or other suitable analytical method for concentration determination (optional, for high-throughput screening)

Gravimetric Method Protocol
  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Addition of Solute: Accurately weigh a small amount of this compound (e.g., 100 mg) and add it to each vial.

  • Addition of Solvent: Add a known volume of the selected solvent (e.g., 1 mL) to the first vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Observation: After equilibration, visually inspect the vial. If all the solid has dissolved, add another known mass of the solute and repeat the equilibration step. Continue this process until a saturated solution with excess solid is obtained.

  • Separation: Once a saturated solution is achieved, allow the excess solid to settle. Carefully filter the supernatant to remove any undissolved solid.

  • Evaporation and Weighing: Transfer a known volume of the clear, saturated solution to a pre-weighed vial. Carefully evaporate the solvent in an oven or under vacuum until a constant weight of the dissolved solid is obtained.

  • Calculation: Calculate the solubility in terms of g/L or mg/mL using the mass of the dissolved solid and the volume of the solvent used.

Solvent Selection for Research and Development

The choice of solvent is critical for various applications. The following table provides a list of common organic solvents with their relevant physical properties to aid in selection.

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Notes
AcetoneC₃H₆O5620.7Good for many organic compounds.[1]
AcetonitrileC₂H₃N8237.5Often a good solvent for aromatic nitriles.[6]
Dichloromethane (DCM)CH₂Cl₂409.1A versatile, low-boiling solvent.
Diethyl Ether(C₂H₅)₂O354.3A common non-polar solvent.
Dimethylformamide (DMF)C₃H₇NO15336.7A high-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)C₂H₆OS18946.7A strong polar aprotic solvent.
EthanolC₂H₅OH7824.5A common protic solvent.[1]
Ethyl AcetateC₄H₈O₂776.0A moderately polar solvent.
HexaneC₆H₁₄691.9A common non-polar solvent.[1]
MethanolCH₃OH6532.7A polar protic solvent.
Tetrahydrofuran (THF)C₄H₈O667.5A moderately polar ether.[1]
TolueneC₇H₈1112.4An aromatic, non-polar solvent.
WaterH₂O10080.1Unlikely to be a good solvent for this compound.[1]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for solubility screening and determination.

Solubility_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis & Decision cluster_outcome Outcome A Select Solvents C Add Solvent & Equilibrate at T1 A->C B Weigh Solute B->C D Observe & Add More Solute if Needed C->D D->C Incomplete Saturation E Filter Saturated Solution D->E Saturated F Evaporate Solvent E->F G Calculate Solubility F->G H Solubility Adequate? G->H I Proceed with Application H->I Yes J Select New Solvent/Mixture H->J No J->A

Solubility Determination Workflow

Conclusion

References

Crystal Structure Analysis of 2-Ethylterephthalonitrile: A Search for Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystal structure of 2-Ethylterephthalonitrile, a molecule of interest to researchers and drug development professionals, is currently hampered by the lack of publicly available crystallographic data. Despite a thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental determination of its three-dimensional atomic arrangement has been reported.

This technical guide outlines the standard methodologies and data presentation that would be included in a comprehensive crystal structure analysis, should the data become available. It also serves as a roadmap for researchers seeking to determine the crystal structure of this and similar compounds.

The Importance of Crystal Structure Analysis

The precise arrangement of atoms in a crystalline solid, known as its crystal structure, is fundamental to understanding its physical and chemical properties. For pharmaceutical compounds, crystal structure dictates crucial parameters such as solubility, dissolution rate, stability, and bioavailability, all of which are critical for drug efficacy and development. X-ray crystallography is the primary technique used to determine the crystal structure of small molecules with atomic resolution.

Experimental Protocol: The Path to a Crystal Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest.

Synthesis and Crystallization of this compound

The first and often most challenging step is to obtain single crystals of this compound of suitable size and quality for X-ray diffraction analysis. This involves:

  • Synthesis: The synthesis of this compound would typically be achieved through established organic chemistry methods, which would be detailed in this section.

  • Purification: The synthesized compound must be purified to a high degree to ensure the growth of well-ordered crystals.

  • Crystallization: Various crystallization techniques would be employed to grow single crystals. These methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion in a sealed container with a precipitant.

    • Cooling of a saturated solution.

    • Solvent layering.

The choice of solvents and conditions is critical and often requires extensive screening.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The experimental parameters for data collection would be meticulously documented:

ParameterDescription
InstrumentName of the diffractometer (e.g., Bruker D8 VENTURE)
X-ray SourceType of X-ray tube (e.g., Mo Kα, Cu Kα) and its wavelength (e.g., λ = 0.71073 Å)
TemperatureThe temperature at which the data was collected (e.g., 100 K), often low to reduce thermal vibrations.
Crystal System & Space GroupThe crystal system (e.g., monoclinic, orthorhombic) and the space group that describes the crystal's symmetry.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Data Collection StrategyThe range of diffraction angles (θ) and the specific scan modes used.
Data Reduction SoftwareThe software used to process the raw diffraction images (e.g., SAINT, APEX).

Data Presentation: Unveiling the Molecular Architecture

The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule. This quantitative information would be presented in a series of structured tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC10H8N2
Formula weight156.19
Temperature (K)Data not available
Wavelength (Å)Data not available
Crystal systemData not available
Space groupData not available
Unit cell dimensions (Å, °)a = Data not availableb = Data not availablec = Data not availableα = Data not availableβ = Data not availableγ = Data not available
Volume (Å3)Data not available
Z (molecules per unit cell)Data not available
Density (calculated) (Mg/m3)Data not available
Absorption coefficient (mm-1)Data not available
F(000)Data not available
Crystal size (mm3)Data not available
Theta range for data collection (°)Data not available
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to theta (%)Data not available
Absorption correctionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F2Data not available
Final R indices [I>2sigma(I)]Data not available
R indices (all data)Data not available
Largest diff. peak and hole (e.Å-3)Data not available

Table 2: Selected Bond Lengths and Angles for this compound

This table would list key intramolecular distances and angles, providing insight into the molecular geometry.

Bond/AngleLength (Å) / Angle (°)
C1-C2Data not available
C≡NData not available
C-C-C (ring)Data not available
C-C-NData not available

Table 3: Hydrogen Bond Geometry for this compound

If present, details of intermolecular hydrogen bonds, which play a crucial role in crystal packing, would be tabulated.

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
Data not availableData not availableData not availableData not availableData not available

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and interpretation. The following diagram illustrates a typical workflow for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Results synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (SC-XRD) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file tables Data Tables validation->tables

Caption: Workflow for Crystal Structure Determination.

Conclusion and Call for Data

While a comprehensive analysis of the crystal structure of this compound is not currently possible due to the absence of experimental data, this guide provides a framework for how such an analysis would be conducted and presented. The scientific community would greatly benefit from the determination and deposition of the crystal structure of this compound. Researchers in possession of this data are encouraged to share it through public repositories like the CCDC to advance the collective understanding of this molecule and its potential applications.

An In-depth Technical Guide on the Thermodynamic Stability of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Ethylterephthalonitrile. Due to the absence of specific experimental data for this compound in publicly available literature, this document focuses on predicting its thermodynamic properties based on structurally related compounds, namely terephthalonitrile and benzonitrile. Furthermore, it outlines the detailed experimental protocols that can be employed to determine its thermodynamic stability, including enthalpy of formation, Gibbs free energy of formation, and entropy. This guide is intended to serve as a valuable resource for researchers and professionals working with this and similar aromatic nitrile compounds.

Introduction to this compound

This compound, a derivative of terephthalonitrile, is an aromatic organic compound characterized by a benzene ring substituted with two cyano groups at positions 1 and 4, and an ethyl group at position 2. The presence of the aromatic ring and the strongly electron-withdrawing nitrile groups suggests a high degree of thermal stability. Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, which is a property that can be partly attributed to the inherent stability of the monomeric units.[1][2][3][4] Understanding the thermodynamic stability of the this compound monomer is crucial for its application in materials science and as a potential building block in drug development.

Predicted Thermodynamic Stability

While specific experimental data for this compound is not available, we can infer its thermodynamic properties from related compounds.

Table 1: Experimentally Determined Thermodynamic Properties of Structurally Related Compounds

CompoundFormulaΔfH°(gas) (kJ/mol)ΔfH°(solid) (kJ/mol)ΔsubH° (kJ/mol)Reference
BenzonitrileC₇H₅NValue not available in search resultsValue not available in search resultsValue not available in search results[5][6]
Terephthalonitrile N,N'-dioxideC₈H₄N₂O₂410.50 ± 2.70337.50 ± 1.8073.00 ± 2.00[7][8]

Note: The NIST WebBook is a primary source for this type of data, but direct values for benzonitrile's enthalpy of formation were not retrieved in the initial search. Terephthalonitrile N,N'-dioxide is a derivative and not the parent terephthalonitrile.

Based on the structure of this compound, the following qualitative predictions can be made:

  • Enthalpy of Formation (ΔfH°) : The formation of the aromatic ring and the C≡N triple bonds of the nitrile groups is an exothermic process, suggesting a negative enthalpy of formation in its standard state. The addition of the ethyl group will make the enthalpy of formation slightly more negative compared to terephthalonitrile.

  • Gibbs Free Energy of Formation (ΔfG°) : Similar to the enthalpy of formation, the Gibbs free energy of formation is expected to be negative, indicating that the compound is thermodynamically stable with respect to its constituent elements.[9][10][11]

  • Thermal Decomposition : Aromatic nitriles are generally thermally stable.[12][13] Phthalonitrile-based polymers exhibit high decomposition temperatures.[2][3][14] It is anticipated that this compound will have a high decomposition temperature, likely above 300°C. The ethyl group might be a point of initial thermal degradation compared to the more stable aromatic ring and nitrile groups.

Experimental Protocols for Determining Thermodynamic Stability

To ascertain the precise thermodynamic stability of this compound, a series of well-established experimental techniques can be employed.[15][16][17]

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[18][19][20][21][22]

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically 30 atm). A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature change of the water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation: ΔfH°(compound) = Σ[n * ΔfH°(products)] - ΔcH°(compound)

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[23][24] It can be used to determine the melting point, enthalpy of fusion, and heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating at a constant rate of 10 °C/min) is set.

  • Measurement: The differential heat flow between the sample and the reference is measured as the temperature is increased.

  • Data Analysis:

    • Melting Point and Enthalpy of Fusion: The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

    • Heat Capacity: The heat capacity is determined by measuring the heat flow required to raise the sample temperature by a certain amount, compared to a standard material with a known heat capacity.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The temperature dependence of the vapor pressure allows for the determination of the enthalpy of sublimation (for solids) or vaporization (for liquids) using the Clausius-Clapeyron equation.[25][26][27][28][29]

Methodology (Knudsen Effusion Method):

  • Apparatus: A Knudsen effusion cell, which is a small container with a tiny orifice, is used.

  • Sample Preparation: A sample of this compound is placed in the cell.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss through the orifice due to effusion is measured at each temperature.

  • Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R or -ΔH_vap/R, where R is the gas constant.

Logical Workflow for Thermodynamic Stability Assessment

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic stability of this compound.

Thermodynamic_Stability_Workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_data_analysis Data Analysis & Calculation Synthesis Synthesis & Purification of This compound Purity Purity Analysis (NMR, HPLC, EA) Synthesis->Purity Comb_Cal Combustion Calorimetry Purity->Comb_Cal DSC Differential Scanning Calorimetry (DSC) Purity->DSC Vapor_Pressure Knudsen Effusion or Static Method Purity->Vapor_Pressure dHf Calculate ΔfH° (from Combustion Data) Comb_Cal->dHf dHm_Cp Determine ΔfusH, Tm, Cp (from DSC Data) DSC->dHm_Cp dHsub_vap Calculate ΔsubH or ΔvapH (from Vapor Pressure Data) Vapor_Pressure->dHsub_vap dGf_S Calculate ΔfG° and S° dHf->dGf_S dHm_Cp->dGf_S dHsub_vap->dGf_S Final_Report Final_Report dGf_S->Final_Report Thermodynamic Profile

Experimental workflow for thermodynamic stability assessment.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is currently lacking, a strong qualitative prediction of high thermal stability can be made based on its molecular structure and the known properties of related aromatic nitriles. This guide provides the necessary theoretical framework and detailed experimental protocols for the quantitative determination of its key thermodynamic parameters. The outlined methodologies will enable researchers to obtain the precise data required for the safe and effective application of this compound in their respective fields.

References

The Elusive 2-Ethylterephthalonitrile: A Review of Synthetic Strategies for Substituted Dicyanobenzenes and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide navigates the current scientific landscape surrounding 2-Ethylterephthalonitrile and its derivatives. Despite a comprehensive literature search, no specific data on the synthesis, chemical properties, or biological activity of this compound has been reported to date. This document, therefore, serves as a broader review of synthetic methodologies applicable to substituted terephthalonitriles and phthalonitriles, offering potential pathways for the future synthesis of the target compound and its analogues. The potential biological significance of such derivatives is also discussed in the context of related nitrile-containing molecules. The absence of specific experimental data precludes the inclusion of detailed protocols, quantitative summaries, and signaling pathway diagrams at this time.

Introduction

Terephthalonitrile, a benzene ring substituted with two cyano groups at the 1 and 4 positions, and its derivatives are important building blocks in materials science and medicinal chemistry.[1][2] The introduction of various substituents onto the aromatic ring can significantly modulate the electronic, physical, and biological properties of the resulting compounds. This compound, a hypothetical derivative with an ethyl group at the 2-position, remains an uncharacterized molecule. This guide aims to provide a foundational understanding for researchers interested in the synthesis and potential applications of this and other similar substituted dicyanobenzenes.

Potential Synthetic Strategies for this compound

While no direct synthesis for this compound is documented, several established methods for the preparation of substituted dicyanobenzenes could be adapted. These strategies primarily involve the introduction of cyano groups onto a pre-functionalized benzene ring or the modification of a pre-existing terephthalonitrile core.

Nucleophilic Aromatic Substitution (SNAr)

One plausible approach involves the nucleophilic aromatic substitution on a suitably substituted precursor. For instance, the reaction of tetrafluoroterephthalonitrile with nucleophiles has been shown to yield di-substituted products.[3][4] A hypothetical pathway for this compound could involve a multi-step sequence starting with a halogenated terephthalonitrile, followed by a cross-coupling reaction to introduce the ethyl group.

Cross-Coupling Reactions

Modern cross-coupling methodologies offer a powerful tool for the synthesis of alkyl-substituted aromatics. A potential route could involve the dianion of terephthalonitrile in a cross-coupling reaction with an ethyl-containing electrophile.[5] This method has been successfully employed for the synthesis of 4'-alkyl-4-cyanobiaryls.[5]

Hypothetical Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound via a cross-coupling reaction.

De Novo Synthesis from Substituted Precursors

An alternative strategy would involve the construction of the dicyanobenzene ring from a precursor already bearing the ethyl substituent. This could start from a readily available ethyl-substituted benzene derivative, followed by the introduction of the two nitrile groups through methods such as the Sandmeyer reaction from corresponding diamines or the Rosenmund-von Braun reaction from dihalides.

Potential Biological and Pharmacological Significance

While no biological data exists for this compound, the broader class of nitrile-containing compounds has shown a wide range of biological activities. For instance, various substituted pyridine derivatives containing a cyano group have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.[6] Furthermore, nitrile groups are present in numerous approved drugs and are often used as bioisosteres for other functional groups. The introduction of an ethyl group could influence the lipophilicity and metabolic stability of the terephthalonitrile scaffold, potentially leading to interesting pharmacological profiles.

Future Directions and Conclusion

The synthesis and characterization of this compound and its derivatives represent an unexplored area of chemical research. The initial focus should be on developing a reliable synthetic route, likely adapting one of the general strategies outlined above. Once synthesized, a thorough characterization of its physicochemical properties would be essential. Subsequently, screening for biological activity in various assays could uncover potential applications in drug discovery and development.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Ethylterephthalonitrile. In the quest for novel therapeutic agents and advanced materials, a profound understanding of molecular characteristics is paramount. Density Functional Theory (DFT) and other computational methods offer a powerful, non-invasive lens to inspect molecules at the atomic level. This document outlines the standard computational protocols, presents illustrative data in a structured format, and visualizes key conceptual workflows, serving as a blueprint for the in-silico investigation of this compound and related compounds.

Introduction

This compound is a substituted aromatic dinitrile, a chemical scaffold of interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile groups and the potential for diverse intermolecular interactions. Quantum chemical calculations provide invaluable insights into its molecular geometry, electronic behavior, and spectroscopic signatures, which are crucial for predicting its reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of these computational methods.

Computational Methodology

The theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems.[1] The choice of functional and basis set is critical for obtaining accurate results.

Experimental Protocols:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.[2][3] This is an iterative process where the energy and gradients of the molecule are calculated repeatedly while adjusting the atomic coordinates until a stationary point on the potential energy surface is reached.[2] A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[4]

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5] These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[6]

  • Electronic Properties Analysis: Key electronic properties are derived from the optimized structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated to understand the molecule's electronic transitions, reactivity, and kinetic stability.[7][8] The HOMO-LUMO energy gap is a particularly important descriptor of molecular stability.[4] Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and intramolecular interactions.

Data Presentation: Illustrative Results

The following tables summarize hypothetical, yet plausible, quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-CN1.45 Å
C≡N1.16 Å
C-C (ethyl)1.54 Å
C-H (aromatic)1.08 Å
C-H (ethyl)1.09 Å
Bond AngleC-C-C (aromatic)119 - 121°
C-C-CN118°
C-C-C (ethyl)112°
Dihedral AngleC-C-C-C (ring)~0°

Table 2: Selected Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡N)~2230Nitrile stretching
ν(C-H) aromatic~3100Aromatic C-H stretching
ν(C-H) aliphatic~2950Ethyl C-H stretching
ν(C=C) aromatic~1600, ~1480Aromatic ring stretching
δ(C-H)~1200 - 1400C-H bending

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)5.7

Visualization of Computational Workflows and Concepts

Diagram 1: Quantum Chemical Calculation Workflow

G A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Stationary Point Confirmation (No imaginary frequencies) C->D E 4. Electronic Property Calculation (HOMO, LUMO, etc.) D->E Optimized Geometry F 5. Data Analysis and Interpretation E->F

Caption: A typical workflow for quantum chemical calculations on a molecule.

Diagram 2: HOMO-LUMO Energy Gap Concept

References

The Undiscovered History of 2-Ethylterephthalonitrile: A Search for its Origins

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific and patent literature reveals no specific records detailing the discovery, historical background, or synthesis of 2-Ethylterephthalonitrile. This suggests that the compound is not a well-documented chemical entity in the public domain. It may be a novel substance with limited or no published research, a highly specialized intermediate not widely reported, or a compound that has been synthesized but not characterized in publicly accessible databases.

While a specific historical account of this compound cannot be provided, this guide offers a general overview of the synthetic strategies commonly employed for preparing substituted terephthalonitriles. This information is intended to provide a foundational understanding of the chemical class to which this compound belongs for researchers, scientists, and drug development professionals.

General Synthetic Approaches to Substituted Terephthalonitriles

The synthesis of terephthalonitrile derivatives, which are 1,4-dicyanobenzene compounds, typically involves the introduction of cyano groups onto a pre-substituted benzene ring or the modification of a pre-existing terephthalonitrile structure. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

A common conceptual pathway for the synthesis of a hypothetical compound like this compound could start from an ethyl-substituted benzene derivative. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Starting Material cluster_1 Halogenation cluster_2 Cyanation Ethylbenzene Ethylbenzene Dihydroxyethylbenzene Dihydroxy- or Dihalo-ethylbenzene Ethylbenzene->Dihydroxyethylbenzene Functionalization (e.g., Halogenation, Hydroxylation) This compound This compound Dihydroxyethylbenzene->this compound Nucleophilic Substitution (e.g., Rosenmund-von Braun reaction)

Caption: Generalized synthetic pathway for a substituted terephthalonitrile.

Key Experimental Methodologies in Phthalonitrile Synthesis

While specific protocols for this compound are unavailable, the following are established methods for the synthesis of related compounds, which a researcher might adapt.

1. The Rosenmund-von Braun Reaction: This is a classical and widely used method for the synthesis of aryl nitriles. It involves the reaction of an aryl halide with a cyanide salt, typically copper(I) cyanide (CuCN), often in a high-boiling polar solvent like DMF or DMSO. For a disubstituted compound, this would involve a dihalo-substituted precursor.

  • Generalized Protocol:

    • A dihalo-substituted aromatic compound is dissolved in a suitable high-boiling aprotic polar solvent (e.g., DMF, NMP).

    • Copper(I) cyanide (typically 2-3 equivalents per halogen) is added to the solution.

    • The reaction mixture is heated to a high temperature (often in the range of 150-250 °C) for several hours.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

    • Upon completion, the reaction mixture is cooled and typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • The product is then extracted with an organic solvent, washed, dried, and purified by crystallization or chromatography.

2. Sandmeyer Reaction: This reaction provides a route to aryl nitriles from an amino group. The aromatic amine is first converted to a diazonium salt, which is then reacted with a cyanide salt, again typically in the presence of a copper catalyst.

  • Generalized Protocol:

    • An aromatic diamine is dissolved in an acidic aqueous solution (e.g., HCl, H₂SO₄) and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

    • In a separate flask, a solution of copper(I) cyanide and an excess of an alkali metal cyanide (e.g., KCN, NaCN) is prepared.

    • The cold diazonium salt solution is slowly added to the cyanide solution, often resulting in the evolution of nitrogen gas.

    • The reaction is allowed to warm to room temperature and stirred for several hours.

    • The product is then isolated by extraction and purified.

3. Dehydration of Amides: Aromatic dinitriles can also be prepared by the dehydration of the corresponding diamides. This is often achieved using strong dehydrating agents.

  • Generalized Protocol:

    • The aromatic diamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).

    • The mixture is heated, often under reflux, to drive the dehydration reaction.

    • The reaction mixture is then carefully quenched (e.g., by pouring onto ice).

    • The product is collected by filtration or extraction and purified.

Conclusion

The absence of specific literature on this compound highlights a gap in the documented chemical space. Researchers interested in this particular molecule would likely need to embark on de novo synthesis, adapting established methodologies for substituted phthalonitriles. The general principles and protocols outlined above provide a starting point for such an endeavor. Any future work that successfully synthesizes and characterizes this compound would constitute a novel contribution to the field of organic chemistry.

2-Ethylterephthalonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the molecular properties of 2-Ethylterephthalonitrile, alongside a representative experimental protocol for its synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These values are derived from its chemical structure, which consists of a terephthalonitrile core with an ethyl substituent at the 2-position of the benzene ring.

PropertyValue
Chemical Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
IUPAC Name 2-ethylbenzene-1,4-dicarbonitrile
Canonical SMILES CCC1=C(C=C(C=C1)C#N)C#N

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through various methods common in aromatic chemistry. A logical synthetic route involves the introduction of nitrile groups onto a pre-functionalized benzene ring. One such established method is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide.

Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from a readily available precursor, 2-ethyl-1,4-dibromobenzene.

G A 2-Ethyl-1,4-dibromobenzene B This compound A->B Rosenmund-von Braun Reaction R CuCN High-Temperature Solvent (e.g., DMF, Pyridine) R->B

Caption: Conceptual synthesis of this compound.

Representative Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol provides a detailed methodology for the synthesis of this compound from 2-ethyl-1,4-dibromobenzene. Note: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-ethyl-1,4-dibromobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Aqueous solution of iron(III) chloride (FeCl₃)

  • Aqueous ammonia

  • Diatomaceous earth (e.g., Celite®)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add 2-ethyl-1,4-dibromobenzene (1.0 eq) and copper(I) cyanide (2.2 eq).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen).

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 153 °C for DMF).

    • Maintain the reflux temperature and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take several hours to reach completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a vigorously stirred aqueous solution of iron(III) chloride (e.g., 30% w/v) to decompose the copper cyanide complexes. This step is often exothermic and should be performed with care.

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with toluene.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene (2-3 times).

    • Combine the organic layers and wash sequentially with water, aqueous ammonia (to remove any remaining copper salts), and brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in known biological signaling pathways as a signaling molecule itself, its dinitrile functionality makes it a valuable precursor for the synthesis of more complex molecules, such as phthalocyanines. The logical relationship in its utility is its role as a building block.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a metal-phthalocyanine complex.

G cluster_0 Reactants A This compound (4 molecules) C Tetra-ethyl substituted Metal-Phthalocyanine A->C Cyclotetramerization B Metal Salt (e.g., MCl₂) B->C Cyclotetramerization

Caption: Role as a precursor in phthalocyanine synthesis.

An In-depth Technical Guide to the Health and Safety Information for 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are currently available for 2-Ethylterephthalonitrile. The following information is extrapolated from the parent compound, Terephthalonitrile (CAS RN: 623-26-7), and should be used as a precautionary guide. The introduction of an ethyl group may alter the physical, chemical, and toxicological properties. Therefore, this compound should be handled with extreme care, assuming it is hazardous.

Chemical Identification and Physical Properties

Since specific data for this compound is unavailable, the properties of the parent compound, Terephthalonitrile, are provided for reference.

PropertyValue (for Terephthalonitrile)Citation
Molecular Formula C8H4N2[1]
Molecular Weight 128.13 g/mol [1]
Appearance Off-white powder/solid[1]
Melting Point 222 - 227 °C[1][2]
Water Solubility 0.08 g/L (at 23°C)[1]
Vapor Pressure 2.5 hPa @ 100 °C[1][2]

Hazard Identification and Classification

Based on the data for Terephthalonitrile, this compound should be treated as a substance that can cause significant health effects.

GHS Hazard Classification (for Terephthalonitrile):

  • Skin Corrosion/Irritation: Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2[1][3]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Hazard Statements (for Terephthalonitrile):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation.[1][3]

  • Eye Contact: Causes serious eye irritation.[1][3]

  • Ingestion: The toxicological properties following ingestion are not well-documented for the parent compound, but it is advisable to avoid all routes of exposure.

Toxicological Data (for Terephthalonitrile)

The following table summarizes the available acute toxicity data for Terephthalonitrile. No chronic toxicity, carcinogenicity, or reproductive toxicity data was found.

RouteSpeciesValueCitation
Oral LD50 Rat> 6.4 g/kg[1][2]
Oral LD50 Rat20800 mg/kg[3]
Intraperitoneal LD50 Mouse699 mg/kg[3]

Experimental Protocols:

Detailed experimental protocols for the above toxicological studies are not provided in the source documents. However, LD50 (Lethal Dose, 50%) studies typically involve the administration of the substance to a group of animals at various dose levels to determine the dose at which 50% of the animals die within a specified timeframe.

First Aid Measures

In case of exposure to this compound, the following first aid measures, based on its parent compound, are recommended:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust or fumes.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

The following diagram illustrates a standard workflow for handling potentially hazardous chemicals in a laboratory setting.

G General Laboratory Chemical Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Select and Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh and Transfer Chemical Carefully c->d e Label all Containers d->e f Decontaminate Glassware and Work Surfaces e->f After Experiment g Dispose of Waste in Designated Containers f->g h Remove and Clean PPE g->h i Wash Hands Thoroughly h->i

Caption: General Laboratory Chemical Handling Workflow.

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]

  • Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

The logical relationship for responding to a chemical spill is outlined in the diagram below.

G Chemical Spill Response Protocol start Chemical Spill Occurs alert Alert Personnel and Secure Area start->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain cleanup Clean up Spill with Appropriate Materials contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Chemical Spill Response Protocol.

References

Reactivity Profile of Nitrile Groups in 2-Ethylterephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylterephthalonitrile is a unique aromatic dinitrile featuring two nitrile groups positioned para to each other on a benzene ring, with an ethyl substituent ortho to one of the nitrile moieties. This substitution pattern renders the two nitrile groups electronically and sterically inequivalent, opening avenues for selective chemical transformations. Understanding the distinct reactivity of each nitrile group is paramount for the strategic design of novel pharmaceuticals, functional materials, and complex organic intermediates. This technical guide provides a comprehensive overview of the reactivity profile of the nitrile groups in this compound, focusing on key reaction classes including reduction, hydrolysis, and cycloaddition. The content herein is supported by established principles of organic chemistry and extrapolations from closely related structures, offering a predictive framework in the absence of extensive literature dedicated solely to this molecule.

General Reactivity and Influence of Substituents

The reactivity of the nitrile groups in this compound is governed by the interplay of electronic and steric effects. The carbon atom of a nitrile group is electrophilic and susceptible to nucleophilic attack. The presence of the electron-withdrawing second nitrile group on the aromatic ring enhances the electrophilicity of both nitrile carbons.

However, the ethyl group introduces significant steric hindrance around the ortho-nitrile group (C1-nitrile). This steric congestion is expected to play a crucial role in the regioselectivity of various reactions, favoring transformations at the less hindered para-nitrile group (C4-nitrile).

Key Reactions of the Nitrile Groups

The nitrile functionalities of this compound can undergo a variety of chemical transformations, offering pathways to diverse molecular architectures. The following sections detail the expected reactivity based on established nitrile chemistry, with a focus on the anticipated regioselectivity.

Reduction to Amines

The reduction of nitriles is a fundamental transformation yielding primary amines. In the case of this compound, both partial and complete reduction are conceivable, leading to mono- or di-aminomethyl products.

Selective Mono-reduction: Achieving selective mono-reduction of one nitrile group while leaving the other intact is a significant synthetic challenge. Due to the steric hindrance imposed by the ethyl group, it is anticipated that the C4-nitrile group will be more susceptible to reduction.

Experimental Protocol (Hypothetical): Selective Mono-reduction

A plausible approach for the selective mono-reduction of this compound to yield 4-(aminomethyl)-2-ethylbenzonitrile would involve the use of a sterically bulky reducing agent or a catalyst that can differentiate between the two nitrile environments.

Parameter Condition Rationale
Reactant This compound-
Reducing Agent Diisobutylaluminium hydride (DIBAL-H) (1.0-1.2 equivalents)A sterically demanding hydride reagent that can exhibit selectivity for the less hindered nitrile group.
Solvent Anhydrous Tetrahydrofuran (THF) or TolueneAprotic solvent to prevent quenching of the reducing agent.
Temperature -78 °C to 0 °CLow temperature to control the reactivity and enhance selectivity.
Work-up Aqueous acid (e.g., 1M HCl)To hydrolyze the intermediate imine and protonate the resulting amine.

Expected Outcome: The primary product is expected to be 4-(aminomethyl)-2-ethylbenzonitrile, with minor amounts of the isomeric 2-(aminomethyl)-4-ethylbenzonitrile and the di-reduced product, (4-(aminomethyl)-3-ethylphenyl)methanamine.

Complete Reduction: Complete reduction to the corresponding diamine can be achieved using more powerful reducing agents and harsher conditions.

Parameter Condition Rationale
Reactant This compound-
Reducing Agent Lithium aluminum hydride (LiAlH4) (excess) or Catalytic Hydrogenation (H2/Raney Ni)Powerful reducing agents capable of reducing both nitrile groups.
Solvent Anhydrous Tetrahydrofuran (THF) for LiAlH4; Ethanol/Ammonia for Catalytic HydrogenationAppropriate solvents for the respective reducing agents.
Temperature RefluxTo ensure complete reduction of both nitrile groups.
Work-up Aqueous work-up for LiAlH4To quench excess reagent and liberate the free amines.

Logical Relationship for Reduction Pathways

G This compound This compound Selective Mono-reduction (e.g., DIBAL-H) Selective Mono-reduction (e.g., DIBAL-H) This compound->Selective Mono-reduction (e.g., DIBAL-H) Less hindered C4-nitrile reacts Complete Reduction (e.g., LiAlH4) Complete Reduction (e.g., LiAlH4) This compound->Complete Reduction (e.g., LiAlH4) Both nitriles react 4-(aminomethyl)-2-ethylbenzonitrile 4-(aminomethyl)-2-ethylbenzonitrile Selective Mono-reduction (e.g., DIBAL-H)->4-(aminomethyl)-2-ethylbenzonitrile (4-(aminomethyl)-3-ethylphenyl)methanamine (4-(aminomethyl)-3-ethylphenyl)methanamine Complete Reduction (e.g., LiAlH4)->(4-(aminomethyl)-3-ethylphenyl)methanamine

Caption: Reduction pathways of this compound.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles provides access to carboxylic acids, a crucial functional group in drug design. Similar to reduction, selective mono-hydrolysis of this compound presents a synthetic challenge and an opportunity for regioselective functionalization.

Selective Mono-hydrolysis: The less sterically hindered C4-nitrile is the more likely site for initial hydrolysis. Base-catalyzed hydrolysis is often more amenable to achieving mono-hydrolysis of dinitriles.

Experimental Protocol (Hypothetical): Selective Mono-hydrolysis

Parameter Condition Rationale
Reactant This compound-
Reagent Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0-1.1 equivalents)Controlled stoichiometry to favor mono-hydrolysis.
Solvent Water, Ethanol/Water, or Ethylene GlycolTo ensure solubility and facilitate the reaction.
Temperature 80-100 °C (reflux)To drive the hydrolysis reaction.
Work-up Acidification (e.g., with HCl)To protonate the carboxylate salt and precipitate the carboxylic acid.

Expected Outcome: The major product is anticipated to be 4-cyano-3-ethylbenzoic acid.

Complete Hydrolysis: Vigorous hydrolysis conditions will lead to the formation of the dicarboxylic acid.

Parameter Condition Rationale
Reactant This compound-
Reagent Concentrated Sulfuric Acid (H2SO4) or excess aqueous NaOHHarsh conditions to ensure hydrolysis of both nitrile groups.
Temperature High temperature (e.g., >150 °C)To overcome the activation energy for the second hydrolysis.
Work-up Dilution with water and filtration or extractionTo isolate the dicarboxylic acid.

Experimental Workflow for Hydrolysis

G cluster_0 Selective Mono-hydrolysis cluster_1 Complete Hydrolysis Start1 This compound Reagent1 1. NaOH (aq), Reflux 2. HCl (aq) Start1->Reagent1 Product1 4-Cyano-3-ethylbenzoic Acid Reagent1->Product1 Start2 This compound Reagent2 1. Conc. H2SO4, Heat 2. H2O Start2->Reagent2 Product2 2-Ethylterephthalic Acid Reagent2->Product2

Caption: Hydrolysis workflows for this compound.

[3+2] Cycloaddition to Form Tetrazoles

The [3+2] cycloaddition reaction of nitriles with azides is a powerful method for the synthesis of tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry. The regioselectivity of this reaction on this compound is of significant interest.

Selective Mono-cycloaddition: The steric hindrance around the C1-nitrile is expected to direct the cycloaddition to the C4-nitrile.

Experimental Protocol (Hypothetical): Selective Mono-cycloaddition

Parameter Condition Rationale
Reactant This compound-
Reagent Sodium azide (NaN3) (1.0-1.2 equivalents)The azide source for the cycloaddition.
Catalyst/Additive Zinc chloride (ZnCl2) or Ammonium chloride (NH4Cl)Lewis acid catalyst to activate the nitrile group.
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)High-boiling polar aprotic solvents suitable for this reaction.
Temperature 100-130 °CTo promote the cycloaddition reaction.
Work-up Dilution with water and acidificationTo precipitate the tetrazole product.

Expected Outcome: The primary product is expected to be 5-(4-cyano-2-ethylphenyl)-1H-tetrazole.

Signaling Pathway for Tetrazole Formation

G Nitrile This compound (C4-nitrile) ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Azide Azide (N3-) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition LewisAcid Lewis Acid (e.g., Zn2+) LewisAcid->ActivatedNitrile ActivatedNitrile->Cycloaddition Tetrazole 5-(4-cyano-2-ethylphenyl)-1H-tetrazole Cycloaddition->Tetrazole

Caption: Pathway for selective tetrazole formation.

Conclusion

The reactivity of the nitrile groups in this compound is dictated by a combination of electronic activation from the second nitrile group and significant steric hindrance from the ortho-ethyl group. This leads to a predictable regioselectivity where the C4-nitrile group is the more reactive site for a variety of transformations, including reduction, hydrolysis, and cycloaddition. This selective reactivity allows for the synthesis of a range of mono-functionalized derivatives, which are valuable building blocks for drug discovery and materials science. Further experimental validation is necessary to fully elucidate the quantitative aspects of this reactivity profile and to optimize conditions for selective transformations. This guide provides a solid theoretical framework for researchers embarking on the chemical exploration of this versatile molecule.

Methodological & Application

Application Note and Protocol: Laboratory-Scale Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Ethylterephthalonitrile, a potentially valuable building block in pharmaceutical and materials science research. Due to the absence of a direct, established one-step synthesis in the literature, this protocol adapts the well-understood industrial process of xylene ammoxidation to a laboratory setting, using 2-ethyl-p-xylene as the starting material. The procedure outlines the preparation of a suitable vanadium-based catalyst, the vapor-phase ammoxidation reaction, and subsequent purification and characterization of the product.

Introduction

Aromatic dinitriles are important precursors for a variety of functionalized molecules, including diamines, carboxylic acids, and heterocyclic compounds, which are of significant interest in drug discovery and development. This compound, with its specific substitution pattern, offers a unique scaffold for the synthesis of novel bioactive compounds and advanced materials. This protocol details a plausible and accessible laboratory method for its preparation via the catalytic ammoxidation of 2-ethyl-p-xylene.

Proposed Synthetic Route: Ammoxidation of 2-Ethyl-p-xylene

The synthesis of this compound can be achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene. This reaction involves passing a gaseous mixture of the hydrocarbon, ammonia, and an oxygen source (typically air) over a heated, heterogeneous catalyst. Vanadium-based catalysts supported on materials like alumina are commonly employed for this type of transformation.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound. These values are based on analogous ammoxidation reactions of xylenes and may require optimization for this specific substrate.

ParameterValue/RangeNotes
Starting Material 2-Ethyl-p-xyleneCommercially available
Catalyst V₂O₅/Nb₂O₅ on α-Al₂O₃Preparation detailed below
Reaction Temperature 375 - 450 °COptimization may be required
Molar Ratio (NH₃:Hydrocarbon) 2:1 to 6:1Higher ratios favor dinitrile formation
Molar Ratio (O₂:Hydrocarbon) 2:1 to 3:1Air is a suitable oxygen source
Contact Time 2 - 10 secondsDependent on reactor volume and flow rates
Expected Yield 40 - 70%Based on related xylene ammoxidation
Primary Byproducts 2-Ethyl-4-methylbenzonitrile, CO, CO₂Separation required during purification

Experimental Protocols

Catalyst Preparation (V₂O₅/Nb₂O₅ on α-Al₂O₃)
  • Support Preparation: Begin with commercially available α-alumina pellets or powder. If necessary, wash with deionized water and dry at 120 °C overnight.

  • Impregnation Solution: Prepare a solution of ammonium metavanadate (NH₄VO₃) and niobium(V) oxalate in oxalic acid and water. The target loading is typically 5-10 wt% V₂O₅ and 0.5-2 wt% Nb₂O₅.

  • Impregnation: Add the α-alumina support to the impregnation solution and stir or agitate to ensure even coating. Allow the mixture to stand for several hours.

  • Drying and Calcination: Remove the excess solution and dry the impregnated support at 110 °C for 12 hours. Calcine the dried catalyst in a furnace under a flow of air. Gradually ramp the temperature to 500-600 °C and hold for 4-6 hours.

  • Catalyst Characterization (Optional): The prepared catalyst can be characterized by techniques such as BET surface area analysis, XRD, and SEM to determine its physical and chemical properties.

Ammoxidation of 2-Ethyl-p-xylene
  • Reactor Setup: Assemble a fixed-bed, continuous flow reactor system. A quartz or stainless steel tube reactor housed in a tube furnace is suitable. The reactor should be packed with the prepared catalyst.

  • Reactant Feed: 2-Ethyl-p-xylene is vaporized and mixed with a pre-heated stream of ammonia and air. Mass flow controllers should be used to precisely control the flow rates of all gaseous reactants.

  • Reaction: The gaseous mixture is passed through the heated catalyst bed. The reaction temperature should be carefully controlled within the range of 375-450 °C.

  • Product Collection: The reactor effluent, containing the desired product, byproducts, and unreacted starting materials, is passed through a series of condensers and cold traps to collect the condensable products. The non-condensable gases (N₂, CO, CO₂) are vented through a proper exhaust system.

Product Purification
  • Extraction: The collected crude product is dissolved in a suitable organic solvent, such as dichloromethane or toluene.

  • Washing: The organic solution is washed with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base solution to remove any acidic byproducts, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation/sublimation.

Product Characterization

The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.

  • Melting Point Analysis: To determine the melting point of the purified solid.

Mandatory Visualization

experimental_workflow start Start catalyst_prep Catalyst Preparation (V₂O₅/Nb₂O₅ on α-Al₂O₃) start->catalyst_prep reactor_setup Reactor Setup (Fixed-Bed) catalyst_prep->reactor_setup reactant_feed Reactant Feed (2-Ethyl-p-xylene, NH₃, Air) reactor_setup->reactant_feed ammoxidation Ammoxidation Reaction (375-450 °C) reactant_feed->ammoxidation product_collection Product Collection (Condensation) ammoxidation->product_collection purification Purification (Extraction, Recrystallization) product_collection->purification characterization Characterization (GC-MS, NMR, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure involves flammable and toxic chemicals and should be performed in a well-ventilated fume hood.

  • High temperatures and pressures may be involved; appropriate safety shields and pressure-rated equipment should be used.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Application Notes and Protocols for the Purification of Crude 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylterephthalonitrile is a substituted aromatic dinitrile with potential applications in the synthesis of functional materials and as an intermediate in the preparation of pharmaceutical compounds. As with any synthetically derived chemical, the purity of crude this compound is critical for its intended downstream applications. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, the properties of resulting materials, and the safety and efficacy of final drug products.

This document provides a comprehensive guide to developing and implementing purification protocols for crude this compound. While specific literature on the purification of this exact molecule is scarce, the principles outlined herein are based on established techniques for the purification of analogous aromatic nitriles. These protocols are designed to be a starting point for researchers to develop a robust and optimized purification strategy.

Impurity Profile of Crude this compound

The nature and quantity of impurities in crude this compound will largely depend on the synthetic route employed for its preparation. Common methods for the synthesis of aromatic nitriles, such as the Sandmeyer reaction or the dehydration of amides, can introduce various impurities.[1][2]

Potential Impurities May Include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted intermediates from the synthetic pathway.

  • By-products: Compounds formed from side reactions. For instance, the hydrolysis of a nitrile group to a carboxylic acid or amide can occur in the presence of water.

  • Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products.

  • Solvents: Residual solvents used in the synthesis and work-up steps.

A thorough understanding of the potential impurity profile is essential for selecting the most effective purification technique. Analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying impurities in the crude product.[3]

Purification Techniques

The selection of an appropriate purification technique depends on the physical properties of this compound and its impurities, as well as the desired scale of purification. The following sections detail the development of protocols for recrystallization and column chromatography, two of the most common and effective methods for purifying solid organic compounds.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[4]

The first and most critical step in developing a recrystallization protocol is to identify a suitable solvent.

  • Procedure:

    • Place approximately 20-30 mg of crude this compound into several small test tubes.

    • To each test tube, add a different solvent from the list of candidates (see Table 1) dropwise, starting with about 0.5 mL.

    • Observe the solubility at room temperature with agitation.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

    • If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals upon cooling.

    • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization but may be used in a two-solvent system.

    • Record all observations in a table similar to Table 1.

Table 1: Hypothetical Results of Solvent Screening for Recrystallization of Crude this compound

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRemarks
WaterInsolubleInsolubleNoneNot a suitable solvent.
EthanolSparingly SolubleSolubleGood crystal formationPotential single solvent.
AcetoneSolubleSolublePoor crystal formationMay be suitable as the "soluble" solvent in a two-solvent system.
TolueneSparingly SolubleSolubleSlow crystal formationPotential single solvent.
HexaneInsolubleSparingly SolubleOiling out observedNot ideal as a single solvent. Could be the "insoluble" solvent in a two-solvent system.
Ethyl AcetateSolubleSolublePoor crystal formationMay be suitable as the "soluble" solvent in a two-solvent system.
DichloromethaneSolubleSolubleNo crystal formationNot a suitable solvent.

Based on the general solubility of terephthalonitrile and phthalonitrile in polar organic solvents, ethanol and toluene are good starting points for single-solvent recrystallization. Acetone or ethyl acetate could be paired with an anti-solvent like hexane for a two-solvent system.[4][5]

This protocol assumes ethanol was selected as the optimal solvent from the screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the flask on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Workflow for Recrystallization

G cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC).

  • Procedure:

    • Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the TLC plate in a chamber containing a candidate eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Visualize the separated spots under a UV lamp.

    • The ideal eluent system will provide good separation between the spot corresponding to this compound and the impurity spots, with the desired compound having an Rf value between 0.2 and 0.4.

    • Record the composition of each eluent system and the corresponding Rf values in a table similar to Table 2.

Table 2: Hypothetical Results of TLC Eluent Screening for Crude this compound

Eluent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1Rf of Impurity 2Separation Quality
9:10.150.050.25Poor
8:20.300.150.50Good
7:30.450.250.65Fair (Rf too high)
100% Ethyl Acetate0.800.700.90Poor

Based on these hypothetical results, an 8:2 mixture of hexane and ethyl acetate would be a good starting eluent for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Chromatographic Purification

G cluster_chromatography Chromatographic Purification Workflow start Crude this compound tlc TLC Method Development start->tlc column_prep Column Packing & Sample Loading tlc->column_prep elution Elution & Fraction Collection column_prep->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For a solid compound like this compound, distillation is only feasible if it sublimes or has a melting point significantly lower than its decomposition temperature. Given that aromatic dinitriles are typically high-boiling solids, vacuum distillation would be necessary to lower the boiling point and prevent thermal degradation.

This technique is generally more suited for large-scale industrial purification rather than laboratory-scale purification of a solid, unless the impurities are non-volatile. Feasibility should be assessed based on the known or experimentally determined thermal properties of this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Common analytical techniques for this purpose include:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if known) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Conclusion

The purification of crude this compound is a critical step to ensure its suitability for further use. While a universal protocol cannot be prescribed without specific knowledge of the impurity profile, the systematic approaches of recrystallization and column chromatography outlined in these application notes provide a robust framework for researchers to develop an effective purification strategy. Careful execution of the described protocols, coupled with diligent analytical assessment of purity, will enable the preparation of high-purity this compound for a wide range of research and development applications.

References

Application Notes and Protocols for the Polymerization of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylterephthalonitrile is a difunctional aromatic monomer with two nitrile groups in a para-position on a benzene ring, substituted with an ethyl group. This monomer holds potential for the synthesis of high-performance polymers. The nitrile functionalities can undergo various polymerization reactions, most notably cyclotrimerization, to form highly cross-linked, thermally stable networks. These polymers are expected to exhibit excellent thermal and oxidative stability, high mechanical strength, and good dielectric properties, making them suitable for applications in advanced microelectronics, aerospace, and as high-temperature structural adhesives.[1][2][3]

This document provides a detailed overview of the potential polymerization of this compound, including hypothetical experimental protocols, expected material properties, and visual representations of the chemical processes and workflows.

Polymerization of this compound via Cyclotrimerization

The most probable route for the polymerization of this compound is through the cyclotrimerization of its nitrile groups. This reaction leads to the formation of a robust, cross-linked network structure based on triazine rings. This process is typically carried out at elevated temperatures and can be facilitated by the use of a curing agent or catalyst.

Proposed Reaction Scheme

G Monomer 3 x this compound Triazine Triazine Ring Cross-link Monomer->Triazine High Temperature, Curing Agent Polymer Cross-linked Polymer Network Triazine->Polymer

Caption: Proposed cyclotrimerization of this compound.

Experimental Protocols

The following protocols are hypothetical and based on established procedures for the polymerization of other phthalonitrile monomers.[2][4][5]

Protocol 1: Melt Polymerization with an Aromatic Amine Curing Agent

This protocol describes the bulk polymerization of this compound in the molten state using an aromatic diamine as a curing agent.

Materials:

  • This compound (monomer)

  • 4,4'-Oxydianiline (ODA) (curing agent)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • High-temperature oven or furnace with programmable temperature control

  • Molding press

  • Stainless steel mold

  • Vacuum oven

Procedure:

  • Monomer and Curing Agent Preparation: Thoroughly mix this compound powder with 3 wt% of 4,4'-oxydianiline (ODA) powder.

  • Degassing: Place the mixture in a vacuum oven at a temperature slightly above the melting point of this compound for 1-2 hours to remove any entrapped air and moisture. The melting point will need to be determined experimentally, but for analogous monomers, this is often in the range of 100-200°C.[2]

  • Molding and Curing:

    • Transfer the degassed molten mixture into a preheated stainless steel mold.

    • Place the mold in a high-temperature oven or a molding press under a nitrogen atmosphere.

    • Curing Profile:

      • Heat to 250°C at a rate of 5°C/min and hold for 2 hours.

      • Ramp up to 300°C at 2°C/min and hold for 4 hours.

      • Increase to 350°C at 1°C/min and hold for 8 hours.

  • Post-curing: After the curing cycle, slowly cool the oven to room temperature.

  • Demolding: Carefully remove the cured polymer from the mold.

  • Post-Polymerization Treatment: For enhanced properties, a freestanding post-curing step can be performed by heating the polymer in an inert atmosphere at 375°C for an additional 4 hours.

Protocol 2: Solution Polymerization

For certain applications, a solution polymerization approach might be beneficial to produce a pre-polymer solution that can be used for coatings or thin films.

Materials:

  • This compound (monomer)

  • High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane)

  • Suitable catalyst (e.g., a strong base like sodium tert-butoxide for cyclotrimerization of nitriles)[6]

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Temperature controller

  • Precipitation vessel

Procedure:

  • Reaction Setup: Assemble the reaction flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

  • Monomer Dissolution: Under a nitrogen atmosphere, dissolve this compound in the chosen solvent to a concentration of 10-20 wt%.

  • Catalyst Addition: Once the monomer is fully dissolved, add a catalytic amount of the chosen catalyst (e.g., 1 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to 180-200°C and maintain for 4-8 hours. The progress of the polymerization can be monitored by techniques like Fourier-Transform Infrared (FTIR) spectroscopy by observing the decrease in the nitrile peak intensity.

  • Precipitation and Purification:

    • After the desired reaction time, cool the solution to room temperature.

    • Slowly pour the polymer solution into a non-solvent like methanol or water to precipitate the polymer.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Data Presentation

The following tables summarize the expected properties of the polymer derived from this compound, based on data from analogous high-performance phthalonitrile polymers.[2][3]

Table 1: Expected Thermal Properties

PropertyExpected ValueCharacterization Method
Glass Transition Temperature (Tg)> 400 °CDynamic Mechanical Analysis (DMA)
Decomposition Temperature (Td, 5% weight loss)> 500 °C (in N₂)Thermogravimetric Analysis (TGA)
Char Yield at 800 °C (in N₂)> 60%Thermogravimetric Analysis (TGA)

Table 2: Expected Mechanical Properties

PropertyExpected ValueCharacterization Method
Storage Modulus at 25°C> 3 GPaDynamic Mechanical Analysis (DMA)
Flexural Strength100 - 150 MPaThree-point bending test
Flexural Modulus4 - 6 GPaThree-point bending test

Visualizations

Experimental Workflow for Melt Polymerization

G Start Start Mix Mix Monomer and Curing Agent Start->Mix Degas Degas Mixture in Vacuum Oven Mix->Degas Mold Transfer to Mold Degas->Mold Cure Cure in High-Temperature Oven (N₂ atmosphere) Mold->Cure Cool Cool to Room Temperature Cure->Cool Demold Demold Polymer Cool->Demold PostCure Optional: Post-Cure Demold->PostCure End End Demold->End PostCure->End

Caption: Workflow for melt polymerization of this compound.

Logical Relationship of Polymer Properties

G Monomer This compound Monomer Structure Polymerization Cyclotrimerization Polymerization Monomer->Polymerization Network Highly Cross-linked Triazine Network Polymerization->Network Properties High-Performance Properties Network->Properties Thermal High Thermal Stability Properties->Thermal Mechanical Excellent Mechanical Strength Properties->Mechanical Dielectric Good Dielectric Properties Properties->Dielectric

Caption: Relationship between monomer, polymerization, and properties.

Conclusion

While direct experimental data for the polymerization of this compound is not yet available, the established chemistry of analogous phthalonitrile monomers provides a strong foundation for predicting its behavior. The proposed protocols for melt and solution polymerization offer viable starting points for research. The resulting polymers are expected to be highly cross-linked and exhibit exceptional thermal and mechanical properties, making this compound a promising monomer for the development of advanced, high-performance materials. Further experimental work is necessary to validate and optimize these hypothetical procedures and to fully characterize the resulting polymers.

References

Application Notes and Protocols: 2-Ethylterephthalonitrile in the Synthesis of Phthalocyanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "2-Ethylterephthalonitrile" does not correspond to a standard nomenclature for a readily available chemical compound. It is presumed that this refers to a phthalonitrile derivative monosubstituted with an ethyl group, such as 4-ethylphthalonitrile. The following application notes and protocols are based on the synthesis and properties of phthalocyanines derived from 4-ethylphthalonitrile and other closely related alkyl-substituted phthalonitriles.

Introduction

Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system that imparts them with unique photophysical and chemical properties. The introduction of peripheral substituents, such as ethyl groups, can significantly enhance their solubility in organic solvents and modulate their electronic properties, making them highly suitable for various applications, including as photosensitizers in photodynamic therapy (PDT). This document provides detailed protocols for the synthesis of tetra-ethyl-substituted phthalocyanines from an ethyl-substituted phthalonitrile precursor and discusses their potential applications in drug development.

Synthesis of Tetra-ethyl-substituted Phthalocyanines

The synthesis of tetra-ethyl-substituted phthalocyanines typically involves a two-step process: first, the synthesis of the ethyl-substituted phthalonitrile precursor, and second, the cyclotetramerization of this precursor to form the phthalocyanine macrocycle.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylphthalonitrile (Precursor)

This protocol is a representative procedure based on the synthesis of similar alkyl-substituted phthalonitriles.

Materials:

  • 4-Ethyl-1,2-dimethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Bromination of the Methyl Groups:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-1,2-dimethylbenzene in CCl4.

    • Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude 4-ethyl-1,2-bis(bromomethyl)benzene.

  • Cyanation:

    • Dissolve the crude 4-ethyl-1,2-bis(bromomethyl)benzene in DMSO.

    • In a separate flask, dissolve sodium cyanide (2.5 equivalents) in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the sodium cyanide solution to the solution of the bromo compound at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Pour the reaction mixture into a large volume of ice-water and stir for 30 minutes.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude 4-ethylphthalonitrile.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-ethylphthalonitrile.

Protocol 2: Synthesis of Tetra-ethyl-substituted Zinc Phthalocyanine

Materials:

  • 4-Ethylphthalonitrile

  • Anhydrous Zinc Chloride (ZnCl2)

  • Dimethylaminoethanol (DMAE) or other high-boiling point solvent (e.g., quinoline, 1-pentanol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Cyclotetramerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-ethylphthalonitrile (4 equivalents), anhydrous zinc chloride (1 equivalent), and a catalytic amount of DBU.

    • Add freshly distilled DMAE as the solvent.

    • Heat the reaction mixture to reflux (typically 130-160 °C) and maintain for 12-24 hours. The solution should turn a deep green or blue color, indicating the formation of the phthalocyanine.

    • Monitor the reaction by observing the disappearance of the phthalonitrile precursor using TLC.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the crude zinc phthalocyanine.

    • Filter the precipitate and wash thoroughly with methanol, water, and then again with methanol to remove unreacted starting materials and solvent residues.

    • Dry the crude product under vacuum.

    • Further purify the product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Data Presentation
CompoundPrecursorMetal CenterYield (%)Q-band λmax (nm) (in DMSO)Reference
Tetra-ethyl-substituted Phthalocyanine4-EthylphthalonitrileZn(II)60-80~680Inferred
Tetra-ethyl-substituted Phthalocyanine3-EthylphthalonitrileMetal-Free50-70~670, ~700 (split)Inferred

Note: The yields and spectroscopic data are representative values based on similar alkyl-substituted phthalocyanines and may vary depending on the specific reaction conditions.

Application in Drug Development: Photodynamic Therapy (PDT)

Ethyl-substituted phthalocyanines, particularly their zinc complexes, are promising photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1]

Mechanism of Action

The therapeutic effect of PDT relies on the generation of cytotoxic reactive oxygen species (ROS) upon photoactivation of the photosensitizer.[2][3]

  • Administration and Localization: The phthalocyanine-based photosensitizer is administered systemically or locally and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.

  • Photoexcitation: The tumor area is irradiated with light of a specific wavelength, corresponding to the Q-band absorption of the phthalocyanine (typically in the red or near-infrared region, 650-800 nm).[2] This light penetrates deeper into tissues compared to light of shorter wavelengths.

  • Intersystem Crossing: Upon absorption of a photon, the photosensitizer is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). It then undergoes intersystem crossing to a longer-lived triplet excited state (T₁).

  • Reactive Oxygen Species (ROS) Generation: The triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂) present in the surrounding tissue. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent ROS (Type II photochemical reaction). Alternatively, the excited photosensitizer can react with biological substrates to produce other ROS such as superoxide anions and hydroxyl radicals (Type I photochemical reaction).[2]

  • Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage disrupts cellular functions and ultimately leads to cell death, primarily through apoptosis.[4]

The presence of ethyl groups enhances the lipophilicity of the phthalocyanine, which can facilitate its transport across cellular membranes and improve its cellular uptake, potentially leading to more effective PDT.[5]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_phthalocyanine Phthalocyanine Synthesis 4-Ethyl-1,2-dimethylbenzene 4-Ethyl-1,2-dimethylbenzene Bromination (NBS, Benzoyl Peroxide) Bromination (NBS, Benzoyl Peroxide) 4-Ethyl-1,2-dimethylbenzene->Bromination (NBS, Benzoyl Peroxide) 4-Ethyl-1,2-bis(bromomethyl)benzene 4-Ethyl-1,2-bis(bromomethyl)benzene Bromination (NBS, Benzoyl Peroxide)->4-Ethyl-1,2-bis(bromomethyl)benzene Cyanation (NaCN, DMSO) Cyanation (NaCN, DMSO) 4-Ethyl-1,2-bis(bromomethyl)benzene->Cyanation (NaCN, DMSO) 4-Ethylphthalonitrile 4-Ethylphthalonitrile Cyanation (NaCN, DMSO)->4-Ethylphthalonitrile 4-Ethylphthalonitrile_pc 4-Ethylphthalonitrile Cyclotetramerization (ZnCl2, DMAE, DBU) Cyclotetramerization (ZnCl2, DMAE, DBU) 4-Ethylphthalonitrile_pc->Cyclotetramerization (ZnCl2, DMAE, DBU) Tetra-ethyl-substituted Zinc Phthalocyanine Tetra-ethyl-substituted Zinc Phthalocyanine Cyclotetramerization (ZnCl2, DMAE, DBU)->Tetra-ethyl-substituted Zinc Phthalocyanine

Caption: Synthetic workflow for tetra-ethyl-substituted zinc phthalocyanine.

Mechanism of Photodynamic Therapy

PDT_Mechanism cluster_process Photodynamic Therapy (PDT) Process PS_ground Phthalocyanine (S₀) Light Light (hν) (650-800 nm) PS_singlet Excited Singlet State (S₁) Light->PS_singlet Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Phosphorescence ROS Reactive Oxygen Species (¹O₂) PS_triplet->ROS Energy Transfer Oxygen_ground Molecular Oxygen (³O₂) Cell_Damage Oxidative Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis (Cell Death) Cell_Damage->Apoptosis

Caption: Mechanism of action of phthalocyanine-based photodynamic therapy.

References

Application of 2-Ethylterephthalonitrile in Liquid Crystal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct scientific literature available detailing the specific application of 2-Ethylterephthalonitrile in liquid crystal research. However, based on the known use of its parent compound, terephthalonitrile, as a core component in novel liquid crystalline materials, we can infer its potential applications and provide generalized protocols. The following information is based on the synthesis and characterization of other terephthalonitrile derivatives.

Application Notes

Terephthalonitrile and its derivatives are emerging as valuable building blocks in the design of advanced liquid crystalline materials, particularly those with interesting photophysical properties. The rigid, linear structure of the terephthalonitrile core provides a strong foundation for the formation of mesophases, which are the hallmark of liquid crystals.

The two nitrile (-CN) groups in terephthalonitrile are strong electron-withdrawing groups, which can impart a significant dipole moment to the molecule. This polarity is a crucial factor in determining the dielectric anisotropy of a liquid crystal, a key property for its application in display technologies. By incorporating an ethyl group at the 2-position, as in this compound, the symmetry of the molecule is broken, which could lead to the formation of tilted smectic or chiral nematic phases if a chiral center is introduced.

The primary application of terephthalonitrile-based liquid crystals lies in the field of advanced functional materials. For instance, they have been used to create liquid crystals with Thermally Activated Delayed Fluorescence (TADF), which are promising for applications in Organic Light Emitting Diodes (OLEDs).[1] The terephthalonitrile core in these molecules acts as an electron acceptor.

The introduction of an ethyl group could potentially be used to fine-tune the physical properties of the resulting liquid crystal. For example, it might influence the melting point, the clearing point (the temperature at which the material becomes an isotropic liquid), and the viscosity of the mesophase. By strategically adding different functional groups to the terephthalonitrile core, researchers can tailor the properties of the liquid crystal for specific applications.

Quantitative Data Summary

The following table summarizes the properties of some reported liquid crystals containing a terephthalonitrile core, specifically 2,5-di(N,N'-carbazolyl)terephthalonitrile and 2,3,5,6-tetra(N,N'-carbazolyl)terephthalonitrile functionalized with alkoxy chains.

CompoundMesophase TypePhase Transition Temperatures (°C)Photophysical Properties
3b (di-carbazolyl derivative with alkoxy chains)Columnar Hexagonal (Colh)Not specified in snippetCharge-transfer absorption band maximum at 440 nm[1]
4b (tetra-carbazolyl derivative with alkoxy chains)Columnar Hexagonal (Colh)Not specified in snippetCharge-transfer absorption band maximum at 510 nm[1]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

As no direct synthesis for this compound was found in the initial search, a plausible route can be proposed based on standard organic chemistry reactions. One possible method is the Rosenmund–von Braun reaction starting from 2-ethyl-1,4-dibromobenzene.

Materials:

  • 2-ethyl-1,4-dibromobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-1,4-dibromobenzene in DMF under an inert atmosphere.

  • Add a stoichiometric excess of CuCN to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Synthesis of Carbazole-Substituted Terephthalonitrile Liquid Crystals

This protocol is adapted from the synthesis of liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile.[1]

Materials:

  • 2,5-dibromo-terephthalonitrile or 2,3,5,6-tetrachloro-terephthalonitrile

  • Appropriately substituted carbazole

  • Potassium carbonate (K₂CO₃)

  • [Pd₂(OAc)₆] (Tris(dibenzylideneacetone)dipalladium(0))

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Toluene, Ethanol, Water

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Buchwald-Hartwig Amination:

    • In a reaction vessel, combine the halogenated terephthalonitrile (1 equivalent), the substituted carbazole (2.2 or 4.4 equivalents), K₂CO₃ (10 equivalents), [Pd₂(OAc)₆] (0.2 mol%), and S-Phos (0.4 mol%).

    • Add a mixture of toluene, ethanol, and water as the solvent.

    • Heat the reaction mixture at 80 °C for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction, and perform a standard aqueous workup.

    • Purify the crude product by column chromatography.

  • Alkoxy Chain Functionalization (if applicable):

    • To a solution of the carbazole-substituted terephthalonitrile in DMF or THF, add NaH (6 equivalents) portion-wise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 75 °C for 4 hours.

    • Cool the reaction and quench with water.

    • Extract the product with an organic solvent and purify by column chromatography.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Product Halogenated_Terephthalonitrile Halogenated Terephthalonitrile Reaction_Conditions [Pd₂(OAc)₆], S-Phos K₂CO₃, Toluene/Ethanol/Water 80 °C Halogenated_Terephthalonitrile->Reaction_Conditions Carbazole Substituted Carbazole Carbazole->Reaction_Conditions LC_Product Carbazole-Substituted Terephthalonitrile Liquid Crystal Reaction_Conditions->LC_Product

Caption: Synthetic pathway for carbazole-substituted terephthalonitrile liquid crystals.

Characterization_Workflow Start Newly Synthesized Compound POM Polarized Optical Microscopy (POM) Start->POM Initial Phase Identification DSC Differential Scanning Calorimetry (DSC) POM->DSC Confirm Phase Transitions Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) DSC->Spectroscopy Investigate Photophysical Properties XRD X-ray Diffraction (XRD) Spectroscopy->XRD Determine Molecular Arrangement Dielectric Dielectric Spectroscopy XRD->Dielectric Measure Dielectric Anisotropy End Material Properties Determined Dielectric->End

References

Application Notes and Protocols for the Quantification of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylterephthalonitrile is a dinitrile derivative of p-xylene, characterized by a benzene ring substituted with two nitrile groups and one ethyl group. Accurate and precise quantification of this compound is crucial in various research and development settings, including chemical synthesis monitoring, purity assessment, and potentially in pharmacokinetic studies if it is part of a larger drug molecule. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are common, reliable, and widely available analytical techniques. The provided methods are templates and should be validated for specific matrices and concentration ranges.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicImplication for Analysis
Molecular Formula C₁₀H₈N₂---
Molecular Weight 156.19 g/mol Essential for mass spectrometry.
Boiling Point > 200 °CSuitable for Gas Chromatography.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane).Guides solvent selection for sample preparation and HPLC mobile phase.
UV Absorbance Expected to have significant absorbance in the UV region (approx. 220-280 nm) due to the aromatic ring.Enables detection by HPLC-UV.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Matrix Spiking: For method development and validation, spike a blank matrix (e.g., plasma, reaction mixture buffer) with a known concentration of this compound standard.

  • Extraction: To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D MS/MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column[1][2]
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 156 (Molecular Ion, M⁺)
Qualifier Ions m/z 141 (M-15)⁺, m/z 128 (M-28)⁺

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analyze the standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Hypothetical GC-MS Method Validation Data

ParameterResult
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 92 - 105%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Sample Spiking p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 Injection p4->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of compounds with a UV chromophore, such as this compound. This method is particularly useful for less volatile compounds or for samples in complex aqueous matrices.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Load 1 mL of the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Dilution: Dilute the eluate as necessary with the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm (or the determined λmax)

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Analyze the standards using the HPLC-UV method.

  • Construct a calibration curve by plotting the peak area at 240 nm against the concentration.

  • Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 2: Hypothetical HPLC-UV Method Validation Data

ParameterResult
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 103%

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 SPE Cartridge Conditioning p2 Sample Loading p1->p2 p3 Washing p2->p3 p4 Elution p3->p4 a1 Injection p4->a1 a2 HPLC Separation a1->a2 a3 UV Detection a2->a3 d1 Chromatogram Integration a3->d1 d2 Linear Regression d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for HPLC-UV analysis of this compound.

Summary and Comparison of Methods

Both GC-MS and HPLC-UV are suitable for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation.

Table 3: Method Comparison

FeatureGC-MSHPLC-UV
Selectivity Very High (based on mass)Moderate to High
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Compound Volatility RequiredNot required
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate
Typical Application Trace analysis, complex matricesRoutine analysis, quality control

Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. It is imperative that these methods are fully validated in the laboratory for the specific sample matrix to ensure compliance with regulatory guidelines and to guarantee the generation of accurate and reliable data. Validation should include assessments of specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols: Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethylterephthalonitrile is an aromatic dinitrile with potential applications in the synthesis of fine chemicals, polymers, and pharmaceuticals. Aromatic nitriles are versatile intermediates that can be converted into a variety of functional groups. This document outlines a proposed method for the synthesis of this compound via the ammoxidation of 2-ethyl-p-xylene. This process is analogous to the industrial production of terephthalonitrile from p-xylene, a well-established method that offers high conversion and selectivity.[1]

The proposed reaction involves the vapor-phase catalytic reaction of 2-ethyl-p-xylene with ammonia and air over a suitable catalyst at elevated temperatures. This one-step process converts the two methyl groups of the xylene derivative into nitrile functionalities.

Proposed Synthesis Pathway: Ammoxidation of 2-Ethyl-p-xylene

The synthesis of this compound can be achieved through the ammoxidation of 2-ethyl-p-xylene. This reaction is typically carried out in a fixed-bed reactor over a metal oxide catalyst. The overall reaction is as follows:

  • Starting Material: 2-ethyl-p-xylene

  • Reagents: Ammonia (NH₃), Air (O₂)

  • Product: this compound

  • Byproduct: Water (H₂O)

Experimental Protocol

This protocol is based on established procedures for the ammoxidation of similar xylene derivatives.[1] Researchers should optimize the reaction conditions for their specific equipment and catalyst.

Materials and Equipment:

  • 2-ethyl-p-xylene (reactant)

  • Ammonia (reagent)

  • Air (reagent)

  • Catalyst (e.g., a promoted metal oxide catalyst similar to those used for p-xylene ammoxidation)

  • Fixed-bed quartz reactor

  • Gas flow controllers

  • Temperature controller and furnace

  • Condenser and collection flask

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Packing:

    • Prepare or procure a suitable ammoxidation catalyst.

    • Pack a fixed-bed quartz reactor with the catalyst.

  • Reactor Setup:

    • Place the packed reactor inside a furnace equipped with a temperature controller.

    • Connect gas lines for 2-ethyl-p-xylene (vaporized), ammonia, and air to the reactor inlet. Use mass flow controllers to regulate the gas flow rates.

    • Connect the reactor outlet to a condenser and a collection flask to trap the product.

  • Reaction Execution:

    • Heat the reactor to the desired reaction temperature (e.g., 380°C).[1]

    • Introduce the gaseous reactants into the reactor at the specified molar ratios and space velocity. A suggested starting point based on similar processes is a molar ratio of 2-ethyl-p-xylene:ammonia:air of 1:10:30.[1]

    • The 2-ethyl-p-xylene is vaporized and mixed with ammonia and air before entering the reactor.

    • Maintain the reaction for a sufficient residence time to achieve high conversion.

  • Product Collection and Analysis:

    • The product stream exiting the reactor is cooled in the condenser, and the solid this compound is collected in the flask.

    • Analyze the product for purity and yield using gas chromatography (GC).

    • Unreacted starting material and byproducts can also be quantified using GC.

  • Purification:

    • The collected crude product can be purified by recrystallization or sublimation to obtain high-purity this compound.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of this compound, based on the ammoxidation of p-xylene.[1] These values should serve as a starting point for optimization.

ParameterValue
Reactant 2-ethyl-p-xylene
Catalyst P-87 or similar ammoxidation catalyst
Reaction Temperature 380 °C
Molar Ratio (reactant:NH₃:air) 1:10:30
Space Velocity ~1190 h⁻¹
Expected Conversion of Reactant >98%
Expected Molar Yield of Product ~91%
Expected Selectivity for Product ~92%
Expected Purity of Crude Product >99%

Visualizations

Logical Workflow for this compound Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2-ethyl-p-xylene 2-ethyl-p-xylene Vaporization Vaporization 2-ethyl-p-xylene->Vaporization Ammonia Ammonia Mixing Mixing Ammonia->Mixing Air Air Air->Mixing Vaporization->Mixing Ammoxidation Ammoxidation Mixing->Ammoxidation Fixed-Bed Reactor Condensation Condensation Ammoxidation->Condensation Crude_Product Crude this compound Condensation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Ethylterephthalonitrile as a Building Block for Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no specific scientific literature available detailing the synthesis or use of 2-Ethylterephthalonitrile as a building block for metal-organic frameworks (MOFs). The following application notes and protocols are based on the closely related and well-documented building block, terephthalonitrile, and its derivatives. The information provided for this compound is a projection based on established chemical principles.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's structure, porosity, and functional properties. Dinitrile-containing linkers, such as terephthalonitrile and its derivatives, are of interest for the synthesis of novel MOFs due to the linear coordination geometry of the nitrile groups, which can lead to the formation of robust and porous frameworks.

This document outlines the potential application of this compound as a building block for MOFs, drawing parallels from its parent molecule, terephthalonitrile. It provides hypothetical and established experimental protocols for the synthesis of the ligand and its subsequent use in MOF formation.

Ligand Profile: Terephthalonitrile and Hypothetical this compound

Terephthalonitrile (1,4-dicyanobenzene)

Terephthalonitrile is a commercially available and widely studied organic linker in supramolecular chemistry and as a precursor for various materials.[1][2][3]

Table 1: Physicochemical Properties of Terephthalonitrile [1][2]

PropertyValue
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol
Appearance White to light yellow crystalline powder
Melting Point 221-225 °C
Boiling Point ~289.6 °C at 760 mmHg
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO.[3]
Hypothetical this compound

This compound is a derivative of terephthalonitrile with an ethyl group substituted on the benzene ring. This substitution is expected to influence the ligand's steric and electronic properties, potentially leading to MOFs with altered pore sizes, topologies, and functionalities compared to those derived from the parent terephthalonitrile.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Appearance Predicted to be a crystalline solid
Melting Point Expected to be lower than terephthalonitrile due to decreased symmetry.
Solubility Expected to have increased solubility in organic solvents compared to terephthalonitrile.

Synthesis Protocols

Hypothetical Synthesis of this compound

While no direct synthesis is reported, a plausible route could involve the ethylation of terephthalonitrile. A common method for the ethylation of aromatic compounds is the Friedel-Crafts alkylation.[4][5] However, direct alkylation of terephthalonitrile may be challenging due to the electron-withdrawing nature of the nitrile groups. An alternative could be the synthesis from a pre-ethylated precursor.

Protocol: Hypothetical Friedel-Crafts Ethylation of Terephthalonitrile

Disclaimer: This is a hypothetical protocol and may require significant optimization and may not be feasible as described.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add terephthalonitrile (1 equiv.) and a suitable solvent (e.g., dry carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 equiv.), portion-wise.

  • Ethylating Agent: Add ethyl chloride or bromoethane (1.1 equiv.) dropwise via the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.

G Hypothetical Synthesis of this compound A Terephthalonitrile + Ethyl Halide C Reaction in Solvent A->C B Lewis Acid Catalyst (e.g., AlCl3) B->C D Work-up and Purification C->D E This compound D->E

Caption: Hypothetical Friedel-Crafts synthesis of this compound.

Solvothermal Synthesis of a MOF using a Dinitrile Linker

Solvothermal synthesis is a common method for preparing MOFs.[6][7] The following is a general protocol that can be adapted for the synthesis of MOFs using dinitrile linkers like terephthalonitrile or the hypothetical this compound.

Protocol: General Solvothermal MOF Synthesis

  • Precursor Solution: In a glass vial, dissolve the organic linker (e.g., terephthalonitrile or this compound) and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol).[6]

  • Assembly: Cap the vial tightly and place it in a temperature-controlled oven.

  • Crystallization: Heat the vial to a specific temperature (typically between 80 °C and 150 °C) for a set period (e.g., 24-72 hours) to allow for the self-assembly and crystallization of the MOF.

  • Cooling and Isolation: After the reaction time, allow the oven to cool down to room temperature slowly. The MOF crystals will typically have formed as a precipitate.

  • Washing: Carefully decant the mother liquor and wash the crystals with a fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling solvent from the pores of the MOF, the crystals are typically soaked in a more volatile solvent (e.g., chloroform or acetone) for several days, with the solvent being exchanged periodically.

  • Activation: The final step is to activate the MOF by removing the solvent from the pores. This is usually achieved by heating the MOF under vacuum.

G General Solvothermal MOF Synthesis Workflow A Dissolve Linker and Metal Salt in Solvent B Seal in Vial and Heat in Oven A->B C Crystallization B->C D Cooling and Isolation of Crystals C->D E Washing and Solvent Exchange D->E F Activation (Heating under Vacuum) E->F G Porous MOF Material F->G

Caption: Workflow for the solvothermal synthesis of MOFs.

Characterization of MOFs

The successful synthesis and properties of the resulting MOFs can be confirmed using a variety of analytical techniques.

Table 3: Common Characterization Techniques for MOFs

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF.
Single-Crystal X-ray Diffraction Provides the detailed 3D structure of the MOF, including connectivity and pore geometry.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature of solvent removal.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the linker to the metal centers.
Gas Sorption Analysis (e.g., N₂ at 77 K) Measures the porosity, surface area (BET), and pore size distribution of the MOF.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal size of the MOF particles.

Potential Applications in Drug Development

The introduction of an ethyl group in this compound could lead to MOFs with modified properties relevant to drug development:

  • Modified Porosity and Drug Loading: The steric bulk of the ethyl group might create larger or differently shaped pores, potentially allowing for the encapsulation of a wider range of drug molecules.

  • Hydrophobicity: The ethyl group would increase the hydrophobicity of the linker and, consequently, the MOF's pore environment. This could be advantageous for the loading and controlled release of hydrophobic drugs.

  • Framework Interpenetration: The ethyl group might influence the degree of interpenetration in the MOF structure, which in turn affects the porosity and accessibility of the pores.

G Logical Relationship of Ethyl Group to MOF Properties A This compound Linker B Ethyl Group A->B C Increased Steric Hindrance B->C D Increased Hydrophobicity B->D E Altered MOF Pore Environment C->E D->E F Modified Drug Loading/Release E->F

Caption: Influence of the ethyl group on potential MOF properties.

Conclusion

While this compound remains a hypothetical building block for MOFs, the principles of MOF chemistry suggest that its use could lead to the development of new materials with unique properties. The protocols and data presented here, based on the well-established chemistry of terephthalonitrile and related linkers, provide a solid foundation for researchers interested in exploring this and other novel dinitrile linkers for the design and synthesis of functional metal-organic frameworks. Further experimental work is needed to validate the synthesis of this compound and its successful incorporation into MOF structures.

References

Application Notes and Protocols for Terephthalonitrile-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Amino-Substituted Derivatives for Advanced Bioimaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of 2-Ethylterephthalonitrile in the development of fluorescent probes are not extensively documented in current scientific literature. However, the core structure, terephthalonitrile, is a key component in a class of versatile fluorescent probes known as amino-terephthalonitriles. These probes exhibit excellent photophysical properties and have been successfully utilized in bioimaging. The following application notes and protocols are based on the properties and applications of these well-studied amino-terephthalonitrile derivatives and serve as a comprehensive guide to the potential use of this class of fluorophores.

Introduction to Amino-Terephthalonitrile Fluorescent Probes

Amino-terephthalonitrile-based fluorophores are a class of "push-pull" dyes where electron-donating amino groups are attached to the electron-withdrawing terephthalonitrile core. This intramolecular charge transfer (ICT) mechanism is the basis for their fluorescence. The photophysical properties of these probes, such as their excitation and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by modifying the amino substituents.

Key Features:

  • Large Stokes Shifts: Many amino-terephthalonitrile probes exhibit exceptionally large Stokes shifts (the difference between the maximum excitation and emission wavelengths), which is highly advantageous for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging.

  • Solvatochromism: The emission color of these probes can be sensitive to the polarity of their environment, making them useful for studying changes in the cellular microenvironment.

  • Tunable Emission: The fluorescence emission can be tuned across the visible spectrum (from blue to yellow-green) by varying the electron-donating strength of the amino substituents.

  • Bioimaging Applications: These probes have been successfully used for in vitro and in vivo imaging of cellular structures.

Quantitative Data of Representative Amino-Terephthalonitrile Probes

The following table summarizes the key photophysical properties of selected amino-terephthalonitrile fluorescent probes from the literature. This data provides a baseline for selecting appropriate probes and imaging parameters.

Probe Name/StructureExcitation (λ_ex) (nm)Emission (λ_em) (nm)Quantum Yield (Φ)Stokes Shift (nm)SolventReference
para-diamino-terephthalonitrile derivative 14205650.85145Dichloromethane[1]
para-diamino-terephthalonitrile derivative 24305780.78148Dichloromethane[1]
Lipophilic single benzene fluorophore (SBF)Not specifiedGreenHighNot specifiedNot specified[2]

Experimental Protocols

General Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining and imaging live cells with amino-terephthalonitrile-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell line and experimental setup.

Materials:

  • Amino-terephthalonitrile fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or coverslip at an appropriate density to reach 60-70% confluency on the day of imaging.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.

  • Washing (Optional): For probes that are not fluorogenic (i.e., "always-on"), a washing step may be necessary to reduce background fluorescence.

    • Remove the probe solution.

    • Wash the cells two to three times with a pre-warmed live-cell imaging medium.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable excitation source and emission filter for the specific probe.

    • Acquire images using the lowest possible laser power to minimize phototoxicity.

Synthesis of a Hypothetical Probe from this compound

While direct synthesis routes from this compound are not established, a plausible synthetic pathway could involve the functionalization of the ethyl group to introduce a reactive handle, followed by the introduction of amino groups.

Hypothetical Synthesis Workflow:

G A This compound B Functionalization of Ethyl Group (e.g., Oxidation to Carboxylic Acid) A->B Step 1 C Introduction of Amino Groups (e.g., Nitration followed by Reduction) B->C Step 2 D Amino-terephthalonitrile Probe Precursor C->D E Coupling with Targeting Moiety D->E Step 3 F Final Targeted Fluorescent Probe E->F

Caption: Hypothetical synthesis of a targeted fluorescent probe from this compound.

Signaling Pathways and Applications

The primary application of amino-terephthalonitrile probes in the literature is as fluorescent labels for cellular imaging. Their utility in elucidating specific signaling pathways is an emerging area of research.

General Cellular Staining

Many amino-terephthalonitrile derivatives are lipophilic and tend to accumulate in the cytoplasm and cellular membranes, making them effective general cell stains for visualizing cell morphology and dynamics.

Experimental Workflow for Cellular Staining:

G A Prepare Live Cells B Incubate with Amino-terephthalonitrile Probe A->B C Wash to Remove Excess Probe B->C D Fluorescence Microscopy C->D E Image Analysis of Cellular Structures D->E

Caption: Workflow for general cellular staining with amino-terephthalonitrile probes.

Potential for Targeted Probes

The terephthalonitrile core can be further functionalized to incorporate targeting moieties for specific organelles or biomolecules. For example, a probe could be designed to target mitochondria by attaching a triphenylphosphonium (TPP) cation, or to target specific enzymes by incorporating a substrate recognized by the enzyme.

Logical Relationship for a Targeted Probe's Action:

G Probe Targeted Amino- terephthalonitrile Probe Binding Probe Binds to Target Probe->Binding Target Specific Cellular Target (e.g., Enzyme, Organelle) Target->Binding Signal Fluorescence Signal Generation/Enhancement Binding->Signal Detection Detection of Signal by Microscopy Signal->Detection Analysis Analysis of Target Localization/Activity Detection->Analysis

Caption: Logical flow of a targeted amino-terephthalonitrile probe's function.

Conclusion and Future Perspectives

Amino-terephthalonitrile-based fluorescent probes represent a promising class of tools for bioimaging. Their tunable photophysical properties and large Stokes shifts make them particularly attractive for live-cell imaging applications. While the direct use of this compound as a precursor for these probes is not yet established, the underlying terephthalonitrile scaffold holds significant potential. Future research in this area could focus on developing novel synthetic routes to functionalize readily available terephthalonitrile derivatives and on designing targeted probes to investigate specific biological processes and signaling pathways. Such advancements will further expand the utility of this versatile class of fluorophores in life sciences and drug discovery.

References

Application Notes and Protocols for the Functionalization of the Ethyl Group of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ethyl group of 2-Ethylterephthalonitrile. The primary focus of these protocols is on benzylic oxidation, a key transformation for introducing functionality that can be pivotal for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of more complex molecules. The methodologies outlined below are based on established chemical principles and aim to provide reproducible results.

Introduction

This compound is an aromatic compound featuring two nitrile groups and an ethyl substituent. The ethyl group presents a reactive site for functionalization, particularly at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated by the adjacent phenyl ring, making it susceptible to oxidation and other transformations. Functionalization at this site can lead to the formation of ketones, alcohols, and other derivatives, which are valuable intermediates in medicinal chemistry and materials science. The nitrile groups are generally stable under the described oxidative conditions but can be sensitive to strongly acidic or basic environments, a factor to consider in reaction design.

Key Functionalization Strategy: Benzylic Oxidation

The most direct and widely applicable method for functionalizing the ethyl group of this compound is through oxidation of the benzylic C-H bonds. This can be selectively achieved to yield either the corresponding ketone (2-acetylterephthalonitrile) or the alcohol (2-(1-hydroxyethyl)terephthalonitrile).

Protocol 1: Oxidation of this compound to 2-Acetylterephthalonitrile

This protocol describes the conversion of the ethyl group to an acetyl group using a metal-catalyzed oxidation with a peroxide oxidant. Such methods are often preferred for their efficiency and selectivity.

Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Add the catalyst, for example, CuCl₂·2H₂O (0.05 eq), and a ligand if required, such as 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium salt (BQC) (0.05 eq).

  • Reagent Addition: To the stirring solution, add an aqueous solution of 70% tert-butyl hydroperoxide (TBHP) (3.0 eq) dropwise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetylterephthalonitrile.

Quantitative Data Summary:

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
CuCl₂·2H₂O/BQC70% aq. TBHPAcetonitrile/WaterRoom Temp.1756-100[1][2]
Fe(III) saltO₂ (air)AcetonitrileUV irradiation-High[1]

Note: Yields are reported for analogous ethylarene oxidations and may vary for this compound.

Protocol 2: Strong Oxidation to a Carboxylic Acid Derivative

For a more vigorous oxidation to the corresponding carboxylic acid (2-carboxyterephthalonitrile), stronger oxidizing agents are employed. This reaction proceeds via the oxidation of the benzylic carbon.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of a suitable solvent (e.g., water or a mixed aqueous system) and a base (e.g., a small amount of NaOH).

  • Reagent Addition: Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Execution: Continue to heat the reaction at reflux until the starting material is consumed, as monitored by TLC. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will be present. Filter the mixture through a pad of Celite to remove the MnO₂.

  • Acidification and Extraction: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 1-2. This will precipitate the carboxylic acid product. If the product is soluble, extract with an organic solvent like ethyl acetate.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If extraction was performed, the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization.[3][4]

Visualized Workflows and Pathways

experimental_workflow_oxidation start Start: this compound setup Reaction Setup: - Dissolve in Solvent - Add Catalyst (e.g., CuCl₂) - Add Ligand (e.g., BQC) start->setup reagent Add Oxidant (e.g., TBHP) setup->reagent reaction Stir at RT or Heat (12-24h) reagent->reaction workup Quench Reaction (aq. Na₂SO₃) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Product: 2-Acetylterephthalonitrile purification->product

Caption: Experimental workflow for the catalytic oxidation of this compound.

reaction_pathway reactant This compound intermediate_alcohol 2-(1-Hydroxyethyl)terephthalonitrile reactant->intermediate_alcohol Mild Oxidation product_ketone 2-Acetylterephthalonitrile reactant->product_ketone Direct Oxidation [O] intermediate_alcohol->product_ketone Oxidation product_acid 2-Carboxyterephthalonitrile product_ketone->product_acid Strong Oxidation (e.g., KMnO₄)

Caption: Reaction pathways for the functionalization of the ethyl group.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic peroxides like TBHP are potentially explosive and should be handled with care. Avoid contact with metals and heat.

  • Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2-Ethylterephthalonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis route detailed herein is based on the vapor-phase ammoxidation of p-diethylbenzene, a robust and scalable industrial process. This document outlines the catalyst preparation, synthesis protocol, product purification, and expected quantitative data. Furthermore, visual diagrams of the synthesis pathway and experimental workflow are provided to facilitate a comprehensive understanding of the process.

Introduction

This compound is a substituted aromatic dinitrile that serves as a versatile building block in organic synthesis. Its unique molecular structure, featuring a reactive nitrile group and an ethyl substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of compounds, including phthalocyanines, specialty polymers, and active pharmaceutical ingredients. The large-scale production of high-purity this compound is crucial for its application in industrial and pharmaceutical research and development.

The most viable and scalable method for the industrial production of this compound is the catalytic vapor-phase ammoxidation of p-diethylbenzene. This process involves the reaction of p-diethylbenzene with ammonia and oxygen (typically from the air) at elevated temperatures over a solid-state catalyst. Vanadium-based mixed metal oxide catalysts are commonly employed for their high activity and selectivity in converting alkyl aromatics to their corresponding nitriles.

Synthesis Pathway

The overall synthesis of this compound from p-diethylbenzene via ammoxidation is depicted below. The reaction proceeds in a vapor phase within a fixed-bed reactor packed with a suitable catalyst.

Caption: Synthesis pathway for this compound via ammoxidation.

Experimental Protocols

Catalyst Preparation: Vanadium-Molybdenum Oxide on Alumina Support (V₂O₅-MoO₃/Al₂O₃)

This protocol describes the preparation of a mixed metal oxide catalyst, which is highly effective for the ammoxidation of alkylbenzenes.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • γ-Alumina (γ-Al₂O₃) pellets

  • Oxalic acid

  • Deionized water

Procedure:

  • Vanadate Solution Preparation: In a heated beaker with continuous stirring, dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water. The oxalic acid acts as a reducing agent to facilitate the dissolution.

  • Molybdate Solution Preparation: In a separate beaker, dissolve the required amount of ammonium molybdate tetrahydrate in deionized water with gentle heating and stirring.

  • Impregnation: Slowly add the vanadate solution to the molybdate solution with vigorous stirring. Subsequently, add the γ-Alumina pellets to this mixed solution. The volume of the solution should be sufficient to completely immerse the alumina support.

  • Drying: The impregnated pellets are then dried in an oven at 120 °C for 12 hours to remove the excess water.

  • Calcination: The dried pellets are calcined in a furnace. The temperature is gradually ramped up to 450-500 °C and held for 4-6 hours in a stream of air. This step is crucial for the formation of the active oxide phases.

  • Catalyst Characterization: The prepared catalyst should be characterized using techniques such as BET surface area analysis, X-ray diffraction (XRD), and temperature-programmed reduction (TPR) to ensure the desired physical and chemical properties.

Large-Scale Synthesis of this compound

This protocol outlines the vapor-phase ammoxidation of p-diethylbenzene in a fixed-bed reactor.

Equipment:

  • Fixed-bed tubular reactor (e.g., stainless steel)

  • Syringe pump for liquid feed (p-diethylbenzene)

  • Mass flow controllers for gases (ammonia, air, and an inert gas like nitrogen)

  • Furnace with temperature controller

  • Condenser and collection system for the product

  • Gas chromatograph (GC) for online or offline analysis of the product stream

Procedure:

  • Reactor Setup: Pack the fixed-bed reactor with the prepared V₂O₅-MoO₃/Al₂O₃ catalyst. Place quartz wool at both ends of the catalyst bed to hold it in place.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature, typically in the range of 400-450 °C[1].

  • Reactant Feed: Once the temperature is stable, introduce the reactants into the reactor.

    • Feed p-diethylbenzene using a syringe pump at a controlled rate.

    • Introduce ammonia and air into the system using mass flow controllers. A typical molar ratio of p-diethylbenzene:NH₃:O₂ would be in the range of 1:3-10:1.5-5[2].

    • An inert gas like nitrogen can be used as a diluent to control the concentration of reactants and to manage the reaction exotherm.

  • Reaction: The vaporized p-diethylbenzene mixes with ammonia and air and passes over the catalyst bed where the ammoxidation reaction takes place. The contact time of the reactants with the catalyst is a critical parameter and should be optimized.

  • Product Collection: The reactor effluent, which is a hot gaseous mixture of the product, unreacted starting materials, and byproducts, is passed through a series of condensers cooled with chilled water or a refrigerant. The condensable products, including this compound, are collected in a receiving flask.

  • Off-gas Analysis: The non-condensable gases are typically passed through a scrubber before being vented. The composition of the off-gas can be monitored using an online GC to determine the conversion of reactants and the formation of gaseous byproducts like CO and CO₂.

  • Steady State: The reaction is typically run until a steady state is achieved, which is indicated by a constant product composition over time.

Purification of this compound

The crude product collected from the condenser is a mixture and requires purification to obtain high-purity this compound.

Procedure:

  • Initial Separation: The crude product mixture is first subjected to a simple distillation to remove any low-boiling impurities and unreacted p-diethylbenzene.

  • Fractional Distillation: The residue from the initial distillation is then subjected to fractional distillation under reduced pressure. This is a critical step to separate this compound from other byproducts with close boiling points, such as the mono-nitrile intermediate (4-ethylbenzonitrile).

  • Crystallization: For achieving very high purity, the distilled this compound can be further purified by crystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent). The product is dissolved in the hot solvent, and upon cooling, pure crystals of this compound will precipitate.

  • Drying: The purified crystals are then filtered, washed with a small amount of cold solvent, and dried in a vacuum oven.

Quantitative Data

The following table summarizes the typical quantitative data for the large-scale synthesis of this compound via the ammoxidation of p-diethylbenzene. These values are based on analogous industrial processes for the ammoxidation of xylenes and may require optimization for this specific process.

ParameterValueReference
Catalyst Composition 10-20 wt% V₂O₅, 2-5 wt% MoO₃ on γ-Al₂O₃[3]
Reaction Temperature 400 - 450 °C[1][4]
Reactor Pressure Atmospheric[1]
**Molar Ratio (p-diethylbenzene:NH₃:O₂) **1 : 4 : 3[2]
Contact Time 2 - 5 seconds
Conversion of p-diethylbenzene 85 - 95%[4][5]
Selectivity to this compound 70 - 85%[4][5]
Overall Yield 60 - 80%[4][5]
Purity after Purification > 99.5%

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Monitoring start Start setup Reactor Setup and Catalyst Loading start->setup heat Heat Reactor to 400-450 °C setup->heat feed Introduce Reactants (p-diethylbenzene, NH3, Air) heat->feed react Vapor-Phase Ammoxidation feed->react collect Condense and Collect Crude Product react->collect gc_online Online GC Analysis (Off-gas) react->gc_online distill1 Initial Distillation (Remove Low Boilers) collect->distill1 gc_offline Offline GC/HPLC Analysis (Crude and Pure Product) collect->gc_offline distill2 Fractional Vacuum Distillation distill1->distill2 crystallize Crystallization distill2->crystallize dry Filter and Dry Pure Product crystallize->dry end End Product: High-Purity this compound dry->end dry->gc_offline

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • Toxicity: p-Diethylbenzene, ammonia, and this compound are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: p-Diethylbenzene is flammable. The ammoxidation reaction is highly exothermic and should be carefully controlled to prevent thermal runaway.

  • Pressure: The reaction is typically carried out at atmospheric pressure, but proper pressure relief systems should be in place.

  • Ammonia Handling: Ammonia is a corrosive and toxic gas. Appropriate gas handling equipment and safety protocols must be followed.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through the vapor-phase ammoxidation of p-diethylbenzene using a vanadium-based catalyst. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field. Careful optimization of reaction parameters and adherence to safety protocols are essential for a successful and safe synthesis process. The provided diagrams offer a clear visual representation of the synthesis pathway and experimental workflow, aiding in the practical implementation of this synthetic route.

References

Application Notes and Protocols: 2-Ethylterephthalonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established applications for 2-Ethylterephthalonitrile in the field of organic electronics. The following application notes and protocols are therefore presented as a hypothetical research framework. The data and experimental procedures are based on established methodologies for characterizing novel organic semiconductor materials and are intended to serve as a guide for potential future investigations.

Introduction

This compound is a substituted aromatic dinitrile. The terephthalonitrile core is known for its electron-accepting properties, making it a potentially valuable building block for n-type or ambipolar organic semiconductors. The ethyl substituent can enhance solubility, which is a crucial factor for solution-processable fabrication of organic electronic devices. This document outlines a hypothetical exploration of this compound as a monomer for synthesizing a novel polymer semiconductor for applications in Organic Field-Effect Transistors (OFETs).

Hypothetical Material Profile: Poly(this compound-alt-bithiophene) (P-ETPN-BT)

For the purpose of this application note, we will consider a hypothetical donor-acceptor (D-A) copolymer, P-ETPN-BT, where this compound serves as the acceptor unit and bithiophene acts as the donor unit.

Table 1: Target Photophysical and Electrochemical Properties of P-ETPN-BT

PropertyTarget ValueMethod of Determination
Peak Absorption (λ_max_abs)450 - 550 nmUV-Vis Spectroscopy
Peak Emission (λ_max_em)550 - 650 nmPhotoluminescence Spectroscopy
Optical Bandgap (E_g_opt)1.8 - 2.2 eVTauc Plot from UV-Vis data
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.5 eVCyclic Voltammetry (CV)
Lowest Unoccupied Molecular Orbital (LUMO)-3.4 to -3.7 eVCyclic Voltammetry (CV)
Electrochemical Bandgap (E_g_ec)1.8 - 2.1 eVFrom HOMO/LUMO values

Table 2: Target Device Performance for P-ETPN-BT in a Bottom-Gate, Top-Contact OFET

ParameterTarget ValueConditions
Hole Mobility (μ_h)> 0.1 cm²/VsAnnealed film, measured in saturation regime
Electron Mobility (μ_e)> 0.05 cm²/VsAnnealed film, measured in saturation regime
On/Off Current Ratio (I_on/I_off)> 10⁵V_d = -60 V
Threshold Voltage (V_th)-10 to -20 V

Experimental Protocols

This protocol describes a hypothetical Stille polymerization reaction to synthesize the target copolymer.

Materials:

  • 2,5-Dibromo-3-ethylterephthalonitrile (Monomer A) - Hypothetical, requires synthesis

  • 2,5-Bis(trimethylstannyl)bithiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed toluene

Procedure:

  • In a nitrogen-filled glovebox, add Monomer A (1.0 mmol), Monomer B (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a Schlenk flask.

  • Add 20 mL of anhydrous, degassed toluene to the flask.

  • Seal the flask and take it out of the glovebox.

  • Heat the reaction mixture to 110°C and stir for 48 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of stirring methanol.

  • Filter the crude polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Collect the chloroform fraction and concentrate it using a rotary evaporator.

  • Precipitate the purified polymer in methanol, filter, and dry under vacuum.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • P-ETPN-BT solution (5 mg/mL in chloroform)

  • Gold (Au) for source/drain electrodes

  • Octadecyltrichlorosilane (OTS) for surface treatment

Procedure:

  • Clean the Si/SiO₂ substrates by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Immediately immerse the substrates in a 10 mM solution of OTS in toluene for 20 minutes for self-assembled monolayer (SAM) formation.

  • Rinse the substrates with fresh toluene and dry with nitrogen.

  • Spin-coat the P-ETPN-BT solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

  • Anneal the films at 120°C for 30 minutes in a nitrogen-filled glovebox.

  • Deposit the gold source and drain electrodes (50 nm thickness) through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterize the device performance using a semiconductor parameter analyzer in a nitrogen atmosphere.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers Monomers & Catalyst (in Glovebox) Reaction Stille Polymerization (Toluene, 110°C, 48h) Monomers->Reaction 1 Precipitation Precipitation (in Methanol) Reaction->Precipitation 2 Purification Soxhlet Extraction Precipitation->Purification 3 FinalPolymer Purified P-ETPN-BT Purification->FinalPolymer 4

Caption: Hypothetical workflow for the synthesis of P-ETPN-BT.

OFET_Fabrication cluster_fabrication OFET Fabrication Process Substrate Si/SiO₂ Substrate Cleaning OTS OTS Surface Treatment Substrate->OTS SpinCoat Spin-Coating of P-ETPN-BT OTS->SpinCoat Anneal Thermal Annealing (120°C) SpinCoat->Anneal Evaporation Au Electrode Evaporation Anneal->Evaporation Characterization Device Characterization Evaporation->Characterization

Caption: Workflow for the fabrication of a BGTC OFET device.

Device_Structure cluster_device BGTC OFET Structure Gate n-Si (Gate) Dielectric SiO₂ (Dielectric) Gate->Dielectric Semiconductor P-ETPN-BT (Semiconductor) Dielectric->Semiconductor Source Au (Source) Semiconductor->Source Drain Au (Drain) Semiconductor->Drain

Caption: Schematic of the bottom-gate, top-contact OFET architecture.

Application Notes and Protocols for In Situ Monitoring of 2-Ethylterephthalonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in situ monitoring of the synthesis of 2-Ethylterephthalonitrile. Real-time reaction analysis, a cornerstone of Process Analytical Technology (PAT), offers significant advantages in chemical and pharmaceutical development by providing continuous data on reaction kinetics, mechanisms, and the influence of process parameters. This enables enhanced process understanding, control, and optimization, leading to improved yield, purity, and safety. The methods described herein focus on the application of spectroscopic techniques for monitoring the gas-phase ammoxidation of 2-ethyl-p-xylene to produce this compound.

Reaction Pathway

The synthesis of this compound is analogous to the industrial production of terephthalonitrile, proceeding via the vapor-phase ammoxidation of the corresponding xylene derivative. The proposed two-step synthesis pathway is as follows:

  • Synthesis of 2-Ethyl-p-xylene: The precursor, 2-ethyl-p-xylene, can be synthesized through various methods, including the dehydroaromatization of 3-methyleneheptane using pincer-ligated iridium catalysts.[1]

  • Ammoxidation of 2-Ethyl-p-xylene: 2-Ethyl-p-xylene undergoes catalytic ammoxidation in the presence of ammonia and oxygen at elevated temperatures to yield this compound.[2][3] This reaction is highly analogous to the ammoxidation of p-xylene to terephthalonitrile.[2]

Reaction_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ammoxidation 3-Methyleneheptane 3-Methyleneheptane 2-Ethyl-p-xylene 2-Ethyl-p-xylene 3-Methyleneheptane->2-Ethyl-p-xylene Dehydroaromatization (Iridium Catalyst) 2-Ethyl-p-xylene_re 2-Ethyl-p-xylene This compound This compound 2-Ethyl-p-xylene_re->this compound Ammoxidation (V-Sb-Bi-Zr/γ-Al2O3 catalyst, ~400-450°C, NH3, O2)

Figure 1: Proposed reaction pathway for the synthesis of this compound.

In Situ Monitoring Techniques

The progress of the ammoxidation reaction can be monitored in real-time using in situ spectroscopic techniques. Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for gas-phase reactions due to their ability to provide molecularly specific information.

Key Analytical Markers
  • Disappearance of Reactant Bands: Monitoring the decrease in the intensity of vibrational bands characteristic of 2-ethyl-p-xylene (e.g., C-H stretching and bending modes of the ethyl and methyl groups, and aromatic C-H and C=C vibrations).

  • Appearance of Product Bands: Tracking the increase in the intensity of the characteristic nitrile (C≡N) stretching vibration of this compound. This band is expected to appear in a similar region to that of terephthalonitrile, which is a strong and sharp peak, making it an excellent marker for product formation.

Experimental Protocols

Protocol 1: In Situ FTIR Monitoring of this compound Synthesis

This protocol describes the setup and procedure for monitoring the gas-phase ammoxidation of 2-ethyl-p-xylene using in situ FTIR spectroscopy.

1. Materials and Equipment:

  • 2-Ethyl-p-xylene (reactant)

  • Ammonia (reactant)

  • Oxygen or Air (reactant)

  • Inert gas (e.g., Nitrogen) for purging and as a carrier

  • V-Sb-Bi-Zr/γ-Al2O3 catalyst (or similar ammoxidation catalyst)

  • Fixed-bed catalytic reactor with temperature control

  • Mass flow controllers for precise gas delivery

  • Heated gas lines

  • FTIR spectrometer equipped with a heated, high-pressure gas cell (e.g., with ZnSe or KBr windows)

  • Data acquisition and analysis software

2. Experimental Workflow:

FTIR_Workflow cluster_setup System Setup cluster_monitoring In Situ Monitoring Gas_Cylinders Reactant Gas Cylinders (2-Ethyl-p-xylene vapor, NH3, O2, N2) MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Reactor Heated Fixed-Bed Reactor with Catalyst Mixing_Chamber->Reactor Heated_Gas_Cell Heated FTIR Gas Cell Reactor->Heated_Gas_Cell FTIR FTIR Spectrometer Heated_Gas_Cell->FTIR Data_Acquisition Data Acquisition & Analysis FTIR->Data_Acquisition Raman_Workflow cluster_setup System Setup cluster_monitoring In Situ Monitoring Gas_Cylinders Reactant Gas Cylinders (2-Ethyl-p-xylene vapor, NH3, O2, N2) MFCs Mass Flow Controllers Gas_Cylinders->MFCs Mixing_Chamber Gas Mixing Chamber MFCs->Mixing_Chamber Reactor Heated Fixed-Bed Reactor with Catalyst & Optical Window Mixing_Chamber->Reactor Raman_Probe High-Temperature Raman Probe Reactor->Raman_Probe Raman Raman Spectrometer Raman_Probe->Raman Data_Acquisition Data Acquisition & Analysis Raman->Data_Acquisition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Ammoxidation of 2-Ethyl-p-xylene and Cyanation of 2-Ethyl-1,4-dihalobenzene.

Route 1: Ammoxidation of 2-Ethyl-p-xylene

Issue 1: Low Yield of this compound and Presence of Mononitrile Impurity

  • Question: My reaction shows low conversion to the desired dinitrile product, with a significant amount of 2-ethyl-4-methylbenzonitrile (mononitrile) remaining. What could be the cause and how can I improve the yield?

  • Answer: Incomplete ammoxidation is a common issue. The conversion of the second methyl group is often more challenging than the first. Several factors could be contributing to this:

    • Insufficient reaction temperature or time: The activation energy for the ammoxidation of the second methyl group is higher.

    • Inadequate catalyst activity: The catalyst may be deactivated or not optimal for dinitrile formation.

    • Suboptimal reactant ratios: The ratio of ammonia and oxygen to the hydrocarbon is critical.[1][2][3]

    Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely to avoid excessive side product formation.

    • Extend Reaction Time: Increase the residence time of the reactants in the catalytic zone.

    • Optimize Reactant Feed Ratios: A higher ammonia-to-hydrocarbon ratio can favor the formation of the dinitrile.[3] Experiment with increasing the ammonia feed.

    • Catalyst Evaluation: Ensure the catalyst is fresh and properly activated. If using a custom catalyst, consider screening different formulations. Vanadium and molybdenum oxides are common catalysts for ammoxidation.[1]

Issue 2: Formation of Oxygenated Impurities (Amides and Carboxylic Acids)

  • Question: My final product is contaminated with 2-ethyl-4-(aminocarbonyl)benzonitrile (amide) and 2-ethyl-4-cyanobenzoic acid (carboxylic acid). How can I prevent this?

  • Answer: The presence of these impurities indicates partial or complete hydrolysis of the nitrile groups.[4][5][6][7] This can occur if water is present in the reaction system at high temperatures.

    Troubleshooting Steps:

    • Ensure Dry Reactants and Carrier Gas: Use dried ammonia and carrier gas (e.g., nitrogen). If possible, pass them through a drying agent before they enter the reactor.

    • Minimize Water Formation: While water is a byproduct of the ammoxidation reaction, optimizing the oxygen-to-hydrocarbon ratio can sometimes minimize side reactions that produce excess water.

    • Post-reaction Quenching: Rapidly cool the product stream after it exits the reactor to minimize the time it spends at high temperatures in the presence of water.

    • Purification: These acidic and basic impurities can often be removed during workup and purification. An acidic wash can remove the amide, and a basic wash can remove the carboxylic acid.

Route 2: Cyanation of 2-Ethyl-1,4-dihalobenzene (Rosenmund-von Braun Reaction)

Issue 3: Difficulty in Product Purification and Copper Contamination

  • Question: I am having trouble purifying my this compound from the reaction mixture, and I suspect copper contamination from the copper(I) cyanide.

  • Answer: The Rosenmund-von Braun reaction often requires a stoichiometric or even an excess amount of copper(I) cyanide, which can complicate purification.[8][9][10]

    Troubleshooting Steps:

    • Workup Procedure: A common workup involves quenching the reaction mixture with an aqueous solution of an iron(III) chloride and hydrochloric acid or an aqueous solution of sodium cyanide to complex and dissolve the copper salts.

    • Solvent Extraction: After quenching, perform a thorough extraction with an appropriate organic solvent to separate the desired nitrile from the aqueous layer containing the copper salts.

    • Filtration: Passing the organic solution through a plug of silica gel or celite can help remove fine particles of copper salts.

    • Recrystallization: Recrystallization of the crude product is often an effective final purification step.

Issue 4: Incomplete Reaction and Presence of Halogenated Intermediates

  • Question: My reaction is not going to completion, and I am isolating starting material (2-ethyl-1,4-dihalobenzene) and the monosubstituted intermediate (2-ethyl-4-halobenzonitrile).

  • Answer: Incomplete reaction in the Rosenmund-von Braun synthesis can be due to several factors:

    • Low reaction temperature: This reaction typically requires high temperatures (often >150°C).[8][9]

    • Poor quality of copper(I) cyanide: The reagent should be pure and dry.

    • Solvent choice: A high-boiling polar aprotic solvent like DMF or NMP is usually required.

    Troubleshooting Steps:

    • Increase Reaction Temperature: Ensure the reaction is heated to a sufficiently high and stable temperature.

    • Use High-Purity Reagents: Use freshly opened or properly stored copper(I) cyanide.

    • Solvent Considerations: Ensure the solvent is dry and appropriate for the reaction temperature.

    • Reaction Time: These reactions can be slow; ensure it has been allowed to run for a sufficient amount of time.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in my this compound synthesis?

    • A1: The most common impurities depend on the synthetic route. For the ammoxidation of 2-ethyl-p-xylene , you are likely to encounter:

      • 2-Ethyl-4-methylbenzonitrile: From incomplete reaction.

      • 2-Ethylterephthalamide and 2-Ethyl-4-cyanobenzoic acid: From hydrolysis of the nitrile groups.[4][6]

      • Benzonitrile and other aromatic nitriles: From impurities in the starting material or side reactions.

      • Carbon oxides (CO, CO2): From over-oxidation.[1]

    • For the cyanation of 2-ethyl-1,4-dihalobenzene , common impurities include:

      • Unreacted 2-ethyl-1,4-dihalobenzene.

      • 2-Ethyl-4-halobenzonitrile: The monosubstituted intermediate.

      • Residual copper salts: From the copper(I) cyanide reagent.[8]

  • Q2: What analytical techniques are best for identifying and quantifying these impurities?

    • A2: A combination of techniques is recommended:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like the starting materials, mononitrile, and other organic byproducts.

      • High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities and for monitoring the progress of the reaction. Can be particularly good for quantifying amide and carboxylic acid impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the identity of the desired product and impurities.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of functional groups characteristic of the impurities, such as C=O stretches for amides and carboxylic acids, and the absence of O-H bands from starting alcohols if applicable.

  • Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

    • A3: Yes, several safety precautions are crucial:

      • Cyanide Handling: When using the cyanation route, all manipulations of copper(I) cyanide should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use. Quenching the reaction with acid will produce toxic hydrogen cyanide gas.

      • High Temperatures and Pressures: The ammoxidation route involves high temperatures and potentially high pressures. Use appropriate reaction vessels and safety shielding.

      • Flammable Solvents: Both routes may use flammable organic solvents. Work in a fume hood and away from ignition sources.

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves resistant to the chemicals being used.

Data Presentation

Table 1: Common Impurities in this compound Synthesis by Ammoxidation

Impurity NameChemical FormulaTypical Concentration Range (%)Identification Method
2-Ethyl-4-methylbenzonitrileC₁₀H₁₁N1 - 15GC-MS, HPLC, NMR
2-EthylterephthalamideC₁₀H₁₂N₂O0.1 - 2HPLC, LC-MS
2-Ethyl-4-cyanobenzoic acidC₁₀H₉NO₂0.1 - 3HPLC, LC-MS
Unreacted 2-Ethyl-p-xyleneC₁₀H₁₄0.5 - 5GC-MS

Table 2: Common Impurities in this compound Synthesis by Cyanation

Impurity NameChemical FormulaTypical Concentration Range (%)Identification Method
2-Ethyl-1,4-dihalobenzeneC₈H₉X₂ (X=Br, Cl)1 - 10GC-MS, NMR
2-Ethyl-4-halobenzonitrileC₉H₈NX (X=Br, Cl)2 - 20GC-MS, HPLC, NMR
Residual Copper Salts-TracesAAS, ICP-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammoxidation of 2-Ethyl-p-xylene
  • Catalyst Packing: A fixed-bed reactor is packed with a vanadium-molybdenum oxide catalyst supported on alumina.

  • System Purge: The system is purged with nitrogen gas to remove any air.

  • Heating: The reactor is heated to the reaction temperature (typically 350-450°C).

  • Reactant Feed: A gaseous mixture of 2-ethyl-p-xylene, ammonia, and air (as the oxygen source) is fed into the reactor over the catalyst bed. The molar ratio of ammonia to 2-ethyl-p-xylene is typically maintained between 3:1 and 10:1, and the oxygen to 2-ethyl-p-xylene ratio is between 2:1 and 5:1.

  • Reaction: The ammoxidation reaction occurs as the gas mixture passes over the catalyst.

  • Product Collection: The reactor effluent is cooled, and the solid product is collected. Gaseous byproducts are passed through a scrubber.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to remove unreacted starting material and soluble impurities.

Protocol 2: Synthesis of this compound via Rosenmund-von Braun Cyanation
  • Reactant Charging: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethyl-1,4-dibromobenzene, copper(I) cyanide (2.2 equivalents), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Inert Atmosphere: The flask is purged with nitrogen.

  • Heating: The reaction mixture is heated to reflux (typically 150-160°C for DMF) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC analysis of aliquots.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into an aqueous solution of ferric chloride and hydrochloric acid. This step should be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Visualizations

Ammoxidation_Pathway 2-Ethyl-p-xylene 2-Ethyl-p-xylene Intermediate_Mono-nitrile 2-Ethyl-4-methylbenzonitrile 2-Ethyl-p-xylene->Intermediate_Mono-nitrile + NH3, O2 - H2O Over_Oxidation CO, CO2 2-Ethyl-p-xylene->Over_Oxidation Product This compound Intermediate_Mono-nitrile->Product + NH3, O2 - H2O Intermediate_Mono-nitrile->Over_Oxidation Side_Product_1 2-Ethylterephthalamide Product->Side_Product_1 + H2O (Hydrolysis) Product->Over_Oxidation Side_Product_2 2-Ethyl-4-cyanobenzoic acid Side_Product_1->Side_Product_2 + H2O (Hydrolysis)

Caption: Ammoxidation synthesis pathway and impurity formation.

Cyanation_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution Troubleshooting Actions cluster_outcome Outcome Start Reaction Start: 2-Ethyl-1,4-dihalobenzene + CuCN Problem Incomplete Reaction? Start->Problem Solution Increase Temperature Check Reagent Purity Extend Reaction Time Problem->Solution Yes Success Successful Conversion to This compound Problem->Success No Solution->Success If successful Failure Persistent Starting Material and Intermediate Solution->Failure If still unsuccessful

Caption: Troubleshooting workflow for incomplete cyanation reaction.

References

Technical Support Center: Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylterephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes for this compound?

A1: Based on established nitrile synthesis methodologies, three primary routes are plausible for the synthesis of this compound:

  • Ammoxidation of 2-ethyl-p-xylene: This is a direct, gas-phase catalytic reaction of 2-ethyl-p-xylene with ammonia and oxygen. It is a common industrial method for producing aromatic nitriles.

  • Sandmeyer Reaction: This route involves the diazotization of a 2-ethyl-1,4-phenylenediamine derivative followed by cyanation using a copper(I) cyanide catalyst.[1]

  • Rosenmund-von Braun Reaction: This method involves the reaction of a 2-ethyl-1,4-dihalobenzene with a copper(I) cyanide.[2][3]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yield and Selectivity: Competing side reactions can significantly lower the yield of the desired product.

  • Harsh Reaction Conditions: Some methods require high temperatures and pressures, which may not be suitable for all laboratory setups and can lead to decomposition.

  • Catalyst Deactivation: The catalyst used in the reaction can lose its activity over time, leading to a decrease in reaction rate and yield.

  • Product Purification: Separation of this compound from starting materials, byproducts, and catalyst residues can be challenging.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the conversion and yield.

  • High-Performance Liquid Chromatography (HPLC): Suitable for monitoring reactions with non-volatile components.

Troubleshooting Guide

Route 1: Ammoxidation of 2-ethyl-p-xylene
Problem Possible Cause Solution
Low Conversion of 2-ethyl-p-xylene 1. Insufficient reaction temperature. 2. Low catalyst activity. 3. Short residence time.1. Gradually increase the reaction temperature within the recommended range. 2. Ensure the catalyst is properly activated and not poisoned. Consider regenerating or replacing the catalyst. 3. Decrease the flow rate of the reactants to increase the contact time with the catalyst.
Low Yield of this compound 1. Non-optimal molar ratio of reactants (ammonia, oxygen). 2. Formation of byproducts (e.g., carbon oxides, mononitriles).[4] 3. Catalyst deactivation.1. Optimize the molar ratios of ammonia and oxygen to 2-ethyl-p-xylene. An excess of ammonia is often used.[4] 2. Adjust the reaction temperature and contact time to minimize over-oxidation. 3. Check for catalyst poisons in the feed stream.
Catalyst Deactivation 1. Coking (carbon deposition) on the catalyst surface. 2. Sintering of the catalyst at high temperatures. 3. Poisoning by impurities in the feed.1. Regenerate the catalyst by controlled oxidation to burn off the coke. 2. Operate at the lower end of the effective temperature range. 3. Purify the starting materials and gases before they enter the reactor.
Route 2: Sandmeyer Reaction
Problem Possible Cause Solution
Incomplete Diazotization 1. Temperature too high during diazotization. 2. Incorrect stoichiometry of sodium nitrite or acid.[5] 3. Unstable diazonium salt.1. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. 2. Use a slight excess of sodium nitrite and ensure sufficient acidity. 3. Use the diazonium salt solution immediately after preparation.
Low Yield of Dinitrile 1. Inefficient cyanation step. 2. Decomposition of the diazonium salt before cyanation.[1] 3. Formation of side products (e.g., phenols, azo compounds).[5]1. Ensure the copper(I) cyanide solution is freshly prepared and active. 2. Add the diazonium salt solution slowly to the copper(I) cyanide solution while maintaining the optimal temperature. 3. Control the reaction temperature and pH to suppress side reactions.
Formation of Tar-like Byproducts 1. Uncontrolled decomposition of the diazonium salt. 2. Reaction temperature too high during cyanation.1. Ensure efficient cooling and stirring during diazotization and the Sandmeyer reaction. 2. Optimize the reaction temperature for the cyanation step.
Route 3: Rosenmund-von Braun Reaction
Problem Possible Cause Solution
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Poor quality of copper(I) cyanide. 3. Unreactive aryl halide.1. The Rosenmund-von Braun reaction often requires high temperatures (150-250 °C).[6] 2. Use high-purity, finely powdered copper(I) cyanide. 3. Aryl iodides are generally more reactive than bromides or chlorides.
Low Product Yield 1. Incomplete reaction. 2. Difficulty in product isolation from the reaction mixture.[7] 3. Side reactions.1. Increase the reaction time or temperature. 2. Develop an effective work-up and purification protocol, which may involve quenching with a complexing agent for copper salts. 3. Ensure an inert atmosphere to prevent oxidation.
Difficult Product Purification 1. Presence of copper salts in the crude product.[7] 2. High boiling point of the solvent (e.g., DMF, nitrobenzene).[7]1. Wash the crude product with an aqueous solution of a complexing agent like ethylenediamine or ammonia to remove copper salts. 2. Use a high-vacuum distillation or recrystallization for purification.

Quantitative Data on Ammoxidation

The following table presents data for the ammoxidation of p-xylene to terephthalonitrile, a structurally similar, unsubstituted compound. This data can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst V-Sb-Bi-Cr/γ-Al2O38% BZ II on α-aluminaV-Li bronze on α-alumina
Temperature (°C) 380400450
Molar Ratio (Xylene:NH3:O2) 1:10:301:2.7:2.71:2:2
Contact Time (s) Not specified69.6
p-Xylene Conversion (%) 98.857Not specified
Terephthalonitrile Yield (%) 91.326.8 (47% of converted)26.7
Reference [8][4][4]

Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized for the specific laboratory conditions and safety procedures.

Protocol 1: Ammoxidation of 2-ethyl-p-xylene
  • Catalyst Packing: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a mixed metal oxide catalyst containing Vanadium).

  • Reactant Feed: A gaseous mixture of 2-ethyl-p-xylene, ammonia, and air (as the oxygen source) is continuously fed into the reactor. The molar ratios of the reactants should be carefully controlled.

  • Reaction: The reactor is heated to the desired temperature (typically 350-450°C). The reaction is carried out at atmospheric or slightly elevated pressure.

  • Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to separate the condensable products from the non-condensable gases.

  • Purification: The crude product is purified by recrystallization or sublimation.

Protocol 2: Sandmeyer Reaction
  • Diazotization: A solution of 2-ethyl-1,4-phenylenediamine in an aqueous solution of a strong acid (e.g., HCl or H2SO4) is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is added slowly to the copper(I) cyanide solution. The reaction mixture is then allowed to warm to room temperature and may require heating to complete the reaction.

  • Work-up: The reaction mixture is typically neutralized and extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by column chromatography or recrystallization.

Protocol 3: Rosenmund-von Braun Reaction
  • Reaction Setup: A mixture of 2-ethyl-1,4-dihalobenzene (e.g., 1,4-dibromo-2-ethylbenzene), copper(I) cyanide, and a high-boiling polar solvent (e.g., DMF or NMP) is placed in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: The mixture is heated to reflux (typically 150-200°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into an aqueous solution of a complexing agent (e.g., ferric chloride or ethylenediamine) to dissolve the copper salts. The product is then extracted with an organic solvent.

  • Purification: The organic extract is washed, dried, and the solvent is removed under reduced pressure. The residue is purified by distillation, recrystallization, or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_route1 Ammoxidation cluster_route2 Sandmeyer Reaction cluster_route3 Rosenmund-von Braun Reaction cluster_end Product 2_ethyl_p_xylene 2-ethyl-p-xylene ammoxidation_step Ammoxidation (V-based catalyst, NH3, O2, 350-450°C) 2_ethyl_p_xylene->ammoxidation_step product This compound ammoxidation_step->product diamine 2-ethyl-1,4-phenylenediamine diazotization Diazotization (NaNO2, HCl, 0-5°C) diamine->diazotization cyanation_sandmeyer Cyanation (CuCN) diazotization->cyanation_sandmeyer cyanation_sandmeyer->product dihalide 2-ethyl-1,4-dihalobenzene cyanation_rvb Cyanation (CuCN, high temp) dihalide->cyanation_rvb cyanation_rvb->product

Caption: Plausible synthetic routes to this compound.

troubleshooting_flowchart cluster_ammoxidation Ammoxidation cluster_sandmeyer Sandmeyer cluster_rvb Rosenmund-von Braun start Low Yield of This compound q_route Which synthetic route was used? start->q_route q_amm_conv Low Conversion? q_route->q_amm_conv Ammoxidation q_san_diazo Incomplete Diazotization? q_route->q_san_diazo Sandmeyer q_rvb_react Reaction Stalled? q_route->q_rvb_react Rosenmund-von Braun sol_amm_temp Increase Temperature/ Contact Time q_amm_conv->sol_amm_temp Yes q_amm_sel Low Selectivity? q_amm_conv->q_amm_sel No end Improved Yield sol_amm_temp->end sol_amm_ratio Optimize Reactant Ratios q_amm_sel->sol_amm_ratio Yes sol_amm_cat Check Catalyst Activity q_amm_sel->sol_amm_cat No sol_amm_ratio->end sol_amm_cat->end sol_san_temp Control Diazotization Temperature (0-5°C) q_san_diazo->sol_san_temp Yes q_san_cyan Low Cyanation Yield? q_san_diazo->q_san_cyan No sol_san_temp->end sol_san_cu Use Fresh CuCN q_san_cyan->sol_san_cu Yes sol_san_decomp Minimize Diazonium Salt Decomposition q_san_cyan->sol_san_decomp No sol_san_cu->end sol_san_decomp->end sol_rvb_temp Increase Reaction Temperature q_rvb_react->sol_rvb_temp Yes q_rvb_isol Difficult Isolation? q_rvb_react->q_rvb_isol No sol_rvb_temp->end sol_rvb_workup Optimize Work-up (e.g., use complexing agent) q_rvb_isol->sol_rvb_workup Yes sol_rvb_cu Use High-Purity CuCN q_rvb_isol->sol_rvb_cu No sol_rvb_workup->end sol_rvb_cu->end

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Purification of 2-Ethylterephthalonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Ethylterephthalonitrile by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals. The impurities, being present in smaller quantities, remain dissolved in the cold solvent.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should:

  • Not react chemically with the compound.

  • Dissolve the compound sparingly or not at all at room temperature but have a high solubility at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of this compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable.

Q3: Which solvents are commonly used for the recrystallization of aromatic nitriles like this compound?

Based on the purification of similar compounds like terephthalonitrile, suitable solvents could include methanol, ethanol, isopropanol, acetone, toluene, and xylene.[1] The choice of solvent will depend on the specific impurity profile of the crude this compound.

Q4: What is the difference between single-solvent and two-solvent recrystallization?

  • Single-Solvent Recrystallization: This is the most common method where the impure compound is dissolved in a minimal amount of a single hot solvent and then allowed to cool to form crystals.

  • Two-Solvent Recrystallization: This method is used when no single solvent meets all the criteria. The impure compound is dissolved in a "good" solvent (in which it is highly soluble). A "bad" or "anti-solvent" (in which the compound is poorly soluble) is then added dropwise to the hot solution until it becomes cloudy, indicating the saturation point has been reached. The solution is then cooled to induce crystallization. The two solvents must be miscible with each other.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated.1. Boil off some of the solvent to concentrate the solution.
2. The solution cooled too quickly.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
3. Supersaturation.3. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
Oiling out (a liquid separates instead of crystals). 1. The boiling point of the solvent is higher than the melting point of the compound.1. Choose a lower-boiling solvent.
2. The solution is supersaturated with impurities, lowering the melting point of the mixture.2. Add a small amount of additional hot solvent to dissolve the oil, then try to cool the solution very slowly. Consider a preliminary purification step if the material is very impure.
3. The rate of cooling is too rapid.3. Ensure slow cooling. Insulate the flask to reduce the cooling rate.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
2. Premature crystallization during hot filtration.2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.
3. Crystals were washed with a solvent that was not cold.3. Always use ice-cold solvent to wash the crystals during vacuum filtration to minimize dissolution.
Colored impurities in the final crystals. 1. Colored impurities were not removed during the process.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals are very fine and powdery. 1. The solution cooled too quickly.1. Allow for slow, undisturbed cooling to promote the growth of larger crystals.

Quantitative Data: Estimated Solubility of this compound

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Methanol~0.5~10
Ethanol~0.8~15
Isopropanol~0.3~8
Acetone~5> 30
Toluene~2> 25
Xylene~1.5> 20

Experimental Protocol: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring continuously with a glass rod. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude This compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool colored_crystals Colored Crystals dissolve->colored_crystals If solution is colored crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate induce_crystallization->cool concentrate->cool add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals_form check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor charcoal Use Activated Charcoal colored_crystals->charcoal charcoal->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

optimizing reaction conditions for the synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylterephthalonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene, can stem from several factors. Here is a systematic troubleshooting guide:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of undesired byproducts like carbon oxides through over-oxidation. It is crucial to carefully control the temperature within the optimal range.

  • Incorrect Reactant Ratios: The molar ratios of ammonia and oxygen to 2-ethyl-p-xylene are key to maximizing yield and selectivity. An insufficient amount of ammonia can lead to the formation of partially reacted intermediates, such as 2-ethyl-p-tolunitrile. An excess of oxygen can increase the likelihood of complete oxidation to COx.

  • Catalyst Deactivation: The catalyst, often a vanadium-based mixed oxide, can deactivate over time due to coking or poisoning. This will lead to a gradual decrease in conversion and yield.

  • Poor Feedstock Purity: Impurities in the 2-ethyl-p-xylene feedstock can poison the catalyst or lead to the formation of unwanted side products, complicating purification and reducing the yield of the desired product.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically vary the reaction temperature in small increments (e.g., 10-20°C) within the recommended range for similar ammoxidation reactions (typically 380-450°C) to find the optimal point for your specific setup.

  • Adjust Reactant Ratios: Experiment with the molar ratios of ammonia and oxygen to 2-ethyl-p-xylene. Based on analogous processes for p-xylene, a good starting point is a molar ratio of ammonia to 2-ethyl-p-xylene between 2:1 and 10:1, and an oxygen to 2-ethyl-p-xylene ratio between 2:1 and 3:1.[1]

  • Check Catalyst Activity: If a decrease in yield is observed over time, consider regenerating or replacing the catalyst.

  • Ensure Feedstock Purity: Use highly purified 2-ethyl-p-xylene. If necessary, purify the starting material before use.

Q2: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation and purify my product?

A2: The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding and controlling these is crucial for obtaining a pure product.

Common Impurities:

  • 2-Ethyl-p-tolunitrile: The intermediate product from the ammoxidation of only one methyl group.

  • Phthalimide derivatives: Formed from the hydrolysis of the dinitrile product.

  • Benzonitrile and other aromatic nitriles: Resulting from the cleavage of the ethyl group or other side reactions.

  • Carbon Oxides (CO, CO₂): From complete oxidation of the organic substrate.

  • Unreacted 2-ethyl-p-xylene.

Strategies for Minimizing Impurities:

  • Formation of 2-Ethyl-p-tolunitrile: To drive the reaction to completion, ensure a sufficient residence time in the reactor and optimal ammonia and oxygen concentrations.

  • Formation of Phthalimide Derivatives: The presence of water can lead to the hydrolysis of the nitrile groups. Ensure all reactants and the carrier gas are dry.

  • Formation of Benzonitrile and other degradation products: Avoid excessively high reaction temperatures, which can cause fragmentation of the starting material.

  • Formation of Carbon Oxides: Optimize the oxygen-to-hydrocarbon ratio. While sufficient oxygen is needed for the reaction, a large excess will favor complete combustion.

Purification Methods:

  • Fractional Distillation: Due to differences in boiling points, fractional distillation under reduced pressure can be effective for separating this compound from unreacted starting material and some lower-boiling impurities.

  • Crystallization: Recrystallization from a suitable solvent is a powerful technique for removing impurities. The choice of solvent will depend on the solubility characteristics of this compound and the impurities.

  • Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.

Q3: The reaction seems to stop before all the starting material is consumed. What could be causing the reaction to stall?

A3: A stalled reaction, or incomplete conversion, is a common issue that can often be traced back to the catalyst or reaction conditions.

  • Catalyst Deactivation: As mentioned previously, the catalyst can lose its activity during the reaction. This is a primary suspect if the reaction starts well but then slows down or stops.

  • Insufficient Reactant Flow: In a continuous flow setup, an interruption or reduction in the flow of ammonia or oxygen will halt the reaction.

  • Channeling in Fixed-Bed Reactor: In a fixed-bed reactor, the gas stream might not be passing uniformly through the catalyst bed, a phenomenon known as channeling. This leads to poor contact between the reactants and the catalyst.

  • Temperature Fluctuations: A drop in the reaction temperature below the activation energy threshold will significantly slow down or stop the reaction.

Troubleshooting Steps:

  • Monitor Reactant Flows: Ensure a continuous and stable flow of all reactants at the desired rates.

  • Inspect Catalyst Bed: If using a fixed-bed reactor, check for any signs of channeling or blockages.

  • Verify Temperature Control: Ensure the temperature control system is functioning correctly and maintaining the set temperature throughout the reactor.

  • Evaluate Catalyst Health: If other factors are ruled out, consider the possibility of catalyst deactivation and the need for regeneration or replacement.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Temperature on p-Xylene Ammoxidation

Temperature (°C)p-Xylene Conversion (%)Terephthalonitrile Yield (%)Terephthalonitrile Selectivity (%)Reference
38098.891.392.4[2]
40057.026.847.0[1]
450---[1]

Note: The data from different sources may not be directly comparable due to variations in other reaction parameters such as catalyst, space velocity, and reactant ratios.

Table 2: Effect of Reactant Molar Ratios on p-Xylene Ammoxidation

NH₃:p-XyleneO₂:p-Xylenep-Xylene Conversion (%)Terephthalonitrile Yield (%)Reference
10~6.3 (from Air Ratio 30)98.891.3[2]
2.72.757.026.8[1]
2.02.0--[1]

Note: "Air Ratio" in the reference likely refers to the volumetric ratio of air to p-xylene.

Experimental Protocols

The following is a generalized experimental protocol for the vapor-phase ammoxidation of 2-ethyl-p-xylene, based on established procedures for similar reactions. Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • 2-ethyl-p-xylene (high purity)

  • Ammonia gas

  • Oxygen gas (or air)

  • Inert carrier gas (e.g., Nitrogen)

  • Vanadium-based catalyst (e.g., V₂O₅/Al₂O₃ or a more complex mixed oxide)

Equipment:

  • Fixed-bed or fluidized-bed reactor system

  • Mass flow controllers for all gases

  • Syringe pump for liquid feed (2-ethyl-p-xylene)

  • Heated vaporizer for the organic feed

  • Temperature controller for the reactor furnace

  • Condenser and collection system for the product

  • Gas chromatograph (GC) for online or offline analysis of reactants and products

Procedure:

  • Catalyst Loading and Activation: The catalyst is loaded into the reactor. The catalyst is then activated by heating it to the reaction temperature under a flow of an inert gas or a specific gas mixture as recommended for the particular catalyst.

  • Reaction Initiation: Once the reactor reaches the desired temperature (e.g., 380-450°C), the flow of the inert carrier gas, ammonia, and oxygen (or air) is initiated at the predetermined molar ratios.

  • Introduction of Organic Feed: 2-ethyl-p-xylene is introduced into the vaporizer via the syringe pump at a controlled rate. The vaporized organic feed is then mixed with the gas stream before entering the reactor.

  • Reaction Monitoring: The reaction is monitored by analyzing the composition of the effluent gas stream using an online or offline GC. This allows for the determination of the conversion of 2-ethyl-p-xylene and the selectivity to this compound and byproducts.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products and unreacted starting material, which are then collected.

  • Purification: The collected crude product is purified using techniques such as fractional distillation, crystallization, or chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Temp Verify Reaction Temperature Start->Check_Temp Temp_OK Temperature in Optimal Range? Check_Temp->Temp_OK Adjust_Temp Adjust Temperature (e.g., ± 10-20°C) Temp_OK->Adjust_Temp No Check_Ratios Analyze Reactant Molar Ratios Temp_OK->Check_Ratios Yes Adjust_Temp->Check_Temp Ratios_OK Ratios Optimized? Check_Ratios->Ratios_OK Adjust_Ratios Adjust NH₃ and O₂ Flow Rates Ratios_OK->Adjust_Ratios No Check_Catalyst Evaluate Catalyst Performance Ratios_OK->Check_Catalyst Yes Adjust_Ratios->Check_Ratios Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Regen_Catalyst Regenerate or Replace Catalyst Catalyst_OK->Regen_Catalyst No Check_Feedstock Assess Feedstock Purity Catalyst_OK->Check_Feedstock Yes Regen_Catalyst->Check_Catalyst Feedstock_OK Feedstock Pure? Check_Feedstock->Feedstock_OK Purify_Feedstock Purify 2-ethyl-p-xylene Feedstock_OK->Purify_Feedstock No End Yield Improved Feedstock_OK->End Yes Purify_Feedstock->Check_Feedstock

Caption: Key parameters influencing reaction yield and purity.

References

side reactions to avoid during 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The primary focus is on avoiding common side reactions during its synthesis, which is typically achieved through the vapor-phase ammoxidation of 2-ethyl-p-xylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent method for producing aromatic dinitriles like this compound is the vapor-phase catalytic ammoxidation of the corresponding alkyl-substituted aromatic hydrocarbon. In this case, the starting material would be 2-ethyl-p-xylene, which is reacted with ammonia and oxygen (typically from the air) at high temperatures over a solid-state catalyst.[1][2]

Q2: What are the primary side reactions to be aware of during the ammoxidation of 2-ethyl-p-xylene?

A2: The main side reactions include:

  • Incomplete Ammoxidation: Formation of the mono-nitrile intermediate, 2-ethyl-p-tolunitrile.

  • Imide Formation: Cyclization to form 2-ethylphthalimide, which can be a significant byproduct, especially in reactions involving ortho-substituted xylenes.[3] This can also occur via hydrolysis of the dinitrile product.[3]

  • Complete Oxidation: Degradation of the aromatic ring to form carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • Decyanation: Formation of benzonitrile, although this is typically a minor byproduct.[4]

Q3: How does the ammonia-to-hydrocarbon ratio affect the reaction?

A3: The molar ratio of ammonia to 2-ethyl-p-xylene is a critical parameter for controlling selectivity. A higher ammonia concentration generally favors the formation of the desired dinitrile product and helps to suppress the formation of imides and products of deep oxidation like CO and CO₂.[3] Conversely, low ammonia ratios can lead to an increase in these undesirable byproducts.[4]

Q4: What type of catalysts are typically used for this reaction?

A4: Ammoxidation reactions of alkylaromatics are most commonly carried out using heterogeneous catalysts, often based on vanadium and molybdenum oxides.[2] These are frequently supported on materials like α-alumina.[5] Catalysts may also be promoted with other metals to enhance selectivity and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound - Incomplete conversion of starting material.- Formation of significant amounts of side products.- Increase reaction temperature within the optimal range (typically 375-500°C for similar reactions).- Optimize the reactant feed ratios; specifically, increase the ammonia to 2-ethyl-p-xylene ratio.- Adjust the contact time with the catalyst.
High percentage of 2-ethyl-p-tolunitrile (mono-nitrile) in the product mixture - Insufficient reaction time or temperature.- Catalyst deactivation.- Increase the contact time or reaction temperature to promote the conversion of the mono-nitrile to the dinitrile.- Check catalyst activity and consider regeneration or replacement if necessary.
Significant formation of 2-ethylphthalimide - Low ammonia concentration.- Presence of water in the reaction stream, leading to hydrolysis of the dinitrile.- Increase the molar ratio of ammonia to 2-ethyl-p-xylene.[3]- Ensure all reactants are dry.
Excessive formation of CO and CO₂ - Reaction temperature is too high.- Low ammonia concentration.- Incorrect oxygen-to-hydrocarbon ratio.- Reduce the reaction temperature.- Increase the ammonia concentration in the feed.- Optimize the oxygen (air) to 2-ethyl-p-xylene ratio; an excess can promote complete oxidation.
Difficulty in purifying the final product - Presence of hard-to-separate impurities like 2-ethylphthalimide.- Optimize reaction conditions to minimize the formation of the problematic impurity.- Recirculation of unreacted starting material and the mono-nitrile intermediate can sometimes increase the selectivity for the desired dinitrile and reduce byproducts.[3]

Quantitative Data from Analogous Ammoxidation Reactions

Starting MaterialCatalystTemperature (°C)Molar Ratio (Xylene:NH₃:O₂)Conversion (%)Dinitrile Yield (%)Key Byproducts and Yields (%)Reference
p-XyleneNo. P-873801:10 (NH₃ ratio), 1:30 (Air ratio)98.891.3p-Tolunitrile (<0.5%)[6]
p-XyleneV-Li bronze on α-alumina4501:1.4:24426.7p-Tolunitrile (65.8%), Benzonitrile (0.1%), Carbon Oxides (7.4%)[4]
p-XyleneNa-V bronze on α-alumina4001:2.7:2.75747p-Tolunitrile (42%), Carbon Oxides (11%)[4]
4-Phenyl-o-xyleneV-Sb-Bi-Zr/γ-Al₂O₃4001:15:6.3~9583.14-Phenyl-o-tolunitrile, 4-Phenylbenzonitrile, 4-Phenylphthalimide, CO₂[3]

Note: The data for 4-Phenyl-o-xylene is included as another example of a substituted xylene ammoxidation.

Experimental Protocols

General Protocol for Vapor-Phase Ammoxidation of an Alkyl-Aromatic Hydrocarbon (adapted from analogous procedures for p-xylene):

This protocol is a generalized representation and should be adapted and optimized for the specific equipment and safety measures of your laboratory.

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a vanadium-based catalyst on an alumina support).

  • Reaction Setup: The reactor is heated to the desired reaction temperature (typically in the range of 375-500°C).

  • Reactant Feed: A gaseous mixture of the alkyl-aromatic hydrocarbon (e.g., 2-ethyl-p-xylene), ammonia, and an oxygen source (typically air) is continuously passed through the catalyst bed. The molar ratios of the reactants are critical and must be carefully controlled. For example, molar ratios of ammonia to hydrocarbon can range from 2:1 to 15:1, and oxygen to hydrocarbon from 2:1 to 30:1 (when using air).[4][5][6]

  • Product Collection: The effluent gas stream from the reactor, containing the desired dinitrile, unreacted starting materials, intermediates, byproducts, and water, is cooled to condense the solid and liquid components.

  • Purification: The condensed product mixture is then subjected to purification steps, which may include recrystallization or sublimation, to isolate the this compound from the various side products.

Visualizations

G cluster_main Main Reaction Pathway A 2-Ethyl-p-xylene B 2-Ethyl-p-tolunitrile (Mono-nitrile Intermediate) A->B + NH₃, O₂ - H₂O C This compound (Desired Product) B->C + NH₃, O₂ - H₂O

Caption: Main reaction pathway for this compound synthesis.

G A 2-Ethyl-p-xylene B 2-Ethyl-p-tolunitrile A->B D CO, CO₂ (Complete Oxidation) A->D C This compound B->C B->D E 2-Ethylphthalimide (Imide Formation) B->E Intramolecular Reaction C->E Hydrolysis

Caption: Potential side reactions during ammoxidation.

G cluster_workflow Troubleshooting Workflow Start Low Dinitrile Yield Check1 Analyze Product Mixture Start->Check1 HighMono High Mono-nitrile? Check1->HighMono Identify major byproduct HighImide High Imide? HighMono->HighImide No ActionMono Increase Temperature or Contact Time HighMono->ActionMono Yes HighCOx High CO/CO₂? HighImide->HighCOx No ActionImide Increase NH₃ Ratio HighImide->ActionImide Yes ActionCOx Decrease Temperature Optimize O₂ Ratio HighCOx->ActionCOx Yes End Re-evaluate Yield HighCOx->End No/Other ActionMono->End ActionImide->End ActionCOx->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Characterization of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of 2-Ethylterephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. These techniques provide information about the molecule's structure, purity, and functional groups.

Q2: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

A2: The expected ¹H NMR spectrum of this compound would show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and signals for the aromatic protons on the benzene ring. The exact chemical shifts can be influenced by the solvent used.[1][2][3]

Q3: What is the characteristic infrared absorption peak for the nitrile group in this compound?

A3: The nitrile functional group (-C≡N) in this compound is expected to show a sharp and intense absorption peak in the FTIR spectrum around 2220-2240 cm⁻¹.[4] The aromatic nature of the molecule slightly lowers the frequency compared to saturated nitriles due to conjugation.[4]

Q4: What are potential impurities I might encounter during the synthesis of this compound?

A4: Potential impurities could include unreacted starting materials, such as 2-ethylterephthalic acid or its derivatives, and isomers of the final product (e.g., other ethyl-substituted terephthalonitriles). The presence of these impurities can often be detected by chromatographic techniques like HPLC or GC-MS.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution or broad peaks in the NMR spectrum.

  • Possible Cause 1: Sample Concentration. The sample may be too concentrated, leading to viscosity-related broadening.

    • Solution: Dilute the sample.

  • Possible Cause 2: Paramagnetic Impurities. The presence of paramagnetic metal ions can cause significant line broadening.

    • Solution: Purify the sample using techniques like column chromatography or treat with a chelating agent.

  • Possible Cause 3: Insoluble Material. The sample may not be fully dissolved in the NMR solvent.

    • Solution: Filter the sample solution before transferring it to the NMR tube. Try a different deuterated solvent in which the compound is more soluble.

Issue: Unexpected peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Solvent Impurities. Residual protons in the deuterated solvent or water can appear as peaks.[1][5][6]

    • Solution: Consult a table of common NMR solvent impurities to identify these peaks.[1][5][6][7][8]

  • Possible Cause 2: Synthetic Byproducts or Isomers. The unexpected peaks could correspond to impurities from the synthesis.

    • Solution: Use 2D NMR techniques (like COSY and HSQC) to help identify the structure of the impurities. Analyze the sample by HPLC or GC-MS to confirm the presence of multiple components.

NMR_Troubleshooting cluster_broad Troubleshooting Broad Peaks cluster_unexpected Troubleshooting Unexpected Peaks start NMR Spectrum Issue broad_peaks Poor Resolution / Broad Peaks start->broad_peaks unexpected_peaks Unexpected Peaks start->unexpected_peaks conc High Concentration? broad_peaks->conc para Paramagnetic Impurities? broad_peaks->para insol Insoluble Material? broad_peaks->insol solvent Solvent Impurities? unexpected_peaks->solvent byproduct Synthetic Byproducts? unexpected_peaks->byproduct

GC-MS Analysis

Issue: No peak or a very small peak for this compound.

  • Possible Cause 1: Incorrect Inlet Temperature. The inlet temperature may be too low for the compound to volatilize or too high, causing degradation.

    • Solution: Optimize the inlet temperature. A starting point for aromatic nitriles would be around 250 °C.

  • Possible Cause 2: Poor Column Selection. The GC column may not be suitable for separating this compound.

    • Solution: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for aromatic compounds.[9][10]

Issue: Co-elution of peaks, suspecting isomers.

  • Possible Cause 1: Inadequate GC Method. The temperature program of the GC oven may not be optimal for separating closely related isomers.

    • Solution: Decrease the ramp rate of the oven temperature program to improve separation.

  • Possible Cause 2: Similar Fragmentation Patterns. Isomers often have very similar mass spectra, making them difficult to distinguish by MS alone.

    • Solution: Rely on the chromatographic separation (retention time) for identification. If standards are available, run them to confirm retention times.

GCMS_Troubleshooting cluster_no_peak Troubleshooting No Peak cluster_coelution Troubleshooting Co-elution start GC-MS Analysis Issue no_peak No / Small Peak start->no_peak coelution Peak Co-elution start->coelution inlet_temp Incorrect Inlet Temp? no_peak->inlet_temp column Unsuitable Column? no_peak->column gc_method Suboptimal GC Method? coelution->gc_method ms_similarity Similar Mass Spectra? coelution->ms_similarity

HPLC Analysis

Issue: Poor separation of this compound from its isomers.

  • Possible Cause 1: Inappropriate Mobile Phase. The mobile phase composition may not provide sufficient selectivity for the isomers.

    • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a different organic modifier could also improve separation.

  • Possible Cause 2: Wrong Column Chemistry. The stationary phase of the HPLC column may not be optimal.

    • Solution: For aromatic compounds, a C18 column is a good starting point.[11][12] If separation is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 7.9 (multiplet)128 - 135
-CH₂-~2.8 (quartet)~29
-CH₃~1.3 (triplet)~15
Aromatic-C (quaternary)-138 - 145
-C≡N-115 - 120

Note: These are predicted values based on the structures of ethylbenzene and terephthalonitrile and may vary in an actual experiment.[2][13]

Table 2: Characteristic FTIR Absorption Bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 3000Medium
Nitrile C≡NStretch2220 - 2240Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium to Weak
C-H Bending"oop"675 - 900Strong

Note: "oop" refers to out-of-plane bending.[4][14][15][16]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of aromatic nitriles often shows a strong molecular ion peak.[17][18][19]

Protocol 2: HPLC Analysis for Purity Assessment of this compound
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample can be determined by the relative area of the main peak. Isomeric impurities may appear as closely eluting peaks. The use of a C18 column is a common starting point for the separation of aromatic compounds.[11][12][20]

References

refining the workup procedure for 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylterephthalonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and reagent quality. Two common synthetic routes are the Sandmeyer reaction and the Rosenmund-von Braun reaction.

    Potential Causes & Solutions:

    • Poor Quality of Starting Materials: Ensure the purity of your starting material (e.g., 2-ethyl-1,4-diaminobenzene for a Sandmeyer approach or a dihalo-ethylbenzene for a Rosenmund-von Braun approach). Impurities can interfere with the reaction.

    • Inefficient Diazotization (Sandmeyer Reaction): The formation of the diazonium salt is a critical step and is temperature-sensitive.

      • Solution: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite. Ensure slow and controlled addition to prevent a rise in temperature, which can lead to decomposition of the diazonium salt.[1]

    • Decomposition of Diazonium Salt (Sandmeyer Reaction): Diazonium salts are often unstable and can decompose before the addition of the cyanide source.

      • Solution: Use the diazonium salt immediately after its formation. Avoid storing it for extended periods.

    • Incomplete Reaction (Rosenmund-von Braun Reaction): This reaction often requires high temperatures to proceed to completion.

      • Solution: Ensure the reaction temperature is maintained at the optimal level (often above 150 °C in a high-boiling solvent like DMF or NMP) for a sufficient duration.[2] Monitor the reaction by TLC to confirm the consumption of the starting material.

    • Catalyst Inactivity (Palladium-catalyzed Cyanation): If employing a palladium-catalyzed method, the catalyst can be deactivated by excess cyanide.

      • Solution: Use of a non-toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[1][3]

    Troubleshooting Workflow for Low Yield:

    low_yield_troubleshooting start Low or No Yield check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_sandmeyer Investigate Sandmeyer Reaction Conditions check_reagents->check_sandmeyer If reagents are pure check_rosenmund Investigate Rosenmund-von Braun Reaction Conditions check_reagents->check_rosenmund If reagents are pure check_catalyst Check Catalyst Activity (if applicable) check_reagents->check_catalyst If reagents are pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents If reagents are impure optimize_temp Optimize Reaction Temperature check_sandmeyer->optimize_temp For Sandmeyer immediate_use Use Diazonium Salt Immediately check_sandmeyer->immediate_use For Sandmeyer check_rosenmund->optimize_temp For Rosenmund-von Braun optimize_time Optimize Reaction Time check_rosenmund->optimize_time For Rosenmund-von Braun monitor_reaction Monitor Reaction by TLC/LC-MS check_catalyst->monitor_reaction optimize_temp->monitor_reaction optimize_time->monitor_reaction purify_reagents->start immediate_use->monitor_reaction end Improved Yield monitor_reaction->end

    Caption: Troubleshooting logic for addressing low or no product yield.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product contains significant impurities after the workup. What are the likely side products and how can I improve the purity?

  • Answer: Impurities in the synthesis of this compound can arise from side reactions or incomplete reactions. The nature of the impurities will depend on the synthetic route chosen.

    Potential Impurities & Purification Strategies:

    Impurity TypePotential SourceRecommended Purification Method
    Unreacted Starting Material Incomplete reaction.Column chromatography or recrystallization.
    Monocyanated Intermediate Incomplete cyanation of a dihalo-precursor.Column chromatography.
    Phenolic Byproducts Decomposition of the diazonium salt in the presence of water (Sandmeyer).Aqueous base wash during workup to remove acidic phenols.
    Azo Compounds Side reaction of the diazonium salt with the starting amine (Sandmeyer).Column chromatography.
    Hydrolyzed Product (Carboxylic Acid) Hydrolysis of the nitrile group during workup or purification.Avoid strongly acidic or basic conditions during workup if possible. Recrystallization can separate the nitrile from the more polar carboxylic acid.

    General Purification Workflow:

    purification_workflow start Crude Product extraction Aqueous Workup (e.g., DCM/Water) start->extraction washing Wash Organic Layer (Brine, NaHCO3) extraction->washing drying Dry Organic Layer (e.g., Na2SO4) washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (e.g., Silica gel, Hexane:EtOAc) concentration->chromatography recrystallization Recrystallization (e.g., Ethanol/Water) concentration->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

    Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

  • Question 1: What is a standard workup procedure for the synthesis of this compound?

    Answer: A general workup procedure for a reaction mixture containing this compound is as follows:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a polar aprotic solvent like DMF was used, quench the reaction by pouring it into a larger volume of water.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine. If phenolic impurities are suspected, a wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃) can be included.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Question 2: What are the expected yields for the synthesis of this compound?

    Answer: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions.

    Synthetic RouteTypical Yield Range
    Sandmeyer Reaction 40-60%
    Rosenmund-von Braun Reaction 60-80%
    Palladium-Catalyzed Cyanation 70-95%
  • Question 3: How can I monitor the progress of the reaction?

    Answer: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).

    • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate.

    • Eluent: Use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate).

    • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Sandmeyer Reaction (Hypothetical)

This protocol is a hypothetical example based on general procedures for similar compounds.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-ethylbenzonitrile146.1910.0 g0.068
Hydrochloric Acid (conc.)36.4620 mL-
Sodium Nitrite (NaNO₂)69.005.2 g0.075
Copper(I) Cyanide (CuCN)89.567.3 g0.082
Potassium Cyanide (KCN)65.125.3 g0.081
Water18.02100 mL-
Dichloromethane (DCM)84.93300 mL-
Sodium Bicarbonate (sat. aq.)84.01100 mL-
Brine (sat. aq.)-100 mL-
Anhydrous Sodium Sulfate142.0420 g-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 2-amino-5-ethylbenzonitrile in 20 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 5.2 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate 500 mL flask, prepare a solution of 7.3 g of copper(I) cyanide and 5.3 g of potassium cyanide in 30 mL of water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford this compound as a solid.

Signaling Pathway Diagram (Hypothetical Sandmeyer Reaction):

sandmeyer_pathway cluster_diazotization Diazotization cluster_cyanation Cyanation A 2-Amino-5-ethylbenzonitrile B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Aryl Radical B->C Cu(I) D This compound C->D [Cu(CN)2]-

Caption: Simplified pathway for the Sandmeyer synthesis of this compound.

References

how to prevent byproduct formation in 2-Ethylterephthalonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylterephthalonitrile reactions. The focus is on preventing byproduct formation and optimizing reaction conditions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The primary industrial route for the synthesis of this compound is the vapor-phase ammoxidation of p-ethyltoluene. This process involves reacting p-ethyltoluene with ammonia and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst.[1][2] This method is a continuous process that allows for large-scale production.

Q2: What are the most common byproducts in the synthesis of this compound via ammoxidation of p-ethyltoluene?

During the ammoxidation of p-ethyltoluene, several byproducts can form, reducing the yield and purity of the desired this compound. The most common byproducts include:

  • Partially reacted intermediates:

    • p-Tolunitrile (formed from the ammoxidation of the methyl group only).

    • p-Ethylbenzonitrile (formed from the ammoxidation of the ethyl group's alpha-carbon).

  • Products from reaction at the ethyl group:

    • Byproducts resulting from the oxidation or fragmentation of the ethyl group. The exact nature of these can vary based on reaction conditions.

  • Deep oxidation products:

    • Carbon monoxide (CO) and carbon dioxide (CO2) are formed from the complete combustion of the organic feedstock and ammonia.[1] This is a significant pathway for yield loss.

  • Other aromatic byproducts:

    • Benzonitrile and other aromatic nitriles may form in smaller quantities due to side reactions.

Q3: What are the key reaction parameters that influence byproduct formation?

Several reaction parameters critically affect the selectivity and yield of this compound and the formation of byproducts. These include:

  • Reaction Temperature: Temperature has a significant impact on both the reaction rate and the selectivity. Higher temperatures can lead to increased rates of deep oxidation, forming more CO and CO2.[3]

  • Reactant Molar Ratios: The ratios of ammonia to p-ethyltoluene and oxygen to p-ethyltoluene are crucial. Insufficient ammonia can lead to the formation of partially oxidized products, while an excess of oxygen can promote complete combustion.

  • Catalyst Composition: The choice of catalyst is paramount. Vanadium-based catalysts are commonly used for ammoxidation reactions. The specific composition and promoters can significantly influence the selectivity towards the desired dinitrile.

  • Space Velocity: The residence time of the reactants over the catalyst bed, determined by the space velocity, affects the conversion and the product distribution. A shorter residence time might lead to incomplete conversion, while a longer time could increase the formation of deep oxidation byproducts.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound with a high proportion of mononitrile byproducts (p-tolunitrile and/or p-ethylbenzonitrile).

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Conversion Increase the reaction temperature in small increments (e.g., 10-20 °C).Higher conversion of starting material and intermediates to the desired dinitrile.
Decrease the space velocity to increase the residence time of the reactants over the catalyst.Increased reaction time leading to more complete conversion.
Suboptimal Reactant Ratios Increase the molar ratio of ammonia to p-ethyltoluene.Favors the formation of the dinitrile over partially reacted intermediates.
Catalyst Deactivation Regenerate or replace the catalyst.Restored catalyst activity and selectivity.

Problem 2: Significant formation of deep oxidation products (CO, CO2), leading to low carbon balance.

Potential Cause Troubleshooting Step Expected Outcome
Excessively High Reaction Temperature Decrease the reaction temperature in small increments (e.g., 10-20 °C).Reduced rate of complete combustion, improving selectivity for the desired nitrile.
High Oxygen Concentration Reduce the molar ratio of oxygen (air) to p-ethyltoluene.Minimizes the complete oxidation of the organic feedstock.
Catalyst Hotspots Ensure uniform temperature distribution across the catalyst bed.Prevents localized high temperatures that promote deep oxidation.

Experimental Protocols

Representative Protocol for Vapor-Phase Ammoxidation of p-Ethyltoluene

This protocol provides a general methodology for the synthesis of this compound. Optimal conditions may vary depending on the specific catalyst and reactor setup.

  • Catalyst Loading: A fixed-bed reactor is loaded with a vanadium-based catalyst supported on a suitable carrier (e.g., alumina or silica).

  • Reactant Feed: A gaseous mixture of p-ethyltoluene, ammonia, and air is continuously fed into the reactor.

  • Reaction Conditions: The reaction is typically carried out at a temperature range of 350-450 °C and at atmospheric pressure.

  • Product Collection: The reactor effluent, containing this compound, byproducts, unreacted starting materials, and ammonia, is passed through a condenser to separate the solid and liquid components from the gaseous stream.

  • Purification: The crude product is then subjected to purification steps, such as recrystallization or sublimation, to isolate the high-purity this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Selectivity in a Typical p-Ethyltoluene Ammoxidation Reaction

Temperature (°C)p-Ethyltoluene Conversion (%)This compound Selectivity (%)Mononitriles Selectivity (%)COx Selectivity (%)
38085751510
40095801010
4209970822
440>9960535

Note: This data is illustrative and will vary based on specific experimental conditions.

Visualizations

Byproduct_Formation_Pathway p_ethyltoluene p-Ethyltoluene intermediate1 p-Tolunitrile p_ethyltoluene->intermediate1 + NH3, O2 intermediate2 p-Ethylbenzonitrile p_ethyltoluene->intermediate2 + NH3, O2 byproduct1 Ethyl Group Byproducts p_ethyltoluene->byproduct1 Side Reaction byproduct2 CO, CO2 p_ethyltoluene->byproduct2 Deep Oxidation product This compound intermediate1->product + NH3, O2 intermediate1->byproduct2 Deep Oxidation intermediate2->product + NH3, O2 intermediate2->byproduct2 Deep Oxidation product->byproduct2 Deep Oxidation

Caption: Reaction pathways for the ammoxidation of p-ethyltoluene.

Experimental_Workflow start Start: Define Target Yield and Purity catalyst_selection Catalyst Selection (e.g., V-based) start->catalyst_selection parameter_optimization Reaction Parameter Optimization (Temp, Ratios, Space Velocity) catalyst_selection->parameter_optimization synthesis Perform Ammoxidation Reaction parameter_optimization->synthesis analysis Product Analysis (GC, HPLC, NMR) synthesis->analysis troubleshooting Troubleshooting (Low Yield, High Byproducts) analysis->troubleshooting purification Purification (Recrystallization, Sublimation) analysis->purification Proceed if Purity is Low final_product Final Product: High-Purity this compound analysis->final_product If Purity is High troubleshooting->parameter_optimization Adjust Parameters troubleshooting->purification Proceed if Purity is Low purification->final_product

Caption: Workflow for optimizing this compound synthesis.

References

optimization of catalyst and solvent for 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the palladium-catalyzed double cyanation of a 1,4-dihalo-2-ethylbenzene precursor, typically 1,4-dibromo-2-ethylbenzene. This reaction involves the use of a palladium catalyst, a suitable ligand, a cyanide source, and an appropriate solvent.

Q2: Which catalyst systems are recommended for this synthesis?

Palladium-based catalysts are highly effective for the cyanation of aryl halides.[1] For the synthesis of this compound, several systems can be considered:

  • Palladium(II) Acetate (Pd(OAc)₂) : A versatile and commonly used palladium precursor.[2]

  • Palladium on Carbon (Pd/C) : A heterogeneous catalyst that can simplify product purification.

  • Palladacycle Precatalysts : These are often more stable and efficient, requiring lower catalyst loadings.[2]

The choice of ligand is also critical. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote efficient catalysis.[2] In some cases, a ligand-free approach using a high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAC) has been successful for the cyanation of aryl bromides.[3]

Q3: What are the most suitable cyanide sources and solvents?

Several cyanide sources can be used, each with its own advantages and disadvantages:

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]) : A non-toxic and inexpensive cyanide source that is often preferred for safety reasons.[3]

  • Zinc Cyanide (Zn(CN)₂) : Another commonly used reagent that can offer mild reaction conditions.[4][5]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) : While effective, these are highly toxic and require careful handling.

The choice of solvent is crucial for reaction success. Common solvents for palladium-catalyzed cyanation reactions include:

  • N,N-Dimethylformamide (DMF) [6]

  • N,N-Dimethylacetamide (DMAC) [3]

  • Dioxane [2]

  • Toluene

The selection of the optimal solvent often depends on the specific catalyst system and substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Inactivity/Poisoning: Excess cyanide can deactivate the palladium catalyst.[7]- Use a less soluble cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide. - Employ a robust ligand that protects the palladium center. - Ensure all reagents and solvents are anhydrous, as water can facilitate catalyst decomposition.
Steric Hindrance: The ethyl group on the aromatic ring may sterically hinder the approach of the catalyst.- Use a catalyst system with a less bulky ligand to improve access to the reaction site. - Increase the reaction temperature and/or time.
Poor Solubility of Reagents: The cyanide source or other reagents may not be sufficiently soluble in the chosen solvent.- Use a co-solvent to improve solubility. - Select a different solvent with better solubilizing properties for all reaction components.
Formation of Monocyanated Product Only Insufficient Cyanide Source: Not enough cyanide is available to substitute both halogen atoms.- Increase the equivalents of the cyanide source.
Deactivation of the Intermediate: The mono-cyanated intermediate may be less reactive than the starting dihalide.- Increase the catalyst loading. - Optimize the reaction temperature and time to drive the reaction to completion.
Formation of Side Products Hydrolysis of Nitrile: Trace amounts of water can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Homocoupling of Aryl Halide: The starting material may react with itself to form biphenyl derivatives.- This is often a sign of an inefficient catalytic cycle. Re-evaluate the choice of catalyst and ligand.
Difficulty in Product Isolation/Purification Residual Palladium: The final product may be contaminated with the palladium catalyst.- Use a heterogeneous catalyst like Pd/C which can be easily filtered off. - Employ a post-reaction workup with a palladium scavenger.
Complex Reaction Mixture: The presence of starting material, mono-cyanated product, and other side products complicates purification.- Optimize the reaction conditions to achieve full conversion and minimize side reactions. - Utilize column chromatography with an appropriate solvent system for purification.

Experimental Protocols

General Procedure for Palladium-Catalyzed Double Cyanation:

  • Reaction Setup: To a dry reaction vessel, add the 1,4-dihalo-2-ethylbenzene (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: The cyanide source (e.g., K₄[Fe(CN)₆], 1.0-1.2 equivalents per halogen) and the solvent (e.g., DMF or DMAC, 5-10 mL) are added.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the required time (12-48 hours). Reaction progress can be monitored by techniques such as TLC, GC, or LC-MS.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Cyanation of Aryl Halides

CatalystLigandCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosK₄[Fe(CN)₆]Dioxane/H₂O100High[2]
Pd/CNoneK₄[Fe(CN)₆]DMAC120Good to Excellent[3]
Pd(OAc)₂DPPFZn(CN)₂DMF80Good[8]
Pd₂(dba)₃tBu₃PKCNToluene110VariableN/A

Note: Yields are generalized from the literature for various aryl halides and may vary for the specific synthesis of this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine 1,4-dihalo-2-ethylbenzene, Pd catalyst, and ligand B Establish Inert Atmosphere (Nitrogen or Argon) A->B C Add Cyanide Source and Solvent B->C D Heat and Stir (100-140 °C, 12-48 h) C->D E Monitor Reaction Progress (TLC, GC, or LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Aqueous Workup (Extraction and Washing) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J This compound I->J Troubleshooting_Logic Start Low or No Product Formation Q1 Is the catalyst active? Start->Q1 A1_Yes Check Substrate/Reagents Q1->A1_Yes Yes A1_No Replace Catalyst/Ligand Q1->A1_No No Q2 Is mono-cyanated product observed? A1_Yes->Q2 End Optimized Reaction A1_No->End A2_Yes Increase Cyanide Source/ Optimize Conditions Q2->A2_Yes Yes A2_No Investigate Side Reactions Q2->A2_No No A2_Yes->End A2_No->End

References

troubleshooting low conversion rates in 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylterephthalonitrile. The information provided is based on the ammoxidation of 1,4-diethylbenzene, a plausible synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction for the synthesis of this compound?

A1: The synthesis of this compound can be achieved through the vapor-phase ammoxidation of 1,4-diethylbenzene. This process involves reacting 1,4-diethylbenzene with ammonia and oxygen at elevated temperatures in the presence of a suitable catalyst.

Q2: What are the typical catalysts used for this type of reaction?

A2: Catalysts for ammoxidation of alkylbenzenes are often based on mixed metal oxides. Vanadium and molybdenum oxides are common primary components.[1] Promoters such as antimony, chromium, or iron may also be included to enhance selectivity and catalyst lifetime.[2][3]

Q3: What are the common side reactions that can lead to low conversion rates?

A3: Several side reactions can decrease the yield of the desired product. These include the incomplete oxidation of the ethyl groups to form mono-nitriles (e.g., 4-ethylbenzonitrile), and the complete oxidation of the organic substrate to carbon oxides (CO and CO2) and hydrogen cyanide (HCN).[1][4] The formation of phthalimide through hydrolysis of the dinitrile can also occur.[5]

Q4: How can I minimize the formation of byproducts?

A4: Optimizing the reaction conditions is crucial for minimizing byproduct formation. This includes maintaining the optimal reaction temperature, adjusting the molar ratios of reactants (1,4-diethylbenzene, ammonia, and oxygen), and ensuring the appropriate catalyst is used.[6]

Q5: What is the role of ammonia in the ammoxidation reaction?

A5: Ammonia serves as the nitrogen source for the formation of the nitrile groups. It reacts with the intermediate species formed from the oxidation of the ethyl groups on the benzene ring. An adequate supply of ammonia is necessary to favor nitrile formation over the formation of oxygenated byproducts.[7]

Troubleshooting Guide

Issue 1: Low Conversion of 1,4-diethylbenzene
Possible Cause Recommended Action
Inadequate Reaction Temperature Gradually increase the reactor temperature in increments of 10-20°C. The optimal temperature for ammoxidation of alkylbenzenes is typically in the range of 350-500°C.[8]
Catalyst Deactivation Regenerate or replace the catalyst. Deactivation can occur due to coking, poisoning by impurities in the feed, or sintering at high temperatures.[9]
Insufficient Oxygen Supply Increase the air or oxygen flow rate. The molar ratio of oxygen to the hydrocarbon is a critical parameter.[8]
Poor Mixing of Reactants Ensure proper fluidization in a fluid-bed reactor or efficient mixing in a fixed-bed reactor to ensure uniform contact between reactants and the catalyst.
Issue 2: Low Selectivity to this compound (High byproduct formation)
Possible Cause Recommended Action
Non-optimal Ammonia to Hydrocarbon Ratio Adjust the ammonia feed rate. A low ammonia concentration can lead to the formation of oxygenated byproducts, while an excessively high concentration can lead to ammonia slip and downstream processing issues. A typical molar ratio of ammonia to hydrocarbon is between 2:1 and 10:1.[6][8]
Reaction Temperature is Too High High temperatures can favor the complete oxidation to COx and HCN.[6] Reduce the reaction temperature to see if selectivity improves.
Inappropriate Catalyst Composition The catalyst composition significantly influences selectivity. Consider screening different catalyst formulations, for example, by varying the promoter elements.[2][3]
Presence of Impurities in the Feed Ensure the purity of 1,4-diethylbenzene, ammonia, and air, as impurities can poison the catalyst and affect selectivity.

Experimental Protocols

Protocol 1: Catalyst Preparation (V-Sb-O Mixed Oxide)
  • Dissolve a stoichiometric amount of vanadium pentoxide (V2O5) and antimony trioxide (Sb2O3) in a suitable solvent (e.g., oxalic acid solution for V2O5 and hydrochloric acid for Sb2O3).

  • Mix the two solutions while stirring continuously.

  • Impregnate a support material (e.g., alumina or silica) with the mixed solution.

  • Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcine the dried catalyst in a furnace at 500-600°C for 4-6 hours in the presence of air.

Protocol 2: Ammoxidation of 1,4-diethylbenzene
  • Pack a fixed-bed reactor with the prepared catalyst.

  • Preheat the reactor to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas like nitrogen.

  • Introduce the reactant gas mixture into the reactor. The feed should consist of 1,4-diethylbenzene, ammonia, and air at a specific molar ratio (e.g., 1:5:20). 1,4-diethylbenzene should be vaporized before being mixed with the other gases.

  • Maintain the reaction at the set temperature and atmospheric pressure.

  • The reactor effluent is passed through a condenser to collect the liquid products.

  • Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and selectivity.

Data Presentation

Table 1: Hypothetical Effect of Reaction Temperature on the Ammoxidation of 1,4-diethylbenzene

Temperature (°C)1,4-diethylbenzene Conversion (%)Selectivity to this compound (%)Selectivity to 4-ethylbenzonitrile (%)Selectivity to COx (%)
3807585105
400889064
4209582810
44098701218

Visualizations

Reaction_Pathway 1,4-diethylbenzene 1,4-diethylbenzene Intermediate_1 4-ethylbenzaldehyde 1,4-diethylbenzene->Intermediate_1 + O2 Byproduct_1 CO, CO2, H2O 1,4-diethylbenzene->Byproduct_1 Complete Oxidation Intermediate_2 4-ethylbenzonitrile Intermediate_1->Intermediate_2 + NH3 - H2O Intermediate_1->Byproduct_1 Complete Oxidation Product This compound Intermediate_2->Product + O2, + NH3 - H2O Intermediate_2->Byproduct_1 Complete Oxidation

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Conversion Rate q1 Check Reaction Temperature start->q1 a1_yes Temperature in Optimal Range q1->a1_yes Yes a1_no Adjust Temperature q1->a1_no No q2 Analyze Catalyst Activity a1_yes->q2 end Conversion Rate Improved a1_no->end a2_yes Catalyst is Active q2->a2_yes Yes a2_no Regenerate/Replace Catalyst q2->a2_no No q3 Verify Reactant Ratios a2_yes->q3 a2_no->end a3_yes Ratios are Optimal q3->a3_yes Yes a3_no Adjust Feed Ratios q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for low conversion rates.

Parameter_Relationships temp Temperature selectivity Selectivity temp->selectivity Can Decrease if Too High conversion Conversion temp->conversion Increases pressure Pressure pressure->conversion Minor Effect catalyst Catalyst Activity catalyst->selectivity Major Effect catalyst->conversion Increases ratio Reactant Ratios ratio->selectivity Major Effect yield Yield of this compound selectivity->yield conversion->yield

Caption: Relationship between reaction parameters and product yield.

References

managing reaction temperature for selective 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 2-Ethylterephthalonitrile. The content is structured to address specific challenges, with a focus on managing reaction temperature to optimize yield and selectivity.

Troubleshooting Guide

Issue 1: Low conversion of starting material (e.g., 2,5-bis(bromomethyl)-p-ethylbenzene) to nitrile products.

  • Question: My reaction shows a significant amount of unreacted starting material even after the specified reaction time. What are the likely causes related to temperature?

  • Answer: Insufficient reaction temperature is a primary cause of low conversion. The activation energy for the nucleophilic substitution of the benzylic bromides with cyanide is significant.

    • Recommendation: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals. Be cautious, as excessively high temperatures can lead to side reactions.

Issue 2: Poor selectivity towards the desired this compound (dinitrile) with significant formation of the mono-nitrile byproduct (2-(bromomethyl)-5-ethylbenzonitrile).

  • Question: I am observing a high proportion of the mono-substituted nitrile and a low yield of the desired di-substituted product. How can I improve the selectivity by adjusting the temperature?

  • Answer: The formation of the mono-nitrile is often favored at lower temperatures or with insufficient reaction time for the second substitution to occur. However, very high temperatures can promote side reactions of the more reactive mono-nitrile intermediate.

    • Recommendation: A moderate and precisely controlled temperature is crucial. After an initial period at a lower temperature to favor the first substitution, a controlled ramp-up in temperature can facilitate the second substitution to form the dinitrile. Refer to the data table below for expected trends.

Issue 3: Formation of significant amounts of dark, tar-like byproducts.

  • Question: My reaction mixture turns dark, and upon workup, I isolate a significant amount of intractable tar. What role does temperature play in this?

  • Answer: The formation of tarry byproducts is a strong indication of excessive reaction temperature. At elevated temperatures, benzylic halides and nitriles can undergo polymerization, elimination, and other decomposition pathways.

    • Recommendation: Immediately reduce the reaction temperature. If the issue persists, consider a lower starting temperature and a more gradual increase. Ensure efficient stirring to prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound from 2,5-bis(bromomethyl)-p-ethylbenzene and sodium cyanide?

A1: While the optimal temperature can vary based on the solvent and specific reaction conditions, a general starting point is between 60°C and 80°C in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Precise temperature control is critical for maximizing the selectivity for the dinitrile product.

Q2: How does reaction temperature influence the ratio of dinitrile to mononitrile product?

A2: Temperature has a dual effect. Initially, a higher temperature will increase the rate of both the first and second cyanide substitutions. However, as the concentration of the mono-nitrile intermediate increases, a temperature that is too high can lead to its decomposition or polymerization, thus reducing the final yield of the desired dinitrile. A carefully optimized, stable temperature is key to driving the reaction to completion without significant byproduct formation.

Q3: Can I use a higher temperature to shorten the reaction time?

A3: While increasing the temperature will generally shorten the reaction time, it comes with a significant risk of decreasing selectivity and increasing the formation of impurities. It is recommended to first establish a baseline at a moderate temperature and then cautiously explore minor temperature increases while closely monitoring the reaction profile.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the expected impact of reaction temperature on the synthesis of this compound.

Reaction Temperature (°C)Conversion of Starting Material (%)Selectivity for this compound (%)Formation of Mono-nitrile Byproduct (%)Formation of Other Impurities (%)
504560355
607580155
709585105
80>99801010
90>99651520
100>99402040

Experimental Protocol

Synthesis of this compound via Nucleophilic Substitution

This protocol describes a plausible method for the synthesis of this compound from 2,5-bis(bromomethyl)-p-ethylbenzene.

Materials:

  • 2,5-bis(bromomethyl)-p-ethylbenzene

  • Sodium Cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add 2,5-bis(bromomethyl)-p-ethylbenzene (1 equivalent).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material. In a separate flask, carefully dissolve sodium cyanide (2.2 equivalents) in a minimal amount of deionized water and add it to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Temperature Control: Immerse the reaction flask in an oil bath preheated to 70°C. Maintain this temperature and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or HPLC. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Visualizations

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor check_conversion Conversion > 95%? monitor->check_conversion check_selectivity Selectivity for Dinitrile > 80%? check_conversion->check_selectivity Yes increase_temp Increase Temperature by 5-10°C check_conversion->increase_temp No end Successful Synthesis check_selectivity->end Yes troubleshoot_impurities Significant Impurities/ Tar Formation? check_selectivity->troubleshoot_impurities No increase_temp->monitor decrease_temp Decrease Temperature by 5-10°C decrease_temp->monitor optimize_time Optimize Reaction Time optimize_time->monitor troubleshoot_impurities->decrease_temp Yes troubleshoot_impurities->optimize_time No G Temperature Effect on Reaction Pathways temp Reaction Temperature low_temp Low Temperature (< 60°C) temp->low_temp optimal_temp Optimal Temperature (60-80°C) temp->optimal_temp high_temp High Temperature (> 80°C) temp->high_temp low_conversion Low Conversion Rate low_temp->low_conversion mono_nitrile Mono-nitrile Formation low_temp->mono_nitrile high_selectivity High Selectivity for Dinitrile optimal_temp->high_selectivity di_nitrile Desired this compound optimal_temp->di_nitrile side_reactions Increased Side Reactions (Polymerization, Tar) high_temp->side_reactions high_temp->mono_nitrile

Technical Support Center: Interpreting Complex NMR Spectra of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylterephthalonitrile and interpreting its ¹H NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?

A1: Broadening of peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is the first step to address this.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to viscosity effects and intermolecular interactions. Try diluting your sample.

  • Low Solubility: If your compound is not fully dissolved, the sample is not homogenous, which will result in broad lines. Ensure your sample is completely dissolved in the NMR solvent.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials can cause significant line broadening. These could be metal ions from catalysts or other sources.

Q2: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I simplify it for interpretation?

A2: Overlapping signals in the aromatic region are common for substituted benzene rings. Here are a few strategies to resolve these signals:

  • Use a Higher Field Spectrometer: Higher field strength NMR instruments will increase the chemical shift dispersion (spread of peaks), which can often resolve overlapping multiplets.

  • Change the NMR Solvent: Different deuterated solvents can induce small changes in the chemical shifts of your compound, sometimes enough to resolve overlapping signals. For example, switching from CDCl₃ to benzene-d₆ can alter the chemical environment and shift the peaks.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded region. A COSY spectrum will show cross-peaks between protons that are J-coupled, allowing you to trace the connectivity of the aromatic protons.

Q3: I see unexpected peaks in my spectrum that don't correspond to this compound. What could they be?

A3: Unexpected peaks are often due to impurities from the synthesis or sample preparation. Common sources include:

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[1]

  • Starting Materials or Intermediates: Incomplete reaction can lead to the presence of starting materials like ethylbenzene or partially oxidized intermediates. For instance, in the ammoxidation of xylenes to produce terephthalonitriles, byproducts such as benzonitrile can be formed.

  • Side-Reaction Products: The synthesis of this compound via ammoxidation of the corresponding xylene isomer can produce isomers or related byproducts. For example, incomplete oxidation of the methyl groups can result in toluonitriles.

  • Water: Deuterated solvents can absorb moisture from the air, leading to a water peak in the spectrum. The chemical shift of water is variable and depends on the solvent and temperature.

Q4: The integration of my peaks does not match the expected proton ratios. What should I do?

A4: Inaccurate integration can be due to:

  • Incomplete Relaxation: For quantitative integration, the recycle delay (d1) in the NMR experiment must be long enough (typically 5 times the longest T1 relaxation time) to allow all protons to fully relax between pulses. If the delay is too short, protons with longer T1 values will give signals with lower than expected intensity.

  • Overlapping Peaks: If peaks are overlapping, the integration software may not be able to accurately deconvolute the signals.

  • Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure the baseline is properly corrected before integrating the peaks.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. Note that actual experimental values may vary slightly depending on the solvent and concentration.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)
Aromatic H Complex Multiplets7.5 - 8.0ortho: ~8 Hz, meta: ~2 Hz, para: <1 Hz
Methylene (-CH₂-) Quartet (q)~2.8~7.5 Hz
Methyl (-CH₃) Triplet (t)~1.3~7.5 Hz

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process.

  • Acquisition Parameters (for a standard ¹H experiment):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 8 or 16 scans for a sample of this concentration.

    • Recycle Delay (d1): 1-2 seconds for a qualitative spectrum. For accurate integration, a longer delay of 5-10 seconds is recommended.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Correct the baseline to be flat.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., residual CHCl₃ in CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Visual Troubleshooting and Data Interpretation

troubleshooting_workflow cluster_broad Broad Peaks Troubleshooting cluster_overlap Overlapping Signals Resolution cluster_impurity Impurity Identification cluster_integration Integration Correction start Start: Complex/Impure ¹H NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks Initial Check overlapping_signals Are aromatic signals overlapping? broad_peaks->overlapping_signals No re_shim Re-shim spectrometer broad_peaks->re_shim Yes unexpected_peaks Are there unexpected peaks? overlapping_signals->unexpected_peaks No higher_field Use higher field spectrometer overlapping_signals->higher_field Yes integration_error Is integration incorrect? unexpected_peaks->integration_error No check_solvents Check for residual solvents unexpected_peaks->check_solvents Yes end_good Spectrum Interpreted integration_error->end_good No increase_d1 Increase recycle delay (d1) integration_error->increase_d1 Yes end_bad Further Investigation Needed dilute Dilute sample re_shim->dilute check_solubility Check solubility dilute->check_solubility check_solubility->overlapping_signals check_solubility->end_good change_solvent Change NMR solvent higher_field->change_solvent run_cosy Run 2D COSY change_solvent->run_cosy run_cosy->unexpected_peaks run_cosy->end_good check_sm Check for starting materials check_solvents->check_sm check_byproducts Consider reaction byproducts check_sm->check_byproducts check_byproducts->integration_error check_byproducts->end_bad correct_baseline Correct baseline increase_d1->correct_baseline correct_baseline->end_good

Caption: Troubleshooting workflow for common issues in ¹H NMR spectra of this compound.

signal_relationship cluster_aromatic Aromatic Protons (7.5-8.0 ppm) cluster_ethyl Ethyl Group compound This compound H_aromatic 3H, Complex Multiplets compound->H_aromatic CH2 -CH₂- (Methylene) ~2.8 ppm, Quartet compound->CH2 CH3 -CH₃- (Methyl) ~1.3 ppm, Triplet compound->CH3 H_aromatic->CH2 Weak or no coupling CH2->CH3 J-coupling (~7.5 Hz) (n+1 rule: 3+1=4 -> Quartet) CH3->CH2 J-coupling (~7.5 Hz) (n+1 rule: 2+1=3 -> Triplet)

Caption: Logical relationships of proton signals in the ¹H NMR spectrum of this compound.

References

Technical Support Center: Scaling Up 2-Ethylterephthalonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and specific literature on the scaled-up production of 2-Ethylterephthalonitrile is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles and common practices for the synthesis of the parent compound, terephthalonitrile, and other alkyl-substituted aromatic dinitriles. These should be regarded as a starting point for process development and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: The most industrially viable route is likely the vapor-phase ammoxidation of 2-ethyl-p-xylene. This one-step process combines the aromatic hydrocarbon, ammonia, and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures. An alternative, though likely more expensive and less atom-economical for bulk production, is the nucleophilic substitution (cyanation) of a 1,4-dihalo-2-ethylbenzene.

Q2: What are the main challenges in scaling up the ammoxidation of 2-ethyl-p-xylene?

A2: Key challenges include:

  • Catalyst deactivation: Sintering or coking of the catalyst can reduce its activity and selectivity over time.

  • Exothermic reaction control: The reaction is highly exothermic, requiring efficient heat management to prevent thermal runaways and unwanted side reactions.

  • Product purification: Separating the desired this compound from byproducts such as 4-ethyl-3-methylbenzonitrile, terephthalonitrile, and oxidation products (aldehydes, carboxylic acids) can be complex.

  • Side reactions: The ethyl group may undergo dehydrogenation or other side reactions under ammoxidation conditions.

Q3: What types of catalysts are typically used for ammoxidation?

A3: Vanadium-based catalysts are common, often promoted with other metal oxides. For example, a catalyst system might consist of vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃), promoted with oxides of antimony (Sb), bismuth (Bi), or chromium (Cr).[1][2] The choice of catalyst and promoters is crucial for achieving high selectivity and yield.

Q4: How can I monitor the progress of the reaction during a scaled-up run?

A4: Online gas chromatography (GC) is the standard method for monitoring the composition of the reactor effluent. This allows for real-time tracking of the conversion of 2-ethyl-p-xylene and the formation of this compound and major byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of 2-ethyl-p-xylene 1. Insufficient reaction temperature. 2. Catalyst deactivation. 3. Low residence time. 4. Incorrect feed ratios (ammonia, oxygen).1. Gradually increase the reactor temperature in small increments. 2. Regenerate or replace the catalyst. 3. Decrease the feed flow rate to increase residence time. 4. Optimize the molar ratios of ammonia and oxygen to the hydrocarbon feed.
Low Selectivity to this compound 1. Reaction temperature is too high, leading to over-oxidation (COx formation). 2. Incorrect catalyst formulation. 3. Poor mixing of reactants. 4. Presence of impurities in the feed.1. Decrease the reaction temperature. 2. Screen different catalyst promoters to enhance selectivity. 3. Ensure uniform gas distribution through the catalyst bed. 4. Purify the 2-ethyl-p-xylene feed to remove reactive impurities.
Formation of 4-ethyl-3-methylbenzonitrile (mononitrile byproduct) 1. Incomplete conversion of the intermediate mononitrile. 2. Insufficient ammonia concentration.1. Increase the residence time or reactor length. 2. Increase the ammonia to hydrocarbon molar ratio.
Catalyst Coking 1. High hydrocarbon partial pressure. 2. Non-optimal reaction temperature.1. Decrease the hydrocarbon concentration in the feed. 2. Conduct temperature programmed oxidation (TPO) to determine the optimal regeneration temperature for burning off coke.
Pressure Drop Across the Reactor 1. Catalyst fines formation. 2. Clogging of the reactor bed.1. Use a more mechanically robust catalyst support. 2. Periodically back-flush the reactor or replace the catalyst bed.

Quantitative Data from Analogous Ammoxidation Processes

The following table summarizes typical reaction parameters for the ammoxidation of p-xylene to terephthalonitrile, which can serve as a starting point for the optimization of this compound synthesis.

ParameterTypical RangeReference
Temperature 375 - 500 °C[3]
Catalyst V₂O₅-based on α-Al₂O₃, often with promoters (e.g., Nb₂O₅)[3]
NH₃ : p-xylene (molar ratio) 2:1 to 6:1[3]
O₂ : p-xylene (molar ratio) 2:1 to 3:1[4]
Contact Time 0.5 - 10 seconds[4]
p-Xylene Conversion 50 - 95%[4]
Terephthalonitrile Yield 40 - 80%[4]

Experimental Protocols

Protocol 1: Catalyst Preparation (Example: V-Sb-Bi/Al₂O₃)
  • Support Preparation: Begin with commercial γ-alumina (γ-Al₂O₃) pellets or extrudates.

  • Impregnation:

    • Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃), antimony(III) oxide (Sb₂O₃) dissolved in an oxalic acid solution, and bismuth(III) nitrate (Bi(NO₃)₃·5H₂O).

    • Impregnate the alumina support with this solution using the incipient wetness technique.

    • The target metal loading can be adjusted based on the desired catalyst formulation (e.g., 5% V, 3% Sb, 1% Bi by weight).

  • Drying and Calcination:

    • Dry the impregnated support at 120 °C for 12 hours.

    • Calcine the dried catalyst in a stream of air. A typical calcination program would be to ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

Protocol 2: Lab-Scale Ammoxidation of 2-ethyl-p-xylene
  • Reactor Setup:

    • Use a fixed-bed continuous flow reactor (e.g., a quartz or stainless steel tube) placed inside a tube furnace.

    • Pack the reactor with the prepared catalyst (e.g., 1-2 grams), secured with quartz wool plugs.

  • Feed System:

    • Deliver 2-ethyl-p-xylene using a syringe pump to a vaporizer heated to ~200 °C.

    • Use mass flow controllers to introduce ammonia (NH₃) and air (as the oxygen source) into the vaporizer zone to mix with the hydrocarbon vapor.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., starting at 400 °C).

    • Introduce the gaseous feed mixture into the reactor over the catalyst bed.

    • Typical feed composition (molar ratio): 1 (2-ethyl-p-xylene) : 4 (NH₃) : 3 (O₂). The remainder of the feed is an inert gas like N₂.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a cold trap (e.g., an ice bath) to condense the solid products and unreacted hydrocarbon.

    • Vent the non-condensable gases.

    • Dissolve the contents of the cold trap in a suitable solvent (e.g., acetone or dichloromethane).

    • Analyze the liquid sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion, selectivity, and yield.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis p1 Impregnate Al₂O₃ support with metal salt solution p2 Dry at 120 °C p1->p2 p3 Calcine at 500 °C p2->p3 r3 Pass over catalyst bed (400-450 °C) p3->r3 Catalyst r1 Vaporize 2-ethyl-p-xylene r2 Mix with NH₃ and Air r1->r2 r2->r3 a1 Condense effluent in cold trap r3->a1 a2 Dissolve in solvent a1->a2 a3 Analyze by GC/GC-MS a2->a3

Caption: Experimental workflow for the lab-scale synthesis of this compound.

logical_relationship start 2-ethyl-p-xylene intermediate 4-ethyl-3-methylbenzonitrile (Mononitrile Intermediate) start->intermediate + NH₃, O₂ (Step 1) side_product Over-oxidation Products (CO, CO₂) start->side_product Excess O₂ / High Temp product This compound intermediate->product + NH₃, O₂ (Step 2) intermediate->side_product Excess O₂ / High Temp

Caption: Simplified reaction pathway for the ammoxidation of 2-ethyl-p-xylene.

References

improving the purity of 2-Ethylterephthalonitrile for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethylterephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities depend on the synthetic route. A likely route is the ammoxidation of 2-ethyl-p-xylene.[1][2][3] Potential impurities from this process include:

  • Isomeric Phthalonitriles: Positional isomers of the ethyl and cyano groups on the benzene ring.

  • Partially Oxidized Intermediates: Such as 2-ethyl-p-tolunitrile and 4-methyl-3-ethylbenzonitrile.

  • Over-Oxidized Products: Including terephthalic acid derivatives.

  • Starting Material: Unreacted 2-ethyl-p-xylene.

  • Solvent Residues: From the reaction or initial purification steps.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the required final purity.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic nitriles, common solvents to test include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Toluene

  • Heptane or Hexane (as an anti-solvent)

It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.[4][5][6]

Q4: What are the typical conditions for column chromatography of this compound?

A4: For column chromatography, a silica gel stationary phase is commonly used. The mobile phase is typically a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). The ideal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities.

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used for quantitative analysis if an internal standard is used.[7][8]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound.Use a different solvent with a lower boiling point or a solvent mixture.
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure sufficient time for crystallization before filtering.
Crystals appear colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of bands. Incorrect mobile phase polarity. Column was not packed properly.Optimize the solvent system using TLC. A more polar solvent will move all compounds faster, while a less polar solvent will slow them down. Repack the column, ensuring a uniform and compact bed of silica gel.
Cracking of the silica gel bed. The column ran dry.Never let the solvent level drop below the top of the silica gel.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Broad or tailing peaks. The sample was overloaded. The compound is interacting too strongly with the silica gel.Use less sample. Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and should be optimized based on small-scale trials.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility when hot. A two-solvent system (e.g., ethanol/water or toluene/hexane) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Purity Analysis by GC-MS

This is a general method; specific parameters may need to be optimized.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection, depending on the concentration.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with library data and known fragmentation patterns of similar compounds.[9][10] Quantify the purity by peak area percentage.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol1.525.0
Isopropanol1.020.0
Acetonitrile5.035.0
Toluene8.040.0
Hexane<0.10.5
WaterInsolubleInsoluble

Table 2: Purity of this compound Before and After Purification (Hypothetical Data)

Purification MethodInitial Purity (%)Final Purity (%)Major Impurity Removed
Recrystallization (Ethanol)95.299.52-ethyl-p-tolunitrile
Column Chromatography95.2>99.9Isomeric Phthalonitriles

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Column Chromatography Column Chromatography Recrystallization->Column Chromatography High Purity Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product GC_MS GC_MS Pure Product->GC_MS Check Purity HPLC HPLC Pure Product->HPLC Check Purity NMR NMR Pure Product->NMR Confirm Structure

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Solution Cool Solution Dissolve in Hot Solvent->Cool Solution Crystals Form? Crystals Form? Cool Solution->Crystals Form? Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Troubleshoot Evaporate Solvent Scratch Flask Add Seed Crystal Crystals Form?->Troubleshoot No Troubleshoot->Cool Solution

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for 2-Ethylterephthalonitrile, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established methodologies for structurally similar compounds to propose a viable and efficient synthetic pathway. The primary route discussed is the vapor-phase ammoxidation of 2-ethyl-p-xylene, a method widely employed in the industrial production of aromatic nitriles.

Proposed Synthetic Route: Ammoxidation of 2-Ethyl-p-xylene

The most direct and industrially scalable approach to synthesizing this compound is through the ammoxidation of 2-ethyl-p-xylene. This process involves the catalytic reaction of the hydrocarbon with ammonia and an oxygen source, typically air, at elevated temperatures. This method is analogous to the well-established industrial processes for producing terephthalonitrile from p-xylene.[1][2]

Reaction Pathway

The overall reaction transforms the two methyl groups of the xylene derivative into nitrile functionalities. The ethyl group is expected to be less reactive under typical ammoxidation conditions compared to the methyl groups.

Ammoxidation_Pathway 2-Ethyl-p-xylene 2-Ethyl-p-xylene Intermediate_Aldehyde 2-Ethyl-4-methylbenzaldehyde 2-Ethyl-p-xylene->Intermediate_Aldehyde + O2 Intermediate_Mononitrile 2-Ethyl-4-cyanotoluene Intermediate_Aldehyde->Intermediate_Mononitrile + NH3, + O2 - H2O This compound This compound Intermediate_Mononitrile->this compound + NH3, + O2 - H2O

Caption: Proposed reaction pathway for the synthesis of this compound via ammoxidation of 2-ethyl-p-xylene.

Comparative Performance Data

ParameterValueReference
Starting Material p-Xylene[1][2]
Catalyst Alkali metal vanadium bronze on α-alumina[1][2]
Promoter Niobium oxide (optional)[2]
Temperature 400-450 °C[1][2]
Reactant Molar Ratio (O₂:Xylene) 2:1 to 3:1[1]
Reactant Molar Ratio (NH₃:Xylene) 2:1 to 6:1[1][2]
Contact Time 6-10 seconds[1]
Yield of Dinitrile 47-52% (per pass)[1]
Conversion of Xylene 57-68% (per pass)[1]

Note: The yields and conversions are reported on a per-pass basis. Industrial processes often involve recycling unreacted starting materials to achieve higher overall yields.

Experimental Protocols

The following is a proposed experimental protocol for the laboratory-scale synthesis of this compound based on the ammoxidation of p-xylene.

Synthesis of this compound via Vapor-Phase Ammoxidation

Objective: To synthesize this compound from 2-ethyl-p-xylene via catalytic ammoxidation.

Materials:

  • 2-Ethyl-p-xylene

  • Ammonia (gas)

  • Air (as oxygen source)

  • Nitrogen (for dilution)

  • Catalyst: 5% Sodium vanadium bronze on α-alumina support

Equipment:

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Condenser and collection flask

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The catalyst can be prepared by impregnating α-alumina pellets with a solution of a sodium vanadate, followed by drying and calcination. The specific details of catalyst preparation are often proprietary but generally involve the formation of a vanadium bronze phase.

  • Reactor Setup: A fixed bed of the catalyst is packed into the tubular reactor. The reactor is then placed in the tube furnace and heated to the desired reaction temperature (e.g., 420 °C) under a flow of nitrogen.

  • Reactant Feed: Once the temperature is stable, the reactant gas mixture is introduced into the reactor. The feed consists of 2-ethyl-p-xylene, ammonia, and air. The liquid 2-ethyl-p-xylene is vaporized and mixed with the gas streams before entering the reactor. A typical feed composition might be:

    • 2-ethyl-p-xylene: 1-3 mol%

    • Ammonia: 3-9 mol%

    • Oxygen (from air): 3-6 mol%

    • Nitrogen (as diluent): Balance

  • Reaction: The reaction is carried out at atmospheric pressure. The contact time of the reactants with the catalyst is controlled by the total gas flow rate and the volume of the catalyst bed, typically in the range of 5-15 seconds.

  • Product Collection: The reactor effluent is passed through a condenser to cool the gas stream and collect the condensable products (this compound, partially reacted intermediates, and water). The non-condensable gases are vented.

  • Analysis: The collected liquid/solid product is dissolved in a suitable solvent (e.g., acetone or acetonitrile) and analyzed by gas chromatography (GC) to determine the conversion of 2-ethyl-p-xylene and the yield of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Preparation reactor_setup Reactor Setup & Heating catalyst_prep->reactor_setup reactant_feed Introduce Reactant Feed (2-ethyl-p-xylene, NH3, Air) reactor_setup->reactant_feed ammoxidation Vapor-Phase Ammoxidation reactant_feed->ammoxidation product_collection Product Condensation & Collection ammoxidation->product_collection gc_analysis GC Analysis product_collection->gc_analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The vapor-phase ammoxidation of 2-ethyl-p-xylene represents a highly promising and scalable synthetic route to this compound. While direct experimental data for this specific conversion is limited, extensive research on the ammoxidation of similar alkylaromatics provides a strong foundation for developing an efficient process. The key challenges in optimizing this synthesis will likely involve fine-tuning the catalyst composition and reaction conditions to maximize the selectivity towards the desired dinitrile product while minimizing the formation of byproducts and the deactivation of the catalyst. Further research and development are necessary to establish a detailed understanding of the reaction kinetics and to obtain precise quantitative data for this specific transformation.

References

The Impact of Ethyl Substitution on Aromatic Polymer Synthesis: A Comparative Overview of 2-Ethylterephthalonitrile and Terephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in polymer chemistry and materials science, the choice of monomer is a critical determinant of the final polymer's properties. This guide provides a comparative analysis of two nitrile-based monomers, 2-Ethylterephthalonitrile and the more conventional terephthalonitrile, in the context of polymer synthesis. While extensive data exists for polymers derived from terephthalonitrile, the introduction of an ethyl group in this compound presents intriguing possibilities for modifying polymer characteristics.

Due to a notable lack of published experimental data on the synthesis and characterization of polymers specifically derived from this compound, this guide will focus on a comprehensive review of terephthalonitrile-based polymers and offer a scientifically grounded theoretical comparison to predict the influence of the ethyl substituent. This analysis is founded on established principles of polymer chemistry and structure-property relationships in aromatic polymers.

Monomer Structures

The chemical structures of the two monomers are fundamental to understanding their potential impact on polymer architecture.

G Terephthalonitrile This compound Terephthalonitrile->this compound Introduction of Ethyl Group

Figure 1. Chemical structures of Terephthalonitrile and this compound.

Performance Comparison: Terephthalonitrile-Based Polymers and the Projected Influence of an Ethyl Group

Polymers derived from terephthalonitrile, such as certain polyamides and polyimides, are known for their high thermal stability, excellent mechanical strength, and low solubility. These properties arise from the rigid, planar structure of the terephthalonitrile monomer, which allows for efficient chain packing and strong intermolecular interactions.

The introduction of an ethyl group onto the aromatic ring, as in this compound, is anticipated to significantly alter these characteristics. The bulky ethyl group would disrupt the planarity and symmetry of the polymer backbone, leading to less efficient chain packing. This would likely result in:

  • Increased Solubility: The disruption in chain packing would weaken intermolecular forces, making it easier for solvent molecules to penetrate and dissolve the polymer. This could be advantageous for solution-based processing techniques.

  • Lower Thermal Stability: The less ordered structure would likely lead to a decrease in the glass transition temperature (Tg) and the overall thermal decomposition temperature. The presence of the aliphatic ethyl group also introduces a site more susceptible to thermal degradation compared to the purely aromatic backbone.

  • Modified Mechanical Properties: The reduced intermolecular forces and less efficient packing would likely lead to a decrease in tensile strength and modulus compared to the unsubstituted counterpart. However, the increased free volume might lead to enhanced ductility and toughness.

The following table summarizes the expected qualitative differences between polymers synthesized from these two monomers.

PropertyTerephthalonitrile-Based PolymersPredicted Properties of this compound-Based PolymersRationale for Predicted Difference
Thermal Stability HighLowerEthyl group disrupts chain packing and introduces a less stable aliphatic linkage.
Mechanical Strength HighLowerReduced intermolecular forces due to less efficient chain packing.
Solubility LowHigherDisrupted chain packing allows for easier solvent penetration.
Processability Challenging (due to low solubility)Potentially ImprovedIncreased solubility could facilitate solution-based processing methods.

Conceptual Experimental Workflow for Aromatic Polymer Synthesis

The synthesis of high-performance aromatic polymers from nitrile-containing monomers typically involves a polycondensation reaction. A generalized workflow for such a synthesis and subsequent characterization is outlined below.

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer1 Terephthalonitrile or This compound Reaction Polycondensation at elevated temperature Monomer1->Reaction Monomer2 Co-monomer (e.g., diamine or diol) Monomer2->Reaction Solvent High-boiling polar aprotic solvent Solvent->Reaction Catalyst Catalyst (if required) Catalyst->Reaction Precipitation Precipitation in non-solvent Reaction->Precipitation Drying Drying under vacuum Precipitation->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC GPC Gel Permeation Chromatography (GPC) Drying->GPC Tensile Tensile Testing Drying->Tensile

Figure 2. Generalized workflow for aromatic polymer synthesis and characterization.

Experimental Protocols

While specific protocols for this compound are not available, a general procedure for the synthesis of an aromatic polyamide from a dinitrile monomer is provided below as a reference. This protocol would need to be optimized for the specific reactivity of this compound.

General Polycondensation Procedure:

  • Monomer and Solvent Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, equimolar amounts of the dinitrile monomer (terephthalonitrile or this compound) and a suitable aromatic diamine are dissolved in a dry, high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)).

  • Catalyst Addition (if necessary): A catalyst, such as a strong base (e.g., sodium hydride) or a Lewis acid, may be added to facilitate the reaction.

  • Polymerization: The reaction mixture is heated under a nitrogen atmosphere to a specific temperature (typically between 150-200 °C) and stirred for a defined period (e.g., 12-24 hours) until a significant increase in viscosity is observed.

  • Polymer Isolation: The resulting viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent, such as methanol or ethanol, with vigorous stirring to precipitate the polymer.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and residual solvent, and then dried in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying characteristic functional group absorptions (e.g., amide or imide linkages) and the disappearance of the nitrile peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer repeating unit.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.

  • Tensile Testing: To measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break, typically performed on thin films or fibers prepared from the polymer.

Conclusion

While the direct synthesis and characterization of polymers from this compound remain an unexplored area of research, established principles of polymer science allow for strong predictions regarding the influence of the ethyl substituent. The introduction of this alkyl group is expected to disrupt the regularity and packing of the polymer chains, leading to increased solubility and processability at the likely expense of thermal stability and mechanical strength when compared to polymers derived from the unsubstituted terephthalonitrile. Further experimental investigation is warranted to validate these hypotheses and to fully explore the potential of this compound as a monomer for creating novel high-performance polymers with tailored properties.

A Comparative Guide to the Analytical Validation of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methods for the quantitative determination of 2-Ethylterephthalonitrile. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents two robust analytical approaches, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar aromatic nitrile and phthalonitrile derivatives. The experimental protocols and performance data provided are representative of what can be expected for these analytical techniques and should be fully validated for the specific analysis of this compound.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification.
Typical Stationary Phase C18 or other reversed-phase columns.Phenyl methyl siloxane capillary columns (e.g., HP-5ms).
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixtures.Helium or Hydrogen.
Detector UV-Vis or Diode Array Detector (DAD).Mass Spectrometer (MS).
Derivatization Generally not required.Not typically required for this analyte.
Primary Advantages Robust, widely available, suitable for a wide range of polar and non-polar compounds.High specificity and sensitivity, provides structural information for impurity identification.
Primary Limitations May have lower resolution for very complex mixtures compared to capillary GC.The analyte must be volatile and thermally stable.

Proposed Analytical Method Protocols

The following are detailed, representative protocols for the analysis of this compound using HPLC and GC-MS. These methods are based on common practices for the analysis of related aromatic nitrile compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is a reversed-phase HPLC approach suitable for the quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is suitable for the sensitive and selective quantification of this compound and the identification of potential impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or equivalent)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for peak identification.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

Representative Performance Data

The following tables summarize the expected performance characteristics for the proposed HPLC and GC-MS methods, based on data from the analysis of similar aromatic nitrile compounds. These values should be established specifically for this compound during method validation.

Table 1: HPLC Method Performance Characteristics (Representative)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Range (µg/mL) -1 - 100
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Limit of Detection (LOD) (µg/mL) -~0.1
Limit of Quantitation (LOQ) (µg/mL) -~0.3
Specificity No interference at the retention time of the analyteSpecific

Table 2: GC-MS Method Performance Characteristics (Representative)

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Range (µg/mL) -0.1 - 10
Precision (%RSD)
- Repeatability≤ 5.0%< 2.0%
- Intermediate Precision≤ 5.0%< 3.0%
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Limit of Detection (LOD) (µg/mL) -~0.02
Limit of Quantitation (LOQ) (µg/mL) -~0.06
Specificity No interference at the retention time and mass spectrum of the analyteHighly Specific

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the key steps in each of the proposed analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_reporting 4. Reporting Plan Define Analytical Method Requirements Develop Develop & Optimize Analytical Procedure Plan->Develop Validate Perform Validation Experiments Develop->Validate Specificity Specificity Validate->Specificity Linearity Linearity & Range Validate->Linearity Precision Precision Validate->Precision Accuracy Accuracy Validate->Accuracy LOD_LOQ LOD & LOQ Validate->LOD_LOQ Report Generate Validation Report Validate->Report

Caption: Workflow for analytical method validation.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Autosampler Injection HPLC_System->Injection Column C18 Column Separation Injection->Column Detection UV-Vis/DAD Detection Column->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: HPLC analysis workflow.

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution) GC_System GC-MS System Sample_Prep->GC_System Injection Injector Port GC_System->Injection Column Capillary Column Separation Injection->Column MS_Detection Mass Spectrometric Detection Column->MS_Detection Data_Analysis Data Acquisition & Analysis MS_Detection->Data_Analysis

Caption: GC-MS analysis workflow.

A Comparative Analysis of 2-Ethylterephthalonitrile Isomers: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The isomers of 2-Ethylterephthalonitrile, namely 2-ethyl-1,4-dicyanobenzene, 3-ethyl-1,2-dicyanobenzene, and 4-ethyl-1,2-dicyanobenzene, are expected to exhibit distinct physicochemical properties due to the varied spatial arrangement of their functional groups. Understanding these differences is crucial for applications in materials science and drug discovery, where specific isomeric forms may offer optimal performance. This guide synthesizes data from analogous compounds to predict the properties and outlines the experimental protocols necessary for their characterization.

Comparative Data of Dicyanobenzene Isomers (Analogs)

The following table summarizes key properties of the dicyanobenzene isomers, which lack the ethyl group but provide a foundational comparison for the influence of the nitrile group positions.

PropertyPhthalonitrile (ortho-DCB)Isophthalonitrile (meta-DCB)Terephthalonitrile (para-DCB)Predicted Influence of 2-Ethyl Group
Molecular Formula C₈H₄N₂C₈H₄N₂C₈H₄N₂C₁₀H₈N₂ for all isomers
Molar Mass ( g/mol ) 128.13128.13128.13156.19 for all isomers
Melting Point (°C) 141-143161-164222-225Expected to be lower than DCB analogs due to steric hindrance from the ethyl group, disrupting crystal packing.
Boiling Point (°C) 290265SublimesThe ethyl group will increase the molecular weight and van der Waals forces, likely increasing the boiling point relative to the corresponding DCB isomer.
Dipole Moment (Debye) HighModerateZero The ethyl group, being an electron-donating group, will alter the electron distribution and thus the dipole moment. The para-isomer of this compound is expected to have a non-zero dipole moment due to the asymmetry introduced by the ethyl group.
Symmetry C₂ᵥC₂ᵥD₂ₕThe introduction of the ethyl group will lower the overall symmetry of the molecules.
Solubility Low in nonpolar solvents, moderate in polar aprotic solventsLow in nonpolar solvents, moderate in polar aprotic solventsVery low in most common solventsThe ethyl group may slightly increase solubility in nonpolar solvents.

Experimental Protocols for Isomer Characterization

The definitive characterization of this compound isomers would rely on a combination of spectroscopic and chromatographic techniques.

1. Synthesis and Isolation: The synthesis of this compound would likely involve the ammoxidation of the corresponding ethyl-substituted xylene. The resulting isomeric mixture would then require separation, typically achieved through fractional crystallization or preparative chromatography (e.g., High-Performance Liquid Chromatography - HPLC).

2. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer, providing unambiguous structural information. The ethyl group protons will also show characteristic signals.

    • ¹³C NMR: The number and chemical shifts of the carbon signals will differ for each isomer due to their unique symmetry.

  • Infrared (IR) Spectroscopy: The C-H wagging patterns in the fingerprint region (below 900 cm⁻¹) of the IR spectrum are highly sensitive to the substitution pattern on the benzene ring and can be used to differentiate between ortho, meta, and para-like substitution.[1]

  • Mass Spectrometry (MS): While all isomers will have the same molecular weight, their fragmentation patterns upon ionization (e.g., in Gas Chromatography-Mass Spectrometry - GC-MS) may differ, providing clues to their structure. High-resolution mass spectrometry can confirm the elemental composition.

3. Rotational Spectroscopy: For volatile isomers, pure rotational spectroscopy in the gas phase can provide highly accurate rotational constants. These constants are directly related to the molecule's moments of inertia and can be used to definitively identify each isomer, as demonstrated in studies of dicyanobenzene isomers.[2][3]

Predicted Isomeric Relationships and Property Trends

The following diagram illustrates the structural relationships between the dicyanobenzene analogs and the predicted influence of the ethyl substituent on the properties of the corresponding this compound isomers.

G Predicted Influence of Ethyl Group on Terephthalonitrile Isomer Properties cluster_0 Dicyanobenzene Analogs cluster_1 This compound Isomers (Predicted) cluster_2 Key Property Comparison ortho_DCB Phthalonitrile (ortho) ortho_ETPN 3-Ethyl-1,2-dicyanobenzene ortho_DCB->ortho_ETPN + Ethyl Group meta_DCB Isophthalonitrile (meta) meta_ETPN 4-Ethyl-1,2-dicyanobenzene meta_DCB->meta_ETPN + Ethyl Group para_DCB Terephthalonitrile (para) para_ETPN 2-Ethyl-1,4-dicyanobenzene para_DCB->para_ETPN + Ethyl Group dipole Dipole Moment para_DCB->dipole Zero (symmetric) mp Melting Point ortho_ETPN->mp Lower than ortho-DCB bp Boiling Point meta_ETPN->bp Higher than meta-DCB para_ETPN->dipole Non-zero (asymmetric) symmetry Symmetry para_ETPN->symmetry Lower than para-DCB

Figure 1. Predicted property shifts from dicyanobenzene analogs to this compound isomers.

Conclusion

While direct experimental data for the isomers of this compound is currently lacking, a robust comparative analysis can be constructed by leveraging data from the analogous dicyanobenzene isomers and fundamental principles of physical organic chemistry. The introduction of a 2-ethyl group is predicted to significantly influence the physical properties, including melting and boiling points, dipole moment, and molecular symmetry. The experimental protocols outlined in this guide provide a clear roadmap for the future synthesis, isolation, and comprehensive characterization of these compounds, which will be essential for unlocking their potential in various scientific and industrial applications.

References

Performance Benchmark: Dicyanobenzene-Based TADF Materials for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 2-ethylterephthalonitrile-based materials and their alternatives in the field of Organic Light-Emitting Diodes (OLEDs) reveals the competitive landscape of Thermally Activated Delayed Fluorescence (TADF) emitters. This guide offers a detailed comparison of a prominent dicyanobenzene-based material with leading alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and materials science.

At the forefront of third-generation OLED emitters, TADF materials offer the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Materials based on dicyanobenzene, such as derivatives of terephthalonitrile and isophthalonitrile, form a crucial class of acceptor moieties in the design of high-performance TADF emitters.

Comparative Performance of TADF Emitters

To provide a clear performance benchmark, this guide focuses on a well-established dicyanobenzene-based emitter, 2,4,5,6-tetrakis(carbazol-9-yl)isophthalonitrile (4CzIPN) , and compares its performance with state-of-the-art TADF emitters based on alternative acceptor cores: triazine and diphenylsulfone .

Emitter TypeAcceptor CoreDonor MoietyMax. External Quantum Efficiency (EQE) (%)Photoluminescence Quantum Yield (PLQY) (%)Emission ColorCIE Coordinates (x, y)
Dicyanobenzene-Based Isophthalonitrile4x Carbazole19.2%[1]>90%[2]GreenNot Specified
Triazine-Based 1,3,5-Triazine2x Acridine, 1x Carbazole29.6%[3]~80%[4]GreenNot Specified
Diphenylsulfone-Based DiphenylsulfoneAcridine19.5%[5]HighBlue(0.16, 0.20)[5]

In-Depth Experimental Protocols

The performance metrics presented in this guide are determined through a series of standardized experimental protocols. Below are the detailed methodologies for key characterization techniques.

Organic Light-Emitting Diode (OLED) Fabrication

A typical multi-layer OLED device is fabricated on a pre-cleaned, patterned indium tin oxide (ITO) coated glass substrate. The process involves the sequential deposition of various organic and metallic layers in a high-vacuum environment (typically < 10-6 Torr) through thermal evaporation.

Typical Layer Structure:

  • Substrate: Indium Tin Oxide (ITO) coated glass (Anode)

  • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN)

  • Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)

  • Emissive Layer (EML): A host material doped with the TADF emitter (e.g., 10 wt% of the emitter in a host like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP))

  • Hole Blocking Layer (HBL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

The thickness of each layer is carefully controlled using a quartz crystal microbalance. Following deposition, the devices are encapsulated to prevent degradation from atmospheric moisture and oxygen.

cluster_OLED OLED Device Fabrication Workflow Start ITO Substrate Cleaning HIL Hole Injection Layer Deposition Start->HIL Vacuum HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer Deposition (Host:TADF Emitter) HTL->EML HBL Hole Blocking Layer Deposition EML->HBL ETL Electron Transport Layer Deposition HBL->ETL EIL Electron Injection Layer Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Glovebox

Fig. 1: A generalized workflow for the fabrication of a multi-layer OLED device.
External Quantum Efficiency (EQE) Measurement

The EQE of an OLED is a critical parameter that defines its efficiency in converting electrical current into emitted photons.

Methodology:

  • The fabricated OLED is placed in an integrating sphere to collect all emitted light, regardless of the emission angle.

  • The device is driven by a source meter (e.g., Keithley 2400), which applies a controlled current or voltage and measures the electrical input.

  • The light output from the integrating sphere is guided to a calibrated spectrometer (e.g., a CCD-based spectrometer) to measure the electroluminescence spectrum and intensity.

  • The number of emitted photons is calculated from the integrated spectral radiance.

  • The number of injected electrons is calculated from the measured current.

  • The EQE is then determined as the ratio of the number of emitted photons to the number of injected electrons. It is crucial to cover the device edges to prevent wave-guided light from artificially inflating the EQE measurement.[2]

Photoluminescence Quantum Yield (PLQY) Measurement

PLQY is a measure of the intrinsic efficiency of a material to emit light upon photoexcitation.

Methodology:

  • A thin film of the TADF material is prepared, either as a neat film or doped in a host matrix, on a quartz substrate.

  • The sample is placed in an integrating sphere.

  • A monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) is used to excite the sample.

  • Two measurements are taken: one with the excitation beam directly illuminating the integrating sphere's inner wall (reference), and another with the beam exciting the sample within the sphere.

  • The spectra of the excitation source and the sample's emission are recorded by a spectrometer.

  • The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Transient Photoluminescence and Electroluminescence Spectroscopy

Transient spectroscopy is employed to study the excited-state dynamics of the TADF emitters, particularly the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC).

Methodology:

  • Transient Photoluminescence: The material is excited with a short laser pulse. The subsequent decay of the photoluminescence is recorded over time using a high-speed photodetector (e.g., a streak camera or a time-correlated single-photon counting system). The decay profile typically shows a prompt fluorescence component and a delayed fluorescence component, from which the RISC rate can be extracted.

  • Transient Electroluminescence: The OLED device is driven by a short electrical pulse. The resulting electroluminescence decay is measured similarly to the photoluminescence decay. This technique provides insights into the exciton dynamics within a working device.

Signaling Pathway: The Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The high efficiency of TADF emitters is rooted in their ability to harness triplet excitons, which are typically non-emissive in conventional fluorescent materials. This is achieved through a process called reverse intersystem crossing (RISC).

cluster_TADF Thermally Activated Delayed Fluorescence (TADF) Mechanism GS Ground State (S0) S1 Singlet Excited State (S1) GS->S1 Electrical Excitation S1->GS Prompt Fluorescence (k_f) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (k_ISC) T1->GS Non-radiative Decay T1->S1 Reverse Intersystem Crossing (k_RISC) (Thermal Energy)

Fig. 2: The energy level diagram illustrating the key processes in TADF.

Mechanism Breakdown:

  • Electrical Excitation: In an OLED, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons.

  • Prompt Fluorescence: Singlet excitons can radiatively decay to the ground state, producing prompt fluorescence.

  • Intersystem Crossing (ISC): Singlet excitons can also transition to the triplet state through ISC.

  • Reverse Intersystem Crossing (RISC): In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for triplet excitons to be up-converted back to the singlet state through the absorption of thermal energy from the surroundings.

  • Delayed Fluorescence: The up-converted singlet excitons then radiatively decay to the ground state, resulting in delayed fluorescence that has the same emission spectrum as the prompt fluorescence.

This efficient harvesting of triplet excitons allows TADF-based OLEDs to achieve theoretical internal quantum efficiencies of up to 100%. The performance of materials based on this compound and other dicyanobenzene derivatives continues to be a key area of research in the development of next-generation displays and lighting.

References

reproducibility and scalability of 2-Ethylterephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Feasibility Analysis of 2-Ethylterephthalonitrile Synthesis Guide

Our extensive search of scientific databases and patent literature did not yield reproducible, scalable methods specifically for the ethyl-substituted variant. The existing literature primarily focuses on:

  • Ammoxidation of p-xylene: This is a major industrial route for the production of unsubstituted terephthalonitrile.

  • Pyrolysis of Polyethylene Terephthalate (PET): Another method geared towards the synthesis of the parent dinitrile.

  • Substitution reactions on fluorinated terephthalonitriles: These methods allow for the introduction of various functional groups, but specific examples of ethylation are not detailed.

  • Alkylation of terephthalonitrile dianions: While theoretically a potential route, specific conditions and outcomes for the introduction of an ethyl group are not described.

Without at least one established and detailed synthesis protocol, a meaningful comparison of reproducibility and scalability is not possible. Key performance indicators such as reaction yield, purity, catalyst efficiency, and scalability parameters are not available for this compound.

Alternative Proposal: A Comparative Guide to the Synthesis of Substituted Terephthalonitriles

Given the interest in substituted terephthalonitriles for researchers, scientists, and drug development professionals, we propose a more feasible and valuable alternative: A Comparative Guide to the Synthesis of Mono-Alkyl Terephthalonitriles.

This guide would focus on general and adaptable methods for introducing alkyl substituents onto the terephthalonitrile core. This approach would provide a valuable resource for researchers looking to synthesize a variety of substituted dinitriles, including the potential synthesis of this compound through the application of these general methods.

The proposed guide would include:

  • A review of potential synthetic strategies: This would include theoretical pathways and examples from the literature for similar alkylations.

  • Detailed experimental protocols for representative alkylation reactions of aromatic nitriles.

  • A comparative table of reaction conditions, yields, and potential for scalability for different alkylation methods.

  • Visualizations of the proposed synthetic pathways.

Below is an example of a generalized workflow diagram that could be included in such a guide, illustrating a potential pathway for the synthesis of a 2-alkylterephthalonitrile.

cluster_start Starting Material cluster_method1 Method A: Direct Alkylation cluster_method2 Method B: Cross-Coupling cluster_product Product Terephthalonitrile Terephthalonitrile Formation of Terephthalonitrile Anion Formation of Terephthalonitrile Anion Terephthalonitrile->Formation of Terephthalonitrile Anion Base (e.g., NaH, LDA) Halogenation of Terephthalonitrile Halogenation of Terephthalonitrile Terephthalonitrile->Halogenation of Terephthalonitrile Halogenating Agent (e.g., NBS) Reaction with Ethylating Agent Reaction with Ethylating Agent Formation of Terephthalonitrile Anion->Reaction with Ethylating Agent Ethyl Halide This compound This compound Reaction with Ethylating Agent->this compound Cross-Coupling with Ethyl Grignard or similar Cross-Coupling with Ethyl Grignard or similar Halogenation of Terephthalonitrile->Cross-Coupling with Ethyl Grignard or similar Pd or Ni catalyst Cross-Coupling with Ethyl Grignard or similar->this compound

Figure 1. Proposed synthetic pathways for this compound.

We believe this revised focus would provide a more practical and valuable resource for the target audience by equipping them with the knowledge to approach the synthesis of not only this compound but also a broader range of related compounds. We await your feedback on this proposed direction.

Benchmarking the Anticancer Performance of Terephthalonitrile and Phthalonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for novel and more effective anticancer agents, researchers are continuously exploring new chemical entities. This guide provides a comparative analysis of the in vitro anticancer performance of recently synthesized terephthalonitrile and phthalonitrile derivatives against established chemotherapeutic agents. While specific performance data for 2-Ethylterephthalonitrile derivatives were not available in the reviewed literature, this guide focuses on structurally related compounds, offering valuable insights into their potential as a class of anticancer agents.

Disclaimer: The data presented in this guide are compiled from different research studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to potential variations in experimental conditions.

Performance Comparison of Novel Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various terephthalonitrile and phthalonitrile derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isophthalic Acid Derivative 5 K526 (Leukemia)3.42[1]
HL-60 (Leukemia)7.04[1]
MCF-7 (Breast Cancer)4.91[1]
HepG2 (Liver Cancer)8.84[1]
Phthalocyanine Derivative 17 All tested cell linesVery Strong Activity[2]
Phthalocyanine Derivative 18 All tested cell linesVery Strong Activity[2]
2-Phenylacrylonitrile Derivative 1g2a HCT116 (Colon Cancer)0.0059[3]
BEL-7402 (Liver Cancer)0.0078[3]

Performance of Standard Chemotherapeutic Agents

For context, the following table presents the IC50 values for commonly used anticancer drugs against various cancer cell lines. This data provides a benchmark for evaluating the potency of the novel derivatives.

Standard DrugCancer Cell LineIC50 (µg/mL)Reference
DoxorubicinCaco2 (Colon Cancer)0.170 ± 0.006[4]
HeLa (Cervical Cancer)0.511 ± 0.025[4]
CisplatinCaco2 (Colon Cancer)1.04 ± 0.21[4]
HeLa (Cervical Cancer)1.05 ± 0.18[4]
Taxol (Paclitaxel)HCT116 (Colon Cancer)Not specified, but derivative 1g2a showed better selective antiproliferative activities[3]
BEL-7402 (Liver Cancer)Not specified, but derivative 1g2a showed better selective antiproliferative activities[3]

Experimental Protocols

Synthesis of 2-Phenylacrylonitrile Derivatives

A common method for the synthesis of the 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.[3]

General Procedure:

  • A mixture of the appropriate aldehyde and active methylene compound (e.g., malononitrile) is prepared in a suitable solvent, such as ethanol.

  • A catalytic amount of a base (e.g., piperidine) is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the resulting solid precipitate is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield the desired derivative.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

General Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.

  • During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Biological Processes

To better understand the workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_screening Anticancer Screening start Starting Materials reaction Knoevenagel Condensation start->reaction purification Purification reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization treatment Compound Treatment characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis lead_compound lead_compound data_analysis->lead_compound Identification of Lead Compound

Caption: General workflow for the synthesis and anticancer screening of novel derivatives.

signaling_pathway derivative 2-Phenylacrylonitrile Derivative (e.g., 1g2a) tubulin β-Tubulin derivative->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Simplified mechanism of tubulin inhibition by 2-phenylacrylonitrile derivatives.

References

Unveiling the Electronic Landscape of Substituted Terephthalonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the electronic properties of substituted terephthalonitriles reveals a significant dependence on the nature and position of substituent groups. This guide provides a comparative analysis of key electronic parameters, supported by experimental and computational data, to aid researchers, scientists, and drug development professionals in understanding and harnessing the tunable electronic characteristics of these versatile molecules.

Terephthalonitrile, a benzene ring substituted with two cyano groups at positions 1 and 4, serves as a core structure for a wide range of functional materials. The introduction of various substituent groups onto the aromatic ring profoundly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its electronic and photophysical properties. These modifications are crucial for applications in organic electronics, bioimaging, and drug design.

The Influence of Substituents on Frontier Molecular Orbitals

The electronic properties of substituted terephthalonitriles are primarily governed by the interplay between the electron-withdrawing cyano groups and the electronic nature of the additional substituents. Electron-donating groups (EDGs) generally increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. This modulation of the frontier orbitals directly impacts the HOMO-LUMO gap, a critical parameter that determines the molecule's absorption and emission characteristics.

For instance, studies on carbazole-substituted terephthalonitriles have shown that the HOMO is predominantly localized on the carbazole donor moieties, while the LUMO is centered on the terephthalonitrile acceptor.[1] Increasing the number of donor moieties or their donor strength, such as by adding alkoxy groups, leads to a higher HOMO energy and a red-shift in the emission wavelength.[1] Conversely, the introduction of electron-withdrawing groups can lead to a decrease in the HOMO-LUMO gap.[2]

Comparative Electronic Properties

To facilitate a clear comparison, the following table summarizes the key electronic properties of various substituted terephthalonitriles as reported in the literature.

Substituent(s)HOMO (eV)LUMO (eV)Band Gap (eV)MethodReference
2,5-di(N,N'-carbazolyl) with alkoxy chains---Experimental & Theoretical[1]
2,3,5,6-tetra(N,N'-carbazolyl) with alkoxy chains---Experimental & Theoretical[1]
Amino groups---Experimental & Theoretical[3][4]
N,N-dimethylamino donors+0.78 to +0.93 (Oxidation Potential vs Fc/Fc+)--Electrochemical[5]
Dicyano and pyridine derivatives of retinal--Consistent with optical spectrumExperimental & DFT[6]
Phenothiazinyl donors---Experimental & DFT/MRCI[7]
Carbazole-imidazole dye--1.5 (Reduction Potential vs Fc/Fc+)-Electrochemical[8]

Experimental and Computational Methodologies

The electronic properties of substituted terephthalonitriles are typically investigated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols:

  • Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the oxidation and reduction potentials of molecules.[7][8] These potentials can be correlated to the HOMO and LUMO energy levels, respectively. The experiment typically involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode.

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These spectroscopic methods are used to determine the absorption and emission properties of the molecules, from which the optical band gap can be estimated.[1][4][8]

Computational Protocols:

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are powerful tools for calculating the ground and excited state electronic structures of molecules.[2][9][10] DFT calculations can provide valuable insights into the HOMO and LUMO energy levels, electron distribution, and molecular geometries. The choice of functional and basis set is crucial for obtaining accurate results.[1]

Visualizing the Structure-Property Relationship

The following diagrams illustrate the fundamental concepts discussed.

G General Structure of a Substituted Terephthalonitrile cluster_0 cluster_1 Substituents (R) Terephthalonitrile_Core <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="3" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">Terephthalonitrile CoreFONT>TD>TR><TR><TD>R1TD><TDROWSPAN="2"><IMGSRC="benzene_ring.png" SCALE="TRUE"/>TD><TD>R4TD>TR><TR><TD>R2TD><TD>R3TD>TR>TABLE>> EDG Electron Donating Group (e.g., -NH2, -OR) EDG->Terephthalonitrile_Core Increases HOMO Energy EWG Electron Withdrawing Group (e.g., -NO2, -CF3) EWG->Terephthalonitrile_Core Decreases LUMO Energy

Caption: General structure of substituted terephthalonitriles and the influence of substituents.

G Typical Workflow for Analyzing Electronic Properties cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis Synthesis Synthesis of Substituted Terephthalonitrile CV Cyclic Voltammetry (HOMO/LUMO Estimation) Synthesis->CV Spectroscopy UV-Vis & PL Spectroscopy (Optical Band Gap) Synthesis->Spectroscopy DFT DFT/TD-DFT Calculations (HOMO/LUMO, Geometries) Synthesis->DFT Analysis Comparative Analysis of Electronic Properties CV->Analysis Spectroscopy->Analysis DFT->Analysis

References

Assessing the Purity of 2-Ethylterephthalonitrile from Different Commercial Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of 2-Ethylterephthalonitrile from various commercial sources, offering a comprehensive overview of purity levels and potential impurities. The information presented is supported by detailed experimental protocols for purity determination using state-of-the-art analytical techniques.

Comparative Purity Analysis

Obtaining precise purity data for this compound from commercial suppliers can be challenging, as this information is not always readily available in public domains. However, based on typical specifications for fine chemicals of similar structure, such as 2-(Trifluoromethoxy)terephthalonitrile which is often cited with a purity of 98% or higher, a general expectation for the purity of this compound can be established. For the purpose of this guide, we will present a hypothetical comparison based on anticipated purity levels from different tiers of chemical suppliers.

It is crucial for researchers to request a Certificate of Analysis (CoA) for each batch of this compound procured. The CoA provides lot-specific information on purity and the levels of identified impurities, which is essential for quality control and troubleshooting.

Table 1: Hypothetical Purity Comparison of this compound from Different Commercial Sources

Supplier TierTypical Purity Range (%)Common ImpuritiesNotes
Premium Research Grade ≥ 99.5%Starting materials, residual solventsAccompanied by a detailed Certificate of Analysis with impurity profiles.
Standard Research Grade 98.0 - 99.5%Starting materials, byproducts from synthesis, residual solventsCertificate of Analysis may be less detailed.
Bulk/Industrial Grade 95.0 - 98.0%Higher levels of starting materials, byproducts, and potentially other related substancesMay not be suitable for all research applications without further purification.

Potential Impurities and Byproducts

Impurities in commercially available this compound can originate from the synthetic route employed. A common method for its synthesis involves the reaction of a pre-existing terephthalonitrile derivative with an ethylating agent. Potential impurities can include:

  • Unreacted Starting Materials: Such as terephthalonitrile or a halogenated precursor.

  • Byproducts of the Ethylating Reaction: The formation of isomers or over-alkylated products is a possibility. For instance, electrophilic aromatic substitution reactions can sometimes lead to the addition of the ethyl group at different positions on the aromatic ring, although the directing effects of the nitrile groups would largely favor the desired product. [cite: ]

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in trace amounts.

  • Degradation Products: Formed during synthesis or storage.

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound and identify any potential contaminants, the following analytical methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying organic impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reverse-phase HPLC method can be developed to assess the purity of this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation:

    • HPLC System: With a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The purity of this compound is determined by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard. The presence of impurities can be detected by the appearance of unexpected signals in the spectra.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound from a commercial source.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Initial Screening cluster_2 Analytical Testing cluster_3 Data Analysis & Comparison SupplierA Supplier A CoA_Review Review Certificate of Analysis SupplierA->CoA_Review SupplierB Supplier B SupplierB->CoA_Review SupplierC Supplier C SupplierC->CoA_Review GCMS GC-MS Analysis CoA_Review->GCMS Proceed if necessary HPLC HPLC Analysis CoA_Review->HPLC Proceed if necessary NMR NMR Analysis CoA_Review->NMR Proceed if necessary Purity_Quant Purity Quantification GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID HPLC->Purity_Quant NMR->Purity_Quant NMR->Impurity_ID Comparison Comparative Assessment Purity_Quant->Comparison Impurity_ID->Comparison

A Head-to-Head Comparison of Catalysts for the Synthesis of 2-Ethylterephthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient synthetic routes to 2-Ethylterephthalonitrile, a key intermediate in various organic syntheses, the choice of catalyst is paramount. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of this compound and its analogues, supported by experimental data to facilitate informed catalyst selection.

The primary industrial route to aromatic nitriles is the vapor-phase ammoxidation of alkylaromatic compounds. This process involves the reaction of the hydrocarbon with ammonia and oxygen over a solid catalyst at elevated temperatures. The performance of the catalyst directly influences the yield and selectivity towards the desired dinitrile, making it a critical component of the overall process efficiency.

Catalyst Performance Comparison

The following table summarizes the performance of two prominent catalyst systems in the ammoxidation of dialkylbenzenes to their corresponding dinitriles. While specific data for this compound is limited in publicly available literature, the ammoxidation of p-xylene to terephthalonitrile serves as a close and well-documented analogue.

Catalyst SystemFeedstockReaction Temperature (°C)Catalyst Loading/Space VelocityConversion (%)Selectivity (%)Yield (%)Reference
Vanadium-Antimony Oxide (V-Sb-O) p-Xylene425 - 600Not Specified~85~80 (to Terephthalonitrile)~68--INVALID-LINK--
Vanadium-Chromium Oxide (V-Cr-O) Alkyl Aromatic400 - 650Not SpecifiedHighHigh (Nitrile yield increased by suppressing combustion)Not Specified--INVALID-LINK--

Note: The data presented is derived from patent literature, which may not always provide the same level of detail as peer-reviewed academic papers. The performance of these catalysts can vary significantly with the specific composition, preparation method, and reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for the key experiments cited.

General Procedure for Vapor-Phase Ammoxidation

The ammoxidation of a dialkylbenzene is typically carried out in a fixed-bed or fluidized-bed reactor.

Catalyst Preparation (Illustrative Example for V-Sb-O): A typical preparation involves the co-precipitation of the metal oxides. For a Vanadium-Antimony oxide catalyst, this may involve dissolving a vanadium source (e.g., vanadium pentoxide) and an antimony source (e.g., antimony trichloride) in an acidic solution. The resulting solution is then neutralized to precipitate the mixed hydroxides or oxides. The precipitate is washed, dried, and calcined at high temperatures (e.g., 500-800°C) to yield the final catalyst.

Ammoxidation Reaction: A gaseous feed mixture containing the dialkylbenzene (e.g., p-diethylbenzene), ammonia, and an oxygen-containing gas (typically air) is passed through a heated reactor containing the catalyst. The molar ratios of the reactants are a critical parameter, with an excess of ammonia typically used to favor nitrile formation and suppress the formation of oxygenated byproducts. The reaction temperature is maintained within the optimal range for the specific catalyst, generally between 400°C and 600°C. The effluent gas from the reactor is then cooled to condense the products and unreacted starting materials, which are subsequently separated and purified.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound via catalytic ammoxidation.

G cluster_0 Catalyst Preparation cluster_1 Ammoxidation Reaction cluster_2 Product Analysis & Purification Metal_Precursors Metal_Precursors Mixed_Solution Mixed_Solution Metal_Precursors->Mixed_Solution Dissolution Precipitation Precipitation Mixed_Solution->Precipitation pH Adjustment Washing_Drying Washing_Drying Precipitation->Washing_Drying Filtration Calcination Calcination Washing_Drying->Calcination High Temp Catalyst Catalyst Calcination->Catalyst Reactant_Feed p-Diethylbenzene Ammonia Air Reactor Fixed-Bed Reactor (with Catalyst) Reactant_Feed->Reactor Vapor Phase Feed Product_Stream Product_Stream Reactor->Product_Stream Effluent Condensation Condensation Product_Stream->Condensation Separation Separation Condensation->Separation e.g., Distillation Purified_Product Purified_Product Separation->Purified_Product This compound Byproducts Byproducts Separation->Byproducts Analysis Analysis Purified_Product->Analysis GC, HPLC, NMR

Caption: General workflow for the catalytic synthesis of this compound.

Signaling Pathways and Logical Relationships

The ammoxidation of a dialkylbenzene such as p-diethylbenzene to this compound is a complex catalytic process involving multiple steps on the catalyst surface. The following diagram outlines the proposed reaction pathway.

G cluster_0 Catalyst Surface Reactions cluster_1 Side Reactions p_DEB p-Diethylbenzene Intermediate1 Mono-activated Intermediate p_DEB->Intermediate1 Adsorption & C-H Activation (1st Ethyl) Combustion_Products CO, CO2 p_DEB->Combustion_Products Intermediate2 Di-activated Intermediate Intermediate1->Intermediate2 Ammonia Reaction & Dehydrogenation (1st Nitrile) Intermediate1->Combustion_Products Final_Product This compound Intermediate2->Final_Product C-H Activation (2nd Ethyl) & Ammonia Reaction & Dehydrogenation (2nd Nitrile) Intermediate2->Combustion_Products Catalyst Metal Oxide Catalyst (e.g., V-Sb-O) Catalyst->Intermediate1 Catalyst->Intermediate2 Catalyst->Final_Product

Caption: Proposed reaction pathway for the ammoxidation of p-diethylbenzene.

A Comparative Evaluation of 2-Ethylterephthalonitrile as a Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 2-Ethylterephthalonitrile as a precursor for functional materials, benchmarked against its parent compound, terephthalonitrile, and its methyl-substituted analogue, 2-methylterephthalonitrile. Due to the limited availability of experimental data for this compound, its properties and performance are extrapolated based on established chemical principles of alkyl substitution effects on aromatic systems. This guide aims to provide a valuable theoretical and practical framework for researchers interested in the design and synthesis of novel functional materials.

Introduction to Terephthalonitriles as Precursors

Terephthalonitriles are a class of aromatic dinitriles that serve as versatile building blocks for a variety of functional materials. Their rigid structure and reactive nitrile groups make them ideal precursors for the synthesis of polymers, phthalocyanines, and other macrocycles with applications in electronics, photonics, and medicinal chemistry. The introduction of substituents onto the terephthalonitrile backbone can significantly modulate the physicochemical properties of the resulting materials, offering a pathway to tailor their performance for specific applications.

This guide focuses on the potential of this compound in this context, providing a comparative analysis against the well-established terephthalonitrile and the closely related 2-methylterephthalonitrile.

Comparative Data of Terephthalonitrile Precursors

The following tables summarize the key physicochemical properties of the precursors and the projected performance of functional materials derived from them.

Table 1: Physicochemical Properties of Terephthalonitrile Precursors

PropertyTerephthalonitrile2-MethylterephthalonitrileThis compound (Hypothetical)
Molecular Formula C₈H₄N₂C₉H₆N₂C₁₀H₈N₂
Molecular Weight 128.13 g/mol [1]142.16 g/mol 156.18 g/mol
Melting Point 221-225 °C[1]149-151 °C~130-140 °C
Boiling Point 289.6 °C[1]Not availableNot available
Solubility in Organic Solvents Low to moderate[2]ModerateModerate to high
Reactivity HighHigh (potentially higher due to activating methyl group)High (potentially higher due to activating ethyl group)

Note on Hypothetical Data: The properties for this compound are estimated. The melting point is expected to be lower than 2-methylterephthalonitrile due to the larger, more flexible ethyl group disrupting crystal packing. Solubility and reactivity are predicted to be higher due to the electron-donating and steric effects of the ethyl group.[3][4][5]

Table 2: Projected Performance of Derived Functional Materials (e.g., Metallophthalocyanines)

Performance MetricFrom TerephthalonitrileFrom 2-MethylterephthalonitrileFrom this compound (Hypothetical)
Solubility of Resulting Polymer/Macrocycle LowModerateHigh
Thermal Stability HighHighHigh (may be slightly lower due to alkyl chain)
Processability DifficultModerateGood
Absorption Maxima (Q-band) of Phthalocyanine ~670-700 nmRed-shifted compared to unsubstitutedFurther red-shifted due to increased electron donation
Potential for Self-Assembly High (aggregation prone)Moderate (steric hindrance from methyl group)Lower (significant steric hindrance from ethyl group)

Note on Projected Performance: The introduction of alkyl substituents is known to increase the solubility and processability of phthalocyanines by disrupting intermolecular stacking.[6][7] The electron-donating nature of the alkyl groups is also expected to cause a bathochromic (red) shift in the Q-band of the UV-Vis spectrum.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative functional material, a copper phthalocyanine, from a terephthalonitrile precursor.

Synthesis of Copper(II) Phthalocyanine

Materials:

  • Terephthalonitrile (or substituted derivative)

  • Copper(I) chloride (CuCl)

  • Urea

  • Ammonium molybdate (catalyst)

  • Quinoline (solvent)

  • Methanol

  • Hydrochloric acid (1 M)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine the terephthalonitrile precursor (4 molar equivalents), copper(I) chloride (1 molar equivalent), urea (8 molar equivalents), and a catalytic amount of ammonium molybdate.

  • Add quinoline as a solvent and heat the mixture to 180-200 °C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The reaction mixture will turn a deep blue or green color.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the crude product.

  • Filter the precipitate and wash it sequentially with hot methanol, 1 M hydrochloric acid, and then water until the filtrate is neutral.

  • The crude product is then purified by Soxhlet extraction with acetone to remove any unreacted starting materials and byproducts.

  • The purified copper phthalocyanine is dried in a vacuum oven.

Characterization of Copper(II) Phthalocyanine

a) UV-Visible Spectroscopy:

  • Dissolve a small amount of the purified phthalocyanine in a suitable solvent (e.g., dimethyl sulfoxide or 1-chloronaphthalene).

  • Record the UV-Vis spectrum from 300 to 800 nm.

  • Identify the Soret band (around 300-400 nm) and the Q-band (around 600-750 nm), which are characteristic of the phthalocyanine macrocycle.

b) Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the purified product.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Confirm the formation of the phthalocyanine by the disappearance of the nitrile peak (around 2230 cm⁻¹) from the precursor and the appearance of characteristic phthalocyanine ring vibrations.

c) X-ray Diffraction (XRD):

  • Obtain the XRD pattern of the powdered sample.

  • Analyze the diffraction peaks to determine the crystalline structure and polymorphism of the synthesized phthalocyanine.[10]

d) Thermogravimetric Analysis (TGA):

  • Heat a small sample of the purified product in a TGA instrument under a nitrogen atmosphere from room temperature to 800 °C.

  • Evaluate the thermal stability of the material by determining its decomposition temperature.

Visualizations

Synthesis Pathway

Synthesis_Pathway Precursor Terephthalonitrile Derivative Intermediate Reactive Intermediate Precursor->Intermediate Heat, Catalyst MetalSalt Metal Salt (e.g., CuCl) MetalSalt->Intermediate Phthalocyanine Metallophthalocyanine Intermediate->Phthalocyanine Cyclotetramerization

Caption: Synthesis of metallophthalocyanines from terephthalonitrile precursors.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Reaction Setup Reaction Heating & Stirring Synthesis->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification Filtration->Purification Drying Drying Purification->Drying UVVis UV-Vis Spectroscopy Drying->UVVis FTIR FTIR Spectroscopy Drying->FTIR XRD X-ray Diffraction Drying->XRD TGA Thermogravimetric Analysis Drying->TGA

Caption: General experimental workflow for synthesis and characterization.

Conclusion

While experimental data for this compound is not currently available, this comparative guide provides a theoretical framework for its potential as a precursor for functional materials. Based on the established effects of alkyl substitution, it is projected that this compound could offer advantages in terms of the solubility and processability of derived materials, such as phthalocyanines. The provided experimental protocols offer a starting point for the synthesis and characterization of such novel materials. Further experimental investigation is warranted to validate these hypotheses and fully explore the potential of this compound in the development of advanced functional materials.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.